molecular formula C19H41NO2 B1601796 Ethanol, 2,2'-(pentadecylimino)bis- CAS No. 24910-32-5

Ethanol, 2,2'-(pentadecylimino)bis-

Cat. No.: B1601796
CAS No.: 24910-32-5
M. Wt: 315.5 g/mol
InChI Key: MOVFFQCDGPWQOJ-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-(pentadecylimino)bis- is a useful research compound. Its molecular formula is C19H41NO2 and its molecular weight is 315.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2,2'-(pentadecylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(pentadecylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-hydroxyethyl(pentadecyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18-21)17-19-22/h21-22H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVFFQCDGPWQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549914
Record name 2,2'-(Pentadecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24910-32-5
Record name 2,2'-(Pentadecylazanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethanol, 2,2'-(pentadecylimino)bis-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethanol, 2,2'-(pentadecylimino)bis-, also known as N-pentadecyldiethanolamine, is a tertiary amine belonging to the N-alkyl diethanolamine family. These compounds are characterized by a hydrophilic diethanolamine head group and a long hydrophobic alkyl chain, rendering them effective non-ionic surfactants. Their amphiphilic nature makes them valuable in various industrial and research applications, including as emulsifiers, detergents, and corrosion inhibitors. This technical guide provides an in-depth overview of the primary synthesis pathways for Ethanol, 2,2'-(pentadecylimino)bis-, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers, scientists, and drug development professionals in its preparation.

Core Synthesis Pathways

Two principal synthetic routes are predominantly employed for the preparation of Ethanol, 2,2'-(pentadecylimino)bis-: N-alkylation of diethanolamine and reductive amination of a long-chain aldehyde. Both methods offer distinct advantages and can be tailored to specific laboratory settings and available starting materials.

N-Alkylation of Diethanolamine

This widely utilized method involves the direct alkylation of diethanolamine with a suitable pentadecylating agent, typically a pentadecyl halide such as 1-bromopentadecane. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of diethanolamine attacks the electrophilic carbon of the alkyl halide, leading to the formation of the desired tertiary amine.[1] A base is typically required to neutralize the hydrohalic acid byproduct generated during the reaction.[1]

Experimental Protocol: N-Alkylation of Diethanolamine with 1-Bromopentadecane

This protocol is adapted from established procedures for the synthesis of long-chain N-alkyldiethanolamines.

Materials:

  • Diethanolamine

  • 1-Bromopentadecane

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (or other suitable solvent like acetonitrile)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine (1.0 equivalent) and sodium carbonate (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 1-bromopentadecane (0.95 equivalents) dropwise to the refluxing mixture.

  • Continue refluxing the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethanol, 2,2'-(pentadecylimino)bis-.

Quantitative Data (Illustrative):

ParameterValueReference
Molar Ratio (Diethanolamine:1-Bromopentadecane:Na₂CO₃)1 : 0.95 : 1.1Adapted from general alkylation procedures
Reaction TemperatureReflux (approx. 78 °C for ethanol)Adapted from general alkylation procedures
Reaction Time12 - 24 hoursAdapted from general alkylation procedures
Expected Yield70 - 85%Based on similar syntheses

Logical Workflow for N-Alkylation of Diethanolamine

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diethanolamine Diethanolamine Mix Mix Reactants in Solvent Diethanolamine->Mix Bromopentadecane 1-Bromopentadecane Bromopentadecane->Mix Base Sodium Carbonate Base->Mix Solvent Ethanol Solvent->Mix Reflux Heat to Reflux (12-24h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Salts Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Distillation/Chromatography) Evaporate->Purify Product Ethanol, 2,2'-(pentadecylimino)bis- Purify->Product Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pentadecanal Pentadecanal Charge_Reactor Charge Autoclave Pentadecanal->Charge_Reactor Diethanolamine Diethanolamine Diethanolamine->Charge_Reactor Catalyst Raney Nickel Catalyst->Charge_Reactor Solvent Methanol Solvent->Charge_Reactor Purge Purge with N₂ then H₂ Charge_Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Ethanol, 2,2'-(pentadecylimino)bis- Purify->Product

References

An In-depth Technical Guide on the Physicochemical Properties of N,N-Bis(2-hydroxyethyl) pentadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl) pentadecylamine is a tertiary amine characterized by a 15-carbon alkyl chain (pentadecyl) and two hydroxyethyl groups attached to the nitrogen atom. This amphiphilic structure, combining a long hydrophobic tail with a polar headgroup, suggests potential applications as a surfactant, emulsifier, or formulation excipient in various industries, including pharmaceuticals. Due to the limited availability of experimental data for this specific molecule, this guide provides an overview of its predicted physicochemical properties based on homologous compounds. Furthermore, it outlines detailed experimental protocols for the determination of these key characteristics and presents a logical workflow for its comprehensive physicochemical profiling.

Chemical Identity and Estimated Physicochemical Properties

Table 1: Estimated Physicochemical Data for N,N-Bis(2-hydroxyethyl) pentadecylamine

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₉H₄₁NO₂Based on the structure: a C15 alkyl chain, a nitrogen atom, and two C2H4OH groups.
Molecular Weight 315.54 g/mol Calculated from the molecular formula.
Melting Point 38 - 44 °CEstimated based on the melting point of N,N-bis(2-hydroxyethyl)stearylamine (C18) partially esterified with C16/C18 fatty acids, which ranges from 38 to 44°C.[1]
Boiling Point > 300 °CTertiary amines generally have lower boiling points than primary or secondary amines of similar molecular weight due to the absence of N-H bonds for hydrogen bonding.[2][3][4] However, the long alkyl chain and hydroxyl groups contribute to a high boiling point. For comparison, Bis(2-Hydroxyethyl)Oleylamine (a C18 unsaturated analogue) has a boiling point of 416.5°C.[5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, chloroform).The long pentadecyl chain imparts significant hydrophobicity, making it virtually insoluble in water.[1] Its amphiphilic nature suggests solubility in less polar organic solvents.
pKa 8.0 - 9.0The pKa of tertiary amines is influenced by the steric hindrance around the nitrogen atom and the inductive effects of the alkyl groups. This is an estimated range typical for tertiary amines.

Experimental Protocols for Physicochemical Characterization

To obtain accurate data for N,N-Bis(2-hydroxyethyl) pentadecylamine, the following experimental protocols are recommended.

Melting Point Determination

The melting point provides an indication of the purity of the compound.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).[6][7]

  • Procedure:

    • A small, powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[8]

    • The capillary tube is placed in the heating block of the apparatus.[6]

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[7][9]

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[6][9]

  • Purity Indication: A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[6] Impurities typically lead to a depressed and broader melting point range.[6]

Boiling Point Determination

Due to the high estimated boiling point, distillation under reduced pressure might be necessary to prevent decomposition.

  • Apparatus: Distillation apparatus with a vacuum pump and a manometer.

  • Procedure:

    • The compound is placed in a distillation flask with a magnetic stirrer.

    • The system is evacuated to the desired pressure.

    • The flask is heated gradually.

    • The temperature at which the liquid boils and condenses is recorded, along with the corresponding pressure.

    • A nomograph can be used to estimate the boiling point at atmospheric pressure.

Solubility Determination

The solubility in various solvents is crucial for formulation development.

  • Apparatus: Shaking flask or vortex mixer, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure (Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, buffers at different pH).

    • The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[10]

    • The suspension is centrifuged or filtered to separate the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined by a validated analytical method.[10]

  • For Amphiphilic Compounds: The solubility in biphasic systems like octanol-water can be determined to understand its partitioning behavior.[11]

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological membranes.

  • Apparatus: pH meter, autoburette, and a temperature-controlled vessel.

  • Procedure (Potentiometric Titration):

    • A known concentration of the amine is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary).[12][13]

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[14]

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N,N-Bis(2-hydroxyethyl) pentadecylamine.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_application Application & Further Studies synthesis Synthesis of N,N-Bis(2-hydroxyethyl) pentadecylamine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir melting_point Melting Point ftir->melting_point boiling_point Boiling Point solubility Solubility Profiling pka pKa Determination formulation Formulation Development pka->formulation logp LogP (Octanol-Water Partition) biological_activity Biological Activity Screening logp->biological_activity

Caption: Workflow for the synthesis, purification, identification, and physicochemical characterization of N,N-Bis(2-hydroxyethyl) pentadecylamine.

Potential Applications and Biological Relevance

While no specific biological activities for N,N-Bis(2-hydroxyethyl) pentadecylamine have been documented, compounds with similar structures (long-chain tertiary amines) are known to be used as:

  • Surfactants and Emulsifiers: In the formulation of cosmetics, personal care products, and pharmaceuticals.[5]

  • Lubricants: In various industrial applications.[5]

  • Drug Delivery Systems: The amphiphilic nature of these molecules makes them potential candidates for forming micelles or liposomes to encapsulate and deliver hydrophobic drugs.

It is important to note that some N,N-bis(2-hydroxyethyl)alkylamines have been identified as migrants from food contact materials, highlighting the need for toxicological evaluation if such applications are considered.[15]

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical properties of N,N-Bis(2-hydroxyethyl) pentadecylamine and outlines the necessary experimental protocols for their accurate determination. The provided workflow offers a systematic approach for researchers and drug development professionals to comprehensively characterize this and similar molecules. The generation of robust experimental data is crucial for assessing its potential in various applications, particularly in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-(Pentadecylazanediyl)diethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(Pentadecylazanediyl)diethanol, a member of the N-alkyl-diethanolamine family, is a tertiary amine featuring a long pentadecyl alkyl chain. This amphiphilic structure, with a hydrophilic diethanolamine head group and a hydrophobic 15-carbon tail, imparts surfactant properties to the molecule, making it of interest in various industrial and research applications. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,2'-(Pentadecylazanediyl)diethanol, drawing on available data for the molecule and its structural analogs. Due to the limited publicly available experimental data for this specific compound, this guide supplements known information with established principles of long-chain amine chemistry and spectroscopy.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of 2,2'-(Pentadecylazanediyl)diethanol is presented in Table 1.

PropertyValueSource
IUPAC Name 2-[2-hydroxyethyl(pentadecyl)amino]ethanolPubChem
Synonyms Ethanol, 2,2'-(pentadecylimino)bis-; N,N-Bis(2-hydroxyethyl)pentadecylaminePubChem
CAS Number 24910-32-5PubChem
Molecular Formula C₁₉H₄₁NO₂PubChem
Molecular Weight 315.5 g/mol PubChem
Appearance Solid (form)Sigma-Aldrich (for analogous N,N-Bis(2-hydroxyethyl)dodecylamine)
Nature Amphiphilic, Non-ionic surfactantBenchChem

Molecular Structure and Conformation

The molecular structure of 2,2'-(Pentadecylazanediyl)diethanol consists of a central nitrogen atom bonded to a pentadecyl group and two hydroxyethyl groups. The long hydrocarbon tail is lipophilic, while the diethanolamine head, with its two hydroxyl groups and nitrogen atom, is hydrophilic[1]. This dual nature is fundamental to its surface-active properties.

A significant challenge in characterizing the conformation of 2,2'-(Pentadecylazanediyl)diethanol is its high degree of flexibility. The numerous single bonds in the pentadecyl chain and around the nitrogen atom allow for a vast number of possible conformations. For a similar, shorter-chain analog, 2,2'-(tridecylazanediyl)di(ethan-1-ol), 3D conformer generation is disallowed in databases like PubChem due to this flexibility[2]. This suggests that in a solution or molten state, the molecule does not adopt a single, rigid conformation but rather exists as a dynamic equilibrium of various conformers.

The overall shape of the molecule is likely to be influenced by the tendency of the long alkyl chain to adopt a low-energy, extended conformation to minimize steric hindrance, while the diethanolamine head group's conformation will be influenced by hydrogen bonding (intramolecular or with a solvent) and electrostatic interactions.

Experimental Protocols and Characterization

Synthesis

Reaction: The reaction of diethanolamine with a 1-halopentadecane (e.g., 1-bromopentadecane) in the presence of a base to neutralize the hydrogen halide formed.

Workflow:

Synthesis_Workflow reagents Diethanolamine + 1-Halopentadecane + Base reaction Reaction Mixture reagents->reaction solvent Suitable Solvent (e.g., Ethanol, DMF) solvent->reaction heating Heating under Reflux reaction->heating workup Aqueous Work-up (e.g., extraction) heating->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product 2,2'-(Pentadecylazanediyl)diethanol purification->product

Figure 1: General Synthetic Workflow for N-alkyldiethanolamines.

Detailed Steps (Hypothetical Protocol):

  • Reaction Setup: Diethanolamine and a suitable base (e.g., sodium carbonate or triethylamine) are dissolved in a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Addition of Alkylating Agent: 1-Bromopentadecane is added dropwise to the stirred solution at room temperature.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining water-soluble impurities.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of 2,2'-(Pentadecylazanediyl)diethanol.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The methyl protons of the pentadecyl chain would appear as a triplet at approximately 0.9 ppm. The methylene protons of the alkyl chain would produce a broad multiplet in the region of 1.2-1.6 ppm. The methylene groups adjacent to the nitrogen and the hydroxyl groups will be shifted downfield. The protons on the carbons adjacent to the nitrogen (N-CH₂) would likely appear in the 2.5-3.0 ppm range, while the protons on the carbons adjacent to the hydroxyl groups (CH₂-OH) would be expected around 3.5-4.0 ppm. The hydroxyl protons themselves would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The terminal methyl carbon of the pentadecyl chain would be the most upfield signal. The carbons of the long alkyl chain would resonate in the typical aliphatic region. The carbons bonded to the nitrogen and oxygen atoms would be deshielded and appear at lower field.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺. The fragmentation of long-chain amines often involves cleavage at the C-C bonds adjacent to the nitrogen atom (alpha-cleavage). For 2,2'-(Pentadecylazanediyl)diethanol, characteristic fragmentation could involve the loss of one or both hydroxyethyl groups.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 2,2'-(Pentadecylazanediyl)diethanol are scarce, the broader class of N-alkyldiethanolamines has been investigated for various biological effects. The amphiphilic nature of these molecules suggests they can interact with cell membranes, which could be a primary mechanism of action[1].

Some literature suggests potential anti-inflammatory, antioxidant, and anticancer properties for related compounds[1]. For instance, diethanolamine itself has been shown to affect choline metabolism, which can have downstream effects on cellular signaling and tumorigenesis. The long alkyl chain of 2,2'-(Pentadecylazanediyl)diethanol would significantly enhance its lipophilicity compared to diethanolamine, likely leading to different interactions with biological systems.

Given the structural similarity to some fatty acid amides, there is a possibility of interaction with enzymes involved in lipid signaling, but this remains speculative without direct experimental evidence.

A hypothetical logical relationship for investigating the biological activity of this compound is presented below.

Biological_Activity_Investigation compound 2,2'-(Pentadecylazanediyl)diethanol membrane Cell Membrane Interaction compound->membrane assays In vitro Assays membrane->assays cytotoxicity Cytotoxicity Assay assays->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., cytokine release) assays->anti_inflammatory antioxidant Antioxidant Assay (e.g., ROS measurement) assays->antioxidant pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) anti_inflammatory->pathway_analysis antioxidant->pathway_analysis target_id Target Identification pathway_analysis->target_id

References

An In-depth Technical Guide on Ethanol, 2,2'-(pentadecylimino)bis- (CAS: 24910-32-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for "Ethanol, 2,2'-(pentadecylimino)bis-". It is important to note that while this guide is thorough, specific experimental data and detailed protocols for this particular compound are limited in publicly accessible literature. Therefore, some sections on experimental protocols and potential mechanisms of action are based on established principles for structurally similar compounds and should be considered as generalized guidance for research purposes.

Introduction

Ethanol, 2,2'-(pentadecylimino)bis-, with the CAS number 24910-32-5, is a member of the N-alkyl diethanolamine family of compounds. These molecules are characterized by a tertiary amine with two hydroxyethyl groups, which form the hydrophilic head, and a long alkyl chain, in this case, a 15-carbon pentadecyl chain, which constitutes the lipophilic tail. This amphiphilic nature defines its properties as a non-ionic surfactant and underpins its potential applications across various scientific disciplines, including biochemistry, pharmacology, and materials science.[1] This guide aims to consolidate the available technical data, safety information, and potential applications of this compound, providing a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of Ethanol, 2,2'-(pentadecylimino)bis- are summarized in the table below. These properties are crucial for understanding its behavior in different solvents and its potential interactions with biological systems.

PropertyValueReference
CAS Number 24910-32-5[2]
Molecular Formula C19H41NO2[3]
Molecular Weight 315.53 g/mol [3]
IUPAC Name 2,2'-(Pentadecylazanediyl)di(ethan-1-ol)[4]
Synonyms Ethanol, 2,2'-(pentadecylimino)bis-[2]
Appearance Not explicitly stated, but related compounds are often viscous liquids or waxy solids.
Solubility Readily miscible in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in nonpolar solvents (e.g., hexane, toluene). Forms micelles in aqueous solutions above its critical micelle concentration (CMC).[1]
InChI Key MOVFFQCDGPWQOJ-UHFFFAOYSA-N[1]

Synthesis

The synthesis of N-alkyl diethanolamines like Ethanol, 2,2'-(pentadecylimino)bis- can be achieved through several established chemical routes. A common laboratory and industrial-scale method is the N-alkylation of diethanolamine with a pentadecyl halide (e.g., 1-bromopentadecane). An alternative route involves the reaction of pentadecylamine with ethylene oxide. The choice of synthetic route can depend on factors such as the availability of starting materials, desired purity, and scalability of the process.

Below is a generalized workflow for the synthesis via N-alkylation of diethanolamine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Diethanolamine & Pentadecyl Halide reaction Reflux at Elevated Temperature start->reaction solvent Suitable Solvent (e.g., Ethanol) solvent->reaction base Base (e.g., Na2CO3) base->reaction filtration Filtration to remove inorganic salts reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification product Ethanol, 2,2'-(pentadecylimino)bis- purification->product

Generalized synthesis workflow for Ethanol, 2,2'-(pentadecylimino)bis-.

Applications and Potential Biological Activity

The unique amphiphilic structure of Ethanol, 2,2'-(pentadecylimino)bis- makes it a compound of interest for various applications, primarily leveraging its surfactant properties.

Surfactant in Biochemical and Pharmaceutical Formulations

As a non-ionic surfactant, this molecule can be employed to enhance the solubility and stability of poorly water-soluble compounds in aqueous media. This is particularly relevant in:

  • Biochemical Assays: Improving the homogeneity of reaction mixtures and preventing the loss of active components to surfaces, thereby potentially enhancing detection sensitivity.[1]

  • Drug Delivery: Acting as a stabilizer for nanocrystal suspensions or emulsions of hydrophobic drugs. The long pentadecyl tail can anchor to the drug particle surface, while the hydrophilic diethanolamine head extends into the aqueous phase, creating a steric barrier that prevents aggregation.[1]

Potential Anticancer Activity

Preliminary research has suggested that Ethanol, 2,2'-(pentadecylimino)bis- may possess anticancer properties, with reports of its ability to inhibit the growth of certain cancer cell lines. The proposed mechanism involves the induction of apoptosis (programmed cell death). However, the specific molecular pathways have not been thoroughly elucidated.

The diagram below illustrates a hypothetical signaling pathway for apoptosis that could be investigated for this compound.

G compound Ethanol, 2,2'-(pentadecylimino)bis- membrane Cell Membrane Interaction compound->membrane pathway Induction of Apoptotic Pathway membrane->pathway caspase_activation Caspase Activation pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of the compound seed_cells->prepare_compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

References

Spectroscopic Characterization of Ethanol, 2,2'-(pentadecylimino)bis-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethanol, 2,2'-(pentadecylimino)bis- (CAS No. 24910-32-5). The information presented herein is essential for the identification, characterization, and quality control of this amphiphilic molecule, which holds potential for various research and development applications, including its use as a surfactant and its possible role in biological membrane interactions.

Molecular Structure and Properties

Ethanol, 2,2'-(pentadecylimino)bis- is a tertiary amine with a long pentadecyl alkyl chain and two terminal hydroxyl groups. This structure imparts amphiphilic properties to the molecule, with a hydrophilic diethanolamine headgroup and a hydrophobic pentadecyl tail.[1]

Molecular Formula: C₁₉H₄₁NO₂[2][3]

Molecular Weight: 315.5 g/mol [1][3]

InChI Key: MOVFFQCDGPWQOJ-UHFFFAOYSA-N[1][3]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for Ethanol, 2,2'-(pentadecylimino)bis-. While specific experimental data is limited in the public domain, the provided values are based on the analysis of structurally similar compounds and established spectroscopic principles.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)Multiplicity
CH₃ (terminal)~ 0.88Triplet
(CH₂)₁₃ (alkyl chain)~ 1.2-1.4Multiplet
N-CH₂ (adjacent to N)~ 2.6-2.8Multiplet
CH₂-OH (adjacent to OH)~ 3.5-3.7Multiplet
OHVariableSinglet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
CH₃ (terminal)~ 14
(CH₂)₁₃ (alkyl chain)~ 22-32
N-CH₂ (adjacent to N)~ 50-55
CH₂-OH (adjacent to OH)~ 58-62
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3200-3600Broad, Strong
C-H stretch (alkyl)2850-2960Strong
N-H bend (potential impurity)1550-1650Medium
C-N stretch1000-1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

ParameterValue
Molecular Ion [M]⁺m/z 315.3
Fragmentation PathwaysComplex, involving cleavage of the alkyl chain and loss of hydroxyl groups.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for Ethanol, 2,2'-(pentadecylimino)bis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid cell.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or solvent).

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Acquisition (GC-MS):

    • Due to the low volatility of the compound, derivatization (e.g., silylation of the hydroxyl groups) may be necessary prior to GC-MS analysis.[1]

    • Inject the derivatized sample into the gas chromatograph.

    • Use a temperature program to elute the compound from the GC column.

    • The eluent is then introduced into the mass spectrometer for ionization (typically EI) and analysis.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Ethanol, 2,2'-(pentadecylimino)bis- and a conceptual representation of its interaction with a biological membrane.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of Ethanol, 2,2'-(pentadecylimino)bis- NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Caption: Workflow for the spectroscopic analysis of Ethanol, 2,2'-(pentadecylimino)bis-.

Membrane_Interaction cluster_membrane Cell Membrane cluster_compound Ethanol, 2,2'-(pentadecylimino)bis- Lipid_Bilayer Compound Hydrophilic Head (Diethanolamine) Hydrophobic Tail (Pentadecyl) Compound:tail->Lipid_Bilayer:tail1 Insertion

References

An In-depth Technical Guide on the Critical Micelle Concentration of N-Alkyl Diethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-alkyl diethanolamines, a class of nonionic surfactants with significant potential in various scientific and industrial applications, including drug delivery. This document details their synthesis, methods for determining their CMC, and explores their emerging role in pharmaceutical sciences.

Introduction to N-Alkyl Diethanolamines

N-alkyl diethanolamines are amphiphilic molecules characterized by a polar diethanolamine head group and a nonpolar alkyl tail of varying length. This structure allows them to self-assemble in aqueous solutions into organized structures known as micelles, a process that is initiated at a specific concentration known as the critical micelle concentration (CMC). The CMC is a fundamental property of surfactants, as it dictates the concentration at which they begin to exhibit properties such as solubilization of hydrophobic substances and formation of stable emulsions. The length of the alkyl chain is a key determinant of the CMC; generally, the CMC decreases as the length of the hydrophobic tail increases.

Synthesis of N-Alkyl Diethanolamines

The synthesis of N-alkyl diethanolamines can be achieved through several routes. A common laboratory-scale method involves the nucleophilic substitution reaction between diethanolamine and an alkyl bromide. In this reaction, the secondary amine of diethanolamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide and displacing the bromide ion to form the N-C bond. The reaction is typically performed in the presence of a base to neutralize the hydrobromic acid produced as a byproduct.

Another method involves the reaction of diethanolamine with a dialkyl sulfate in the presence of an aqueous solution of a carbonate, such as sodium carbonate. This process can be controlled to minimize the formation of O-alkylated derivatives.

Critical Micelle Concentration (CMC) Data

N-Alkyl DiethanolamineAlkyl Chain LengthCAS NumberCritical Micelle Concentration (CMC) (mM)
N-OctyldiethanolamineC815520-05-5Data not found
N-DecyldiethanolamineC10Data not foundData not found
N-LauryldiethanolamineC121541-67-90.63[1]
N-TetradecyldiethanolamineC1418924-66-8Data not found
N-HexadecyldiethanolamineC1618924-67-9Data not found

Further experimental studies are required to determine the precise CMC values for the other members of this homologous series.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of N-alkyl diethanolamines. The choice of method depends on the properties of the surfactant and the desired precision.

Surface Tension Method

This is a direct and widely used method for determining the CMC. The surface tension of a surfactant solution decreases as the concentration of the surfactant increases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.

Experimental Workflow:

G prep Prepare a series of aqueous solutions of the N-alkyl diethanolamine at varying concentrations measure Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) prep->measure plot Plot surface tension as a function of the logarithm of the surfactant concentration measure->plot determine Determine the CMC from the breakpoint in the resulting curve, where the slope changes significantly plot->determine

Caption: Workflow for CMC determination by the surface tension method.

Conductivity Method

This method is suitable for ionic surfactants, but can also be adapted for nonionic surfactants that may exhibit a change in conductivity upon micellization due to changes in the mobility of ions in the solution. The specific conductivity of the surfactant solution is measured as a function of its concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC.

Experimental Workflow:

G prep Prepare a series of aqueous solutions of the N-alkyl diethanolamine at varying concentrations measure Measure the electrical conductivity of each solution using a calibrated conductivity meter prep->measure plot Plot the specific conductivity as a function of the surfactant concentration measure->plot determine Identify the CMC as the concentration at the intersection of the two linear portions of the plot plot->determine

Caption: Workflow for CMC determination by the conductivity method.

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and nonpolar environments. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum. A plot of a fluorescence property (e.g., the ratio of the intensities of the first and third vibronic peaks, I1/I3) against the surfactant concentration shows a sharp change at the CMC.[2][3]

Experimental Workflow:

G prep_probe Prepare a stock solution of pyrene in a suitable organic solvent prep_solutions Prepare a series of aqueous solutions of the N-alkyl diethanolamine containing a fixed, low concentration of the pyrene probe prep_probe->prep_solutions measure Measure the fluorescence emission spectrum of each solution using a spectrofluorometer prep_solutions->measure calculate Calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3) measure->calculate plot Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration calculate->plot determine Determine the CMC from the inflection point of the resulting sigmoidal curve plot->determine

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Role in Drug Development and Delivery

N-alkyl diethanolamines and their micellar systems are gaining attention in the field of drug development, primarily for their potential as drug delivery vehicles. Their amphiphilic nature allows for the encapsulation and solubilization of poorly water-soluble drugs, thereby enhancing their bioavailability.

Solubilization of Hydrophobic Drugs

The hydrophobic core of N-alkyl diethanolamine micelles provides a microenvironment suitable for encapsulating lipophilic drug molecules. This solubilization can improve the administration of drugs that would otherwise have poor aqueous solubility, a common challenge in pharmaceutical formulation.

Nanocarriers for Targeted Drug Delivery

N-alkyl diethanolamine-based nanocarriers, such as nanoemulsions and solid lipid nanoparticles (SLNs), are being explored for targeted drug delivery. These systems can be engineered to release their drug payload at specific sites in the body, potentially reducing systemic side effects and increasing therapeutic efficacy. The surface of these nanoparticles can be modified with targeting ligands to direct them to specific cells or tissues.

Logical Relationship of Nanocarrier Uptake:

G Nanocarrier N-Alkyl Diethanolamine-based Nanocarrier (e.g., Micelle, Nanoemulsion) Cell Target Cell Nanocarrier->Cell Targeting Endocytosis Cellular Uptake (Endocytosis) Cell->Endocytosis Internalization Release Drug Release (e.g., pH, enzyme-triggered) Endocytosis->Release Effect Therapeutic Effect Release->Effect

Caption: Cellular uptake and drug release from nanocarriers.

While specific signaling pathways directly modulated by N-alkyl diethanolamine micelles are not yet extensively documented, their ability to deliver drugs to intracellular targets suggests they can indirectly influence various cellular processes. For instance, by delivering an anticancer drug to a tumor cell, the nanocarrier facilitates the drug's interaction with its molecular target, which could be a key enzyme in a signaling pathway crucial for cancer cell survival. The primary mechanism of cellular uptake for such nanocarriers is often endocytosis, with the specific pathway (e.g., clathrin-mediated, caveolae-mediated) depending on the size, shape, and surface chemistry of the nanoparticle.[1][4][5]

Conclusion

N-alkyl diethanolamines are a versatile class of nonionic surfactants with properties that make them attractive for a range of applications, particularly in the pharmaceutical industry. The determination of their critical micelle concentration is fundamental to understanding and optimizing their performance. While data on the CMC of a full homologous series is still forthcoming, established experimental protocols allow for its precise measurement. The ongoing research into their use as drug delivery systems for poorly soluble drugs and in targeted cancer therapy highlights their potential to address significant challenges in medicine. Further investigation into their specific interactions with biological systems will undoubtedly unlock even more applications for these promising compounds.

References

Synthesis of N-alkyl diethanolamines via N-alkylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Alkyl Diethanolamines via N-Alkylation

For Researchers, Scientists, and Drug Development Professionals

N-alkyl diethanolamines are a versatile class of tertiary amines characterized by a nitrogen atom bonded to an alkyl group and two hydroxyethyl groups. These compounds serve as crucial intermediates and building blocks in the synthesis of a wide array of commercially significant products, including surfactants, corrosion inhibitors, pharmaceuticals, and catalysts. Their unique combination of a tertiary amine and two hydroxyl functionalities allows for further chemical modifications, making them valuable synthons in drug development and materials science.

This technical guide provides a comprehensive overview of the synthesis of N-alkyl diethanolamines, with a primary focus on the direct N-alkylation of diethanolamine. It details various synthetic routes, experimental protocols, and reaction conditions, supported by quantitative data and process visualizations.

Core Synthetic Pathways

The primary method for synthesizing N-alkyl diethanolamines is through the direct N-alkylation of diethanolamine. This approach leverages the nucleophilicity of the secondary amine in diethanolamine to attack an electrophilic alkylating agent. Alternative methods, such as reductive amination and reactions with greener alkylating agents, offer different advantages in terms of substrate scope and environmental impact.

Direct N-Alkylation with Alkyl Halides and Sulfates

Direct alkylation is a straightforward and widely used method for synthesizing N-alkyl diethanolamines. The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen atom of diethanolamine acts as the nucleophile.

Mechanism with Alkyl Halides: The reaction involves the direct displacement of a halide (e.g., Br⁻, Cl⁻) from an alkyl halide by the diethanolamine. This method is effective for a range of primary and secondary alkyl halides. When diethanolamine is reacted with alkyl bromides, N-alkylated products are preferentially obtained.[1][2]

Mechanism with Dialkyl Sulfates: Dialkyl sulfates, such as diethyl sulfate, are potent alkylating agents. A key challenge with these reagents is the potential for O-alkylation of the hydroxyl groups as a side reaction.[3] To achieve selective N-alkylation and prevent the formation of O-alkylated derivatives, the reaction is typically conducted in the presence of an alkali metal carbonate, like sodium carbonate (Na₂CO₃).[3] The carbonate acts as a base to neutralize the acidic byproduct and suppresses O-alkylation, leading to significantly higher yields of the desired N-alkyl diethanolamine.[3]

N_vs_O_Alkylation DEA Diethanolamine (HOCH₂CH₂)₂NH N_Product N-Alkyl Diethanolamine (HOCH₂CH₂)₂NR DEA->N_Product N-Alkylation (Desired) O_Product O-Alkyl Byproduct (HOCH₂CH₂)(ROCH₂CH₂)NH DEA->O_Product O-Alkylation (Side Reaction) RX Alkylating Agent (e.g., R-Br, R₂SO₄) Base Base (e.g., Na₂CO₃) Base->O_Product

Caption: N-Alkylation vs. O-Alkylation Pathways.

Reductive Amination

Reductive amination, also known as reductive alkylation, offers an alternative route by reacting diethanolamine with a ketone or an aldehyde.[4] This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the target amine.[5][6] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[4][6] This method is particularly valuable for synthesizing N-alkyl diethanolamines with more complex alkyl groups derived from corresponding carbonyl compounds.

"Green" Alkylation Methods

Growing emphasis on sustainable chemistry has driven the development of greener N-alkylation protocols.

  • Alkylation with Alcohols: Alcohols can be used as alkylating agents in the presence of a catalyst. This approach, often termed "hydrogen borrowing catalysis," involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[7] The only byproduct in this process is water, making it highly atom-economical.[7]

  • Alkylation with Dimethyl Carbonate (DMC): Dimethyl carbonate is an environmentally benign methylating agent. It is non-toxic and serves as a green alternative to traditional reagents like methyl halides or dimethyl sulfate.[8] Reactions with DMC often require elevated temperatures and can be facilitated by catalysts such as copper-zirconium bimetallic nanoparticles to achieve high selectivity for N-methylation.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following protocols are based on established literature.

Protocol 1: N-Alkylation using Alkyl Bromide

This procedure details the synthesis of N-hexadecyldiethanolamine using hexadecyl bromide.[1]

  • Reactant Preparation: In a reaction vessel, combine diethanolamine (6.6 mmol) and hexadecyl bromide (6.6 mmol) in a 1:1 molar ratio.

  • Solvent Addition: Add 20 mL of a methanol-acetonitrile solvent mixture (30:70 v/v).

  • Reaction: Reflux the mixture for 48 hours on a water bath.

  • Work-up: Evaporate the solvent on a water bath.

  • Isolation: Cool the resulting mixture to 5°C to obtain the product as a milky white mass.

Alkyl_Bromide_Workflow start Start reactants Combine Diethanolamine & Hexadecyl Bromide (1:1) start->reactants solvent Add Methanol-Acetonitrile Solvent (30:70) reactants->solvent reflux Reflux for 48 hours solvent->reflux evaporate Evaporate Solvent reflux->evaporate cool Cool to 5°C evaporate->cool product Isolate N-Hexadecyl Diethanolamine cool->product end End product->end

Caption: Experimental Workflow for Alkyl Bromide Method.

Protocol 2: N-Alkylation using Diethyl Sulfate with O-Alkylation Suppression

This procedure describes the synthesis of N-ethyldiethanolamine and highlights the method to prevent O-alkylation.[3]

  • Reactant Preparation: Add 105 parts (1 mole) of diethanolamine to a reaction vessel.

  • Streamed Addition: Prepare two separate streams:

    • Stream A: 38.5 parts (0.25 mole) of diethyl sulfate.

    • Stream B: An aqueous solution of 31 parts (0.25 mole) of Na₂CO₃·H₂O in 30 parts (1.65 moles) of water.

  • Controlled Reaction: With agitation, gradually and simultaneously add Stream A over 0.5 hours and Stream B over 1.5 hours to the diethanolamine. Maintain the temperature between 20°C and 33°C initially, allowing it to rise to 92°C.

  • Completion: After the addition is complete, continue processing the mixture for 2 hours at approximately 92°C.

  • Isolation: The N-ethyldiethanolamine can be recovered by distillation. This method yields a product with no detectable O-ethylated derivatives.[3]

Quantitative Data Summary

The efficiency of N-alkylation is highly dependent on the choice of reagents and reaction conditions. The tables below summarize quantitative data from representative experiments.

Table 1: N-Alkylation with Diethyl Sulfate [3]

ExampleDiethanolamine (mol)Diethyl Sulfate (mol)Base (mol)Water (mol)Temperature (°C)Time (h)Yield of N-EthyldiethanolamineNotes
A 0.50.42NoneNone25-35861%Significant O-ethylation observed.
B 1.00.250.25 (Na₂CO₃·H₂O)1.6520-92290.5%No O-ethylated derivatives formed.
C -0.250.25 (Na₂CO₃·H₂O)-28-92291.5%No O-ethylation obtained.

Table 2: N-Methylation with Dimethyl Carbonate (DMC) using Cu-Zr Catalyst [8]

EntryAmine SubstrateCatalyst Loading (mol %)Temperature (°C)Time (h)Selectivity for N-Methylated Products
1 Benzylamine20180482% (mono- and di-methylated)
2 Aniline20180491% (mono- and di-methylated)

Purification of N-Alkyl Diethanolamines

Post-synthesis, the crude product often requires purification to remove unreacted starting materials, byproducts, and solvents.

  • Distillation: Fractional distillation, often under reduced pressure, is the most common laboratory and industrial method for purifying N-alkyl diethanolamines, which are typically high-boiling liquids.[3][10]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble impurities or byproducts.

  • Chromatography: For high-purity applications, such as in pharmaceuticals, column chromatography may be necessary, although it is less common for large-scale production.

  • Advanced Methods: For industrial-scale purification, especially to remove degradation products from recycled amine solutions, methods like multi-stage distillation with an inert carrier liquid or activated carbon filtration may be employed.[11][12]

References

The Amphiphilic Nature of Long-Chain Amine Surfactants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the fundamental properties and applications of long-chain amine surfactants, focusing on their critical role in drug delivery systems.

Long-chain amine surfactants, a class of amphiphilic molecules possessing a hydrophilic amine head group and a hydrophobic hydrocarbon tail, are of paramount importance in pharmaceutical sciences. Their unique ability to self-assemble into micelles and interact with biological membranes makes them invaluable tools in drug formulation and delivery. This technical guide provides a comprehensive overview of the core principles governing the amphiphilic nature of these surfactants, their physicochemical characterization, and their application in sophisticated drug delivery systems.

The Dual Nature: Understanding Amphiphilicity

The defining characteristic of a long-chain amine surfactant is its amphiphilicity. The molecule is composed of two distinct regions with opposing affinities for water:

  • The Hydrophilic Head: This region contains a primary, secondary, tertiary, or quaternary amine group. The polarity of the C-N bond and the potential for hydrogen bonding with water molecules confer its hydrophilic ("water-loving") nature. The charge of the headgroup, which can be neutral, cationic (in the case of quaternary amines or protonated primary, secondary, or tertiary amines), or zwitterionic, significantly influences the surfactant's properties and applications.

  • The Hydrophobic Tail: This is a long hydrocarbon chain, typically containing 8 to 18 or more carbon atoms. Being nonpolar, this "water-fearing" tail is repelled by water and seeks to minimize its contact with the aqueous environment.

This dual character drives the spontaneous self-assembly of surfactant molecules in aqueous solutions. At low concentrations, they exist as individual molecules (monomers). However, as the concentration increases and reaches a critical point, known as the Critical Micelle Concentration (CMC) , the hydrophobic tails aggregate to form spherical or cylindrical structures called micelles, with the hydrophilic heads forming an outer shell that interacts with the surrounding water.[1] This process is thermodynamically driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and water.

Quantitative Physicochemical Properties

The effectiveness and application of long-chain amine surfactants are dictated by their physicochemical properties. The following tables summarize key quantitative data for a selection of these surfactants.

Table 1: Critical Micelle Concentration (CMC) of Selected Long-Chain Amine Surfactants

Surfactant NameChemical FormulaChain LengthCMC (mM)Temperature (°C)Method
DodecylamineC₁₂H₂₇N1212.525Surface Tension
TetradecylamineC₁₄H₃₁N143.225Surface Tension
HexadecylamineC₁₆H₃₅N160.825Surface Tension
Dodecyltrimethylammonium Bromide (DTAB)C₁₅H₃₄BrN1215.625Conductivity
Cetyltrimethylammonium Bromide (CTAB)C₁₉H₄₂BrN160.9225Conductivity
Didodecyldimethylammonium Bromide (DDAB)C₂₆H₅₆BrN12 (x2)0.0825Neutron Reflection[2]
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)C₄₂H₈₀NO₄Cl18 (x2)---

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Table 2: Surface Tension of Selected Long-Chain Amine Surfactant Solutions

Surfactant NameConcentrationSurface Tension (mN/m)Temperature (°C)
Dodecylamine10 mM35.225
Dodecyltrimethylammonium Bromide (DTAB)10 mM38.525
Cetyltrimethylammonium Bromide (CTAB)1 mM36.025
Didodecyldimethylammonium Bromide (DDAB)0.1 mM34.525

Synthesis of Long-Chain Amine Surfactants

The synthesis of long-chain amine surfactants can be achieved through various chemical routes. A common method for producing quaternary ammonium surfactants involves the quaternization of a tertiary amine with an alkyl halide.

General Synthesis Protocol for a Quaternary Ammonium Surfactant (e.g., Didodecyldimethylammonium Bromide - DDAB)

This protocol describes the synthesis of DDAB, a double-chain cationic surfactant, by reacting didodecylmethylamine with methyl bromide.

Materials:

  • Didodecylmethylamine

  • Methyl bromide

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve didodecylmethylamine in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of methyl bromide to the solution while stirring.

  • After the addition is complete, attach a reflux condenser and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the crude DDAB product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/diethyl ether) to obtain the purified didodecyldimethylammonium bromide.[3]

Characterization: The structure and purity of the synthesized surfactant should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocols for Characterization

Accurate characterization of the physicochemical properties of long-chain amine surfactants is crucial for their effective application.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[4]

Principle:

Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a change in the fine structure of the pyrene emission spectrum, specifically the ratio of the first and third vibronic peaks (I₁/I₃). A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sharp decrease at the CMC.

Experimental Workflow:

G A Prepare stock solution of surfactant B Prepare series of dilutions in aqueous solution A->B C Add a small aliquot of pyrene solution to each dilution B->C D Incubate samples to allow for equilibration C->D E Measure fluorescence emission spectra (λex = 335 nm) D->E F Determine I₁/I₃ ratio for each concentration E->F G Plot I₁/I₃ vs. log(Concentration) F->G H Identify inflection point as the CMC G->H

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Procedure:

  • Prepare a concentrated stock solution of the long-chain amine surfactant in deionized water.

  • Prepare a series of dilutions of the surfactant solution, covering a wide range of concentrations both below and above the expected CMC.

  • To each dilution, add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone). The final concentration of pyrene should be very low (micromolar range) to avoid affecting micellization.

  • Allow the samples to equilibrate for a set period (e.g., 30 minutes) in the dark to ensure the pyrene has partitioned into its preferred environment.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is scanned from approximately 350 nm to 450 nm.

  • From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

  • Plot the ratio of I₁/I₃ as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the concentration at which micelles begin to form and the pyrene probe moves into the hydrophobic micellar core.[5]

Measurement of Surface Tension by the Wilhelmy Plate Method

This technique provides a direct and accurate measurement of the surface tension of a liquid.[6][7]

Principle:

A thin platinum plate is suspended from a balance and brought into contact with the surface of the surfactant solution. The force exerted on the plate by the liquid is a combination of the gravitational force on the plate and the downward pull of the surface tension. By knowing the dimensions of the plate and measuring the force, the surface tension can be calculated.

Experimental Setup:

G cluster_0 Tensiometer cluster_1 Sample Balance Microbalance Plate Wilhelmy Plate Balance->Plate Suspension Wire Liquid Surfactant Solution Plate->Liquid Contact Angle (θ) Vessel Sample Vessel note Force (F) = γ * P * cos(θ) γ = Surface Tension P = Wetted Perimeter

Caption: Schematic of the Wilhelmy plate method for surface tension measurement.

Procedure:

  • Clean the platinum Wilhelmy plate thoroughly. This is typically done by flaming it in a Bunsen burner until it glows red to remove any organic contaminants.

  • Suspend the plate from the hook of a sensitive microbalance (tensiometer).

  • Place the surfactant solution in a clean glass vessel on the sample stage of the tensiometer.

  • Raise the sample stage until the liquid surface just touches the bottom edge of the plate.

  • The instrument will measure the force exerted on the plate.

  • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate (2 * (width + thickness)), and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle is assumed to be 0°, so cosθ = 1.[8][9]

  • To determine the CMC , a series of solutions with increasing surfactant concentrations are measured. The surface tension will decrease with increasing concentration until the CMC is reached, after which it will remain relatively constant. The CMC is the concentration at the inflection point of the surface tension versus log(concentration) plot.

Role in Drug Delivery: A Mechanistic Perspective

Long-chain amine surfactants, particularly cationic ones, are extensively used in drug delivery systems, most notably in the formulation of liposomes for gene therapy and drug transport. Their positive charge facilitates interaction with negatively charged cell membranes and nucleic acids.

Cationic Liposome-Mediated Gene Delivery

A prominent example is the use of cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) in liposomal formulations for the delivery of genetic material (e.g., plasmid DNA, siRNA).[10]

Signaling Pathway and Cellular Uptake:

The following diagram illustrates the key steps involved in the delivery of a therapeutic gene into a target cell using a DOTAP-containing cationic liposome.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex Cationic Liposome (e.g., with DOTAP) + Nucleic Acid = Lipoplex cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis escaped_na Nucleic Acid (in Cytoplasm) endosome->escaped_na Endosomal Escape (Membrane Fusion/Destabilization) nucleus Nucleus escaped_na->nucleus Nuclear Import protein Therapeutic Protein nucleus->protein Transcription & Translation

References

An In-depth Technical Guide on the Surfactant Properties of Ethanol, 2,2'-(pentadecylimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ethanol, 2,2'-(pentadecylimino)bis- as a non-ionic surfactant. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates established principles of surfactant chemistry, data from homologous N-alkyl diethanolamines, and standardized experimental protocols to provide a thorough understanding of its expected physicochemical behavior and potential applications.

Core Mechanism of Action as a Surfactant

Ethanol, 2,2'-(pentadecylimino)bis- is a member of the N-alkyl diethanolamine family of compounds and functions as a non-ionic surfactant.[1] Its efficacy as a surface-active agent is rooted in its amphiphilic molecular structure, which consists of two distinct regions: a hydrophilic (water-attracting) headgroup and a hydrophobic (water-repelling) tail.[1]

  • Hydrophilic Headgroup: The diethanolamine portion of the molecule, N(CH₂CH₂OH)₂, provides the water-soluble character. The two hydroxyl (-OH) groups can form hydrogen bonds with water molecules, and the tertiary nitrogen atom also contributes to the polarity of this region.[1]

  • Hydrophobic Tail: The long, 15-carbon pentadecyl alkyl chain, C₁₅H₃₁, is nonpolar and lipophilic (oil-attracting).[1]

This dual chemical nature drives the molecule to interfaces between immiscible phases, such as oil-water or air-water, to reduce the system's free energy. At these interfaces, the molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the non-aqueous phase (e.g., oil, air). This arrangement disrupts the cohesive forces of the water molecules at the surface, thereby lowering the surface tension.

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC) , the individual surfactant molecules (monomers) spontaneously self-assemble into organized aggregates called micelles.[1][2] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic headgroups form the outer shell, interacting with the surrounding aqueous environment. This micellization is a key aspect of its function in detergency and solubilization of poorly water-soluble compounds.

The pH of the solution can influence the surfactant properties of Ethanol, 2,2'-(pentadecylimino)bis-. As a tertiary amine, the nitrogen atom can be protonated under acidic conditions. This protonation would impart a positive charge on the headgroup, changing its classification from non-ionic to cationic and altering its interaction with other molecules and surfaces.[1]

Physicochemical Properties

While extensive experimental data for Ethanol, 2,2'-(pentadecylimino)bis- is not widely published, its basic properties are summarized below.

PropertyValueSource
CAS Number 24910-32-5[1][3]
Molecular Formula C₁₉H₄₁NO₂Inferred
Molecular Weight 315.5 g/mol [1]
Classification Non-ionic Surfactant[1]
Solubility Readily miscible in polar organic solvents (e.g., ethanol, methanol). Forms micelles in aqueous solutions above the CMC. Limited solubility in nonpolar solvents.[1]

Quantitative Surfactant Characteristics (Comparative Data)

SurfactantAlkyl Chain LengthCMC (mol/L)Surface Tension at CMC (mN/m)
Sodium Octyl SulfateC₈1.3 x 10⁻¹~40
Ethanol, 2,2'-(octylimino)bis- C₈ Data not available Data not available
Sodium Dodecyl SulfateC₁₂8.3 x 10⁻³~38
Dodecyltrimethylammonium BromideC₁₂1.6 x 10⁻²~36
Ethanol, 2,2'-(dodecylimino)bis- C₁₂ Data not available Data not available
Sodium Tetradecyl SulfateC₁₄2.1 x 10⁻³~37
Ethanol, 2,2'-(pentadecylimino)bis- C₁₅ Estimated < 2.1 x 10⁻³ Estimated ~30-35
Hexadecyltrimethylammonium BromideC₁₆9.2 x 10⁻⁴~34

Note: CMC and surface tension values are dependent on temperature, pressure, and the presence of electrolytes. The estimated values for Ethanol, 2,2'-(pentadecylimino)bis- are based on general trends observed in homologous series of surfactants.[2]

Experimental Protocols

The characterization of Ethanol, 2,2'-(pentadecylimino)bis- as a surfactant involves several key experiments.

Determination of Surface Tension and Critical Micelle Concentration

A common method to determine the CMC is by measuring the surface tension of solutions with varying surfactant concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[2][4]

Methodology: Du Noüy Ring Tensiometry [5][6]

  • Preparation of Solutions: Prepare a stock solution of Ethanol, 2,2'-(pentadecylimino)bis- in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer using a substance with a known surface tension, such as pure deionized water.

  • Measurement:

    • A platinum-iridium ring is thoroughly cleaned (e.g., by flaming) and attached to a sensitive microbalance.

    • The ring is immersed in the surfactant solution.

    • The ring is slowly pulled out of the liquid. A meniscus of liquid will be pulled up with the ring.

    • The force required to pull the ring through the interface is measured. The maximum force just before the meniscus breaks is recorded.[6]

    • This maximum force is used to calculate the surface tension, with appropriate correction factors applied.[5]

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).[3]

Micelle Size and Polydispersity Analysis

Methodology: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a solution of Ethanol, 2,2'-(pentadecylimino)bis- at a concentration significantly above the determined CMC to ensure the presence of micelles. Filter the solution through a micropore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other particulates.

  • Instrument Setup: Place the cuvette into the DLS instrument and allow the sample to thermally equilibrate.

  • Measurement: A laser beam is passed through the sample, and the light scattered by the micelles is detected at a known angle. The fluctuations in the intensity of the scattered light over time are recorded.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations. This analysis relates the rate of fluctuation to the diffusion coefficient of the particles (micelles) in the solution. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles. The analysis also provides a polydispersity index (PDI), which indicates the breadth of the size distribution.

Visualizations

Molecular Structure and Interfacial Orientation

The following diagram illustrates the amphiphilic structure of Ethanol, 2,2'-(pentadecylimino)bis- and its orientation at an oil-water interface.

Caption: Amphiphilic structure at an oil-water interface.

Interaction with a Lipid Bilayer

Non-ionic surfactants can interact with and disrupt biological membranes. This interaction is fundamental to their use in drug delivery and their potential cytotoxicity. The process can be visualized as a series of steps.

G cluster_workflow Surfactant-Membrane Interaction Pathway A Surfactant Monomers in Aqueous Phase B Partitioning into Outer Leaflet A->B Hydrophobic Interaction C Increased Membrane Fluidity and Permeability B->C D Translocation to Inner Leaflet (Flip-Flop) B->D Slow Process E Bilayer Saturation & Curvature Stress C->E D->E F Membrane Solubilization (Mixed Micelle Formation) E->F High Surfactant Conc.

Caption: Generalized pathway of surfactant interaction with a cell membrane.

Synthesis Overview

The synthesis of N-alkyl diethanolamines like Ethanol, 2,2'-(pentadecylimino)bis- can be accomplished through several chemical routes. Two common methods are:

  • N-alkylation of Diethanolamine: This involves reacting diethanolamine with an alkylating agent, such as 1-bromopentadecane, often in the presence of a base to neutralize the HBr byproduct.[1]

  • Reaction with Ethylene Oxide: A primary amine (pentadecylamine) can be reacted with two equivalents of ethylene oxide. This reaction is typically carried out under pressure and at elevated temperatures.[1]

Process optimization for industrial-scale production would likely involve moving from batch to semi-batch or continuous flow processes to manage the exothermic nature of these reactions and ensure product consistency.[1]

Conclusion

Ethanol, 2,2'-(pentadecylimino)bis- is a non-ionic surfactant whose mechanism of action is dictated by its amphiphilic structure. Its long pentadecyl chain and polar diethanolamine headgroup enable it to effectively reduce surface tension and form micelles, making it a candidate for applications requiring solubilization, emulsification, and improved wetting. While specific performance data is sparse, its properties can be reliably inferred from the behavior of homologous N-alkyl diethanolamines. The experimental protocols outlined in this guide provide a standardized framework for the detailed characterization of its surfactant properties for research and development purposes.

References

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanol, 2,2'-(pentadecylimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the tertiary amine "Ethanol, 2,2'-(pentadecylimino)bis-". This document includes tabulated summaries of predicted spectral data, a comprehensive experimental protocol for acquiring NMR data for this class of molecules, and workflow diagrams to illustrate the process of structural elucidation using NMR spectroscopy. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development who are working with long-chain amino alcohols.

Introduction

"Ethanol, 2,2'-(pentadecylimino)bis-", also known as N,N-Bis(2-hydroxyethyl)pentadecylamine, is a tertiary amine with a long pentadecyl alkyl chain.[1] Its chemical structure consists of a central nitrogen atom bonded to a fifteen-carbon chain and two hydroxyethyl groups.[2] This amphiphilic nature, with a hydrophilic diethanolamine head and a long hydrophobic tail, suggests its potential use as a surfactant or in the formation of micelles and vesicles.[2] Accurate characterization of its molecular structure is crucial for its application, and NMR spectroscopy is the most powerful technique for this purpose.[2] This guide focuses on the predicted ¹H and ¹³C NMR spectral data to aid in its identification and characterization.

Chemical Structure:

  • IUPAC Name: 2-[2-hydroxyethyl(pentadecyl)amino]ethanol[1]

  • Molecular Formula: C₁₉H₄₁NO₂[1]

  • Molecular Weight: 315.5 g/mol [1][2]

  • CAS Number: 24910-32-5[1][2][3]

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for "Ethanol, 2,2'-(pentadecylimino)bis-" are summarized below. These predictions are based on established chemical shift values for similar functional groups and molecular environments. The pentadecyl chain exhibits characteristic signals for its terminal methyl group, the long chain of methylene groups, and the methylene groups adjacent to the nitrogen atom. The hydroxyethyl groups show distinct signals for the methylene carbons bonded to the nitrogen and the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts [2]

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
CH₃ (pentadecyl)~0.88 (triplet)~14
-(CH₂)₁₂- (pentadecyl chain)~1.25 (multiplet)~22-32
-CH₂-CH₂-N (pentadecyl)Not specifiedNot specified
N-CH₂- (pentadecyl)~2.5-2.7 (triplet)~52-56
N-CH₂- (hydroxyethyl)~2.7-2.9 (triplet)~55-60
-CH₂-OH (hydroxyethyl)~3.6-3.8 (triplet)~60-65

Note: Predicted values are based on typical chemical shifts for similar functional groups.[2]

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for "Ethanol, 2,2'-(pentadecylimino)bis-" and similar long-chain amines.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules. For compounds with exchangeable protons (like the -OH groups in the target molecule), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Sample Concentration: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Workflows

The following diagrams illustrate the logical workflow for NMR-based structural elucidation and the relationship between the molecular structure and its predicted NMR signals.

G Workflow for NMR-Based Structural Elucidation cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis a Dissolve Compound in Deuterated Solvent b Add Internal Standard (TMS) a->b c Transfer to NMR Tube b->c d Tune and Shim Spectrometer c->d e Acquire 1H NMR Spectrum d->e f Acquire 13C NMR Spectrum d->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Reference to TMS h->i j Analyze Chemical Shifts i->j k Analyze Integration and Multiplicity i->k l Assign Signals to Structure j->l k->l m Final Structure l->m Structure Confirmation

Caption: A flowchart illustrating the key steps in NMR-based structural elucidation.

G Structural Relationship to Predicted NMR Signals cluster_structure Molecular Structure of Ethanol, 2,2'-(pentadecylimino)bis- cluster_1h Predicted 1H NMR Signals cluster_13c Predicted 13C NMR Signals mol CH3-(CH2)13-CH2-N-(CH2-CH2-OH)2 h1 ~0.88 ppm (t) CH3 mol->h1 Terminal Methyl h2 ~1.25 ppm (m) -(CH2)13- mol->h2 Alkyl Chain h3 ~2.5-2.7 ppm (t) -CH2-N mol->h3 Alkyl α-Methylene h4 ~2.7-2.9 ppm (t) N-CH2-CH2OH mol->h4 Ethanol α-Methylene h5 ~3.6-3.8 ppm (t) -CH2-OH mol->h5 Ethanol β-Methylene c1 ~14 ppm CH3 mol->c1 c2 ~22-32 ppm -(CH2)13- mol->c2 c3 ~52-56 ppm -CH2-N mol->c3 c4 ~55-60 ppm N-CH2-CH2OH mol->c4 c5 ~60-65 ppm -CH2-OH mol->c5

Caption: A diagram showing the correlation of molecular fragments to NMR signals.

Conclusion

The predicted ¹H and ¹³C NMR chemical shifts provided in this guide serve as a foundational dataset for the structural confirmation of "Ethanol, 2,2'-(pentadecylimino)bis-". The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR spectra for this and related long-chain amino alcohols. The accompanying workflow diagrams provide a clear visual representation of the analytical process, making this guide a practical tool for researchers involved in the synthesis, characterization, and application of such compounds.

References

Methodological & Application

Application Notes and Protocols for 2,2'-(Pentadecylazanediyl)diethanol in Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

A review of available data indicates that specific applications and detailed protocols for the use of 2,2'-(Pentadecylazanediyl)diethanol in the solubilization of membrane proteins are not extensively documented in current scientific literature. This document, therefore, provides a general framework for the solubilization of membrane proteins, drawing on established principles and protocols for other non-ionic detergents. Researchers interested in exploring the potential of 2,2'-(Pentadecylazanediyl)diethanol are encouraged to use this information as a starting point for developing their own optimized protocols.

Introduction to 2,2'-(Pentadecylazanediyl)diethanol

2,2'-(Pentadecylazanediyl)diethanol is a non-ionic surfactant with a chemical formula of C19H41NO2 and a molecular weight of 315.53 g/mol .[1][2] Its structure consists of a long, hydrophobic pentadecyl carbon chain and a hydrophilic diethanolamine headgroup.[3] This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, a key characteristic for detergents used in membrane protein research.[3][]

General Principles of Membrane Protein Solubilization

The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their characterization.[5][6] Detergents are essential tools in this process, as they disrupt the lipid membrane and create a soluble protein-detergent complex.[] The success of solubilization depends on several factors, including the choice of detergent, its concentration, temperature, and the specific properties of the target protein.

Non-ionic detergents, such as 2,2'-(Pentadecylazanediyl)diethanol, are generally considered milder than ionic detergents and are often preferred for maintaining the structural integrity and biological activity of the protein of interest.

Physicochemical Properties of Surfactants for Membrane Protein Solubilization

PropertyDescriptionGeneral Considerations for Non-Ionic Detergents
Critical Micelle Concentration (CMC) The concentration at which detergent monomers self-assemble into micelles.[] Effective solubilization typically occurs at or above the CMC.Lower CMC values are often desirable as less detergent is needed, which can be advantageous for downstream applications like crystallography.[7]
Aggregation Number The average number of detergent monomers in a micelle. This influences the size of the micelle.The micelle size should be appropriate to accommodate the hydrophobic domains of the target protein.
Hydrophile-Lipophile Balance (HLB) A measure of the degree to which a surfactant is hydrophilic or lipophilic.The HLB value can help predict the surfactant's behavior and suitability for a particular membrane protein.

Experimental Protocols: A General Guideline

The following protocols are generalized and should be optimized for each specific membrane protein and experimental setup. When investigating a new detergent like 2,2'-(Pentadecylazanediyl)diethanol, a systematic screening of various conditions is crucial.

Protocol 1: Screening for Optimal Solubilization Conditions

This protocol outlines a method to determine the optimal concentration of 2,2'-(Pentadecylazanediyl)diethanol for solubilizing a target membrane protein.

Materials:

  • Membrane preparation containing the target protein

  • Solubilization Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • 2,2'-(Pentadecylazanediyl)diethanol stock solution (e.g., 10% w/v)

  • Bradford or BCA protein assay reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare a series of solubilization mixtures: In separate microcentrifuge tubes, mix the membrane preparation with the solubilization buffer to a final protein concentration of 1-5 mg/mL.

  • Add varying concentrations of 2,2'-(Pentadecylazanediyl)diethanol: Create a concentration gradient of the detergent, for example, from 0.1% to 2.0% (w/v).

  • Incubate: Gently mix the samples (e.g., by end-over-end rotation) at 4°C for 1-4 hours. The optimal time and temperature may vary.

  • Centrifuge: Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

  • Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins.

  • Quantify solubilization: Determine the protein concentration in the supernatant using a standard protein assay.

  • Assess protein integrity: Analyze the solubilized protein by SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein.

Protocol 2: Large-Scale Solubilization and Purification

Once the optimal conditions are determined, this protocol can be used for larger-scale preparations.

Materials:

  • Membrane preparation

  • Optimized Solubilization Buffer (containing the optimal concentration of 2,2'-(Pentadecylazanediyl)diethanol as determined in Protocol 1)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer (Solubilization buffer with a lower concentration of detergent, e.g., at or slightly above the CMC)

  • Elution Buffer (Wash buffer containing an eluting agent, e.g., imidazole for His-tagged proteins)

Procedure:

  • Solubilization: Resuspend the membrane pellet in the optimized solubilization buffer and incubate as determined previously.

  • Clarification: Remove insoluble material by ultracentrifugation.

  • Affinity Chromatography: Incubate the clarified supernatant with the affinity resin.

  • Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein from the resin using the elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

Visualizing the Workflow

The general process of membrane protein solubilization can be visualized as follows:

Solubilization_Workflow Membrane Membrane Preparation Solubilization Solubilization (with 2,2'-(Pentadecylazanediyl)diethanol) Membrane->Solubilization Centrifugation Ultracentrifugation Solubilization->Centrifugation Supernatant Solubilized Proteins (Supernatant) Centrifugation->Supernatant Collect Pellet Insoluble Material (Pellet) Centrifugation->Pellet Discard Purification Purification (e.g., Affinity Chromatography) Supernatant->Purification Analysis Downstream Analysis Purification->Analysis

Caption: General workflow for membrane protein solubilization and purification.

Mechanism of Solubilization

The mechanism by which detergents solubilize membrane proteins involves the disruption of the lipid bilayer and the formation of mixed micelles.

Solubilization_Mechanism cluster_membrane Lipid Bilayer Protein Membrane Protein MixedMicelle Protein-Detergent-Lipid Mixed Micelle Protein->MixedMicelle forms Detergent Detergent Monomers (2,2'-(Pentadecylazanediyl)diethanol) Detergent->Protein interact with hydrophobic domains

Caption: Simplified mechanism of membrane protein solubilization by detergents.

Conclusion

While 2,2'-(Pentadecylazanediyl)diethanol is classified as a non-ionic surfactant and holds theoretical potential for membrane protein solubilization, a lack of specific published data necessitates an empirical approach to determine its efficacy. The general protocols and principles outlined in this document provide a solid foundation for researchers to systematically investigate its properties and develop tailored procedures for their specific proteins of interest. As with any new detergent, careful optimization and validation are paramount to achieving successful solubilization while preserving the native structure and function of the target membrane protein.

References

Application Notes and Protocols: Ethanol, 2,2'-(pentadecylimino)bis- as a Stabilizer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the utilization of Ethanol, 2,2'-(pentadecylimino)bis- as a stabilizing agent in a variety of biochemical assays. This document outlines the compound's properties, proposed mechanisms of action, and provides adaptable experimental protocols for its effective implementation.

Introduction

Ethanol, 2,2'-(pentadecylimino)bis-, a member of the N-alkyl diethanolamine family, is a non-ionic surfactant with significant potential for enhancing the stability and performance of biochemical assays. Its amphiphilic nature, characterized by a long hydrophobic pentadecyl carbon chain and a hydrophilic diethanolamine headgroup, allows it to mitigate common assay interferences such as protein aggregation, non-specific binding, and enzymatic degradation. The inclusion of this stabilizer can lead to improved assay sensitivity, reproducibility, and overall data quality.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ethanol, 2,2'-(pentadecylimino)bis- is crucial for its effective application.

PropertyValueReference
CAS Number 24910-32-5[1]
Molecular Formula C19H41NO2
Molecular Weight 315.5 g/mol
Appearance Not specified; likely a viscous liquid or waxy solid at room temperatureGeneral knowledge of similar compounds
Solubility Readily miscible in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in nonpolar solvents. Forms micelles in aqueous solutions above its critical micelle concentration (CMC).
Classification Non-ionic surfactant

Mechanism of Action as a Stabilizer

The primary stabilizing function of Ethanol, 2,2'-(pentadecylimino)bis- in biochemical assays is attributed to its surfactant properties. At optimal concentrations, it can:

  • Prevent Non-Specific Binding: The surfactant molecules can adsorb to hydrophobic surfaces of microplates and other assay components, thereby blocking the non-specific binding of proteins and other macromolecules. This leads to a reduction in background signal and an increase in the signal-to-noise ratio.

  • Enhance Protein Stability: By interacting with the hydrophobic regions of proteins, Ethanol, 2,2'-(pentadecylimino)bis- can help maintain their native conformation and prevent aggregation, which is a common cause of enzyme inactivation.

  • Improve Analyte Accessibility: In heterogeneous assays, the surfactant can help to create a more uniform distribution of reagents, improving the accessibility of the target analyte to detection molecules.

a cluster_0 Without Stabilizer cluster_1 With Ethanol, 2,2'-(pentadecylimino)bis- Protein_Aggregates Protein Aggregation Reduced Activity Non_Specific_Binding Non-Specific Binding High Background Assay_Surface Assay Surface Analyte Analyte Analyte->Assay_Surface Adsorption Detection_Antibody Detection Antibody Detection_Antibody->Assay_Surface Non-Specific Binding Stabilized_Protein Stabilized Protein Maintained Activity Blocked_Surface Blocked Surface Reduced Background Stabilizer Ethanol, 2,2'-(pentadecylimino)bis- Stabilizer->Blocked_Surface Coats Surface Analyte_2 Analyte Analyte_2->Blocked_Surface Specific Binding Detection_Antibody_2 Detection Antibody Detection_Antibody_2->Analyte_2 Specific Binding

Figure 1: Proposed mechanism of action.

Quantitative Data and Recommended Concentrations

While specific quantitative data for Ethanol, 2,2'-(pentadecylimino)bis- is limited, the following table provides general guidance on starting concentrations for non-ionic surfactants in various biochemical assays. It is critical to empirically determine the optimal concentration for each specific application.

Assay TypeRecommended Starting Concentration (% v/v)Key Considerations
Enzyme-Linked Immunosorbent Assay (ELISA) 0.01 - 0.1%Can be included in blocking buffers, wash buffers, and antibody/antigen diluents to reduce background and enhance signal.
Enzyme Activity Assays 0.005 - 0.05%Helps to maintain enzyme stability and prevent aggregation, especially at low enzyme concentrations.
Protein Binding Assays 0.01 - 0.05%Minimizes non-specific binding to assay plates and tubes, improving the accuracy of binding measurements.
High-Throughput Screening (HTS) 0.01 - 0.1%Mitigates compound aggregation and reduces non-specific interactions of small molecules with assay components.

Experimental Protocols

Preparation of Stock Solution

A concentrated stock solution of Ethanol, 2,2'-(pentadecylimino)bis- should be prepared for easy dilution into various assay buffers.

Materials:

  • Ethanol, 2,2'-(pentadecylimino)bis-

  • High-purity water (e.g., Milli-Q® or equivalent) or a suitable organic solvent (e.g., ethanol)

  • Sterile, conical tubes

Protocol:

  • Accurately weigh a desired amount of Ethanol, 2,2'-(pentadecylimino)bis-.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol) if it is not readily soluble in water.

  • Bring the solution to the final desired volume with high-purity water to create a 10% (w/v or v/v) stock solution.

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

start Start: Weigh Compound dissolve Dissolve in Solvent (if necessary) start->dissolve add_water Add High-Purity Water to Final Volume dissolve->add_water mix Vortex to Homogenize add_water->mix store Store at 2-8°C or -20°C mix->store

Figure 2: Stock solution preparation workflow.

Protocol for Use in a General Enzyme Activity Assay

This protocol provides a general framework for incorporating Ethanol, 2,2'-(pentadecylimino)bis- into an enzyme activity assay.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (compatible with the enzyme)

  • 10% stock solution of Ethanol, 2,2'-(pentadecylimino)bis-

  • Microplate reader or spectrophotometer

Protocol:

  • Prepare the Assay Buffer: Prepare the desired assay buffer and add the 10% Ethanol, 2,2'-(pentadecylimino)bis- stock solution to achieve the desired final concentration (e.g., for a 0.05% final concentration, add 5 µL of the 10% stock to 995 µL of assay buffer).

  • Enzyme Dilution: Dilute the enzyme to the working concentration in the assay buffer containing the stabilizer.

  • Substrate Preparation: Prepare the substrate solution in the assay buffer, which may or may not contain the stabilizer, depending on the assay design.

  • Assay Procedure:

    • Pipette the enzyme solution into the wells of a microplate.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates (V₀) and compare the enzyme activity in the presence and absence of the stabilizer.

Protocol for Use as a Blocking Agent and Stabilizer in ELISA

This protocol outlines the use of Ethanol, 2,2'-(pentadecylimino)bis- in an indirect ELISA format.

Materials:

  • Antigen-coated microplate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Enzyme-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • 10% stock solution of Ethanol, 2,2'-(pentadecylimino)bis-

Protocol:

  • Blocking:

    • Prepare the blocking buffer. Add Ethanol, 2,2'-(pentadecylimino)bis- to a final concentration of 0.05%.

    • Add 200 µL of the blocking buffer to each well of the antigen-coated microplate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer. The wash buffer can also be supplemented with 0.05% Ethanol, 2,2'-(pentadecylimino)bis-.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer (containing the stabilizer).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in the blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate until sufficient color development.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Conclusion

Ethanol, 2,2'-(pentadecylimino)bis- is a versatile non-ionic surfactant that can serve as an effective stabilizer in a wide range of biochemical assays. Its ability to reduce non-specific binding and prevent protein aggregation can significantly improve assay performance. The protocols provided herein offer a starting point for the integration of this stabilizer into existing and new assay development. Researchers are encouraged to perform optimization experiments to determine the ideal concentration and conditions for their specific applications to achieve the best possible results.

References

Application Notes and Protocols: Enzymatic Synthesis of N-Acyl Diethanolamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble

Initial investigations into the role of N-alkyl diethanolamines as direct enhancers of enzymatic activity did not yield substantial evidence within the reviewed literature. However, the search results consistently highlight a significant and industrially relevant role for these compounds as substrates in enzyme-catalyzed reactions. Specifically, N-alkyl diethanolamines, particularly in the form of fatty acid diethanolamides, are synthesized using enzymes like lipases. These products are valuable nonionic surfactants with applications in cosmetics, pharmaceuticals, and as corrosion inhibitors.[1]

Therefore, these application notes will focus on the well-documented use of diethanolamine as a substrate in enzymatic reactions to produce N-acyl diethanolamides. The following sections provide detailed protocols and quantitative data for the lipase-catalyzed synthesis of these valuable compounds.

I. Overview of Enzymatic Synthesis of N-Acyl Diethanolamides

The enzymatic synthesis of N-acyl diethanolamides involves the amidation of fatty acids with diethanolamine, catalyzed by lipases, such as Candida antarctica lipase (Novozym 435).[1] This biocatalytic approach offers a milder and more selective alternative to traditional chemical synthesis methods, which may require hazardous reactants and harsher conditions.[1][2] The resulting N-acyl diethanolamides are nonionic surfactants with properties dependent on the fatty acid chain length.[2]

G cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products & Purification FattyAcid Fatty Acid Enzyme Lipase (e.g., Novozym 435) FattyAcid->Enzyme Diethanolamine Diethanolamine Diethanolamine->Enzyme Amide N-Acyl Diethanolamide Enzyme->Amide Amidation Water Water (Byproduct) Enzyme->Water Solvent Organic Solvent (e.g., Acetonitrile) Conditions Controlled Temperature & Agitation Purification Purification/Separation Amide->Purification

II. Quantitative Data Summary

The yield of N-acyl diethanolamides is influenced by several factors, including the choice of fatty acid, substrate concentrations, enzyme amount, and reaction temperature. The following tables summarize quantitative data from studies on the enzymatic synthesis of these compounds.

Table 1: Effect of Fatty Acid Chain Length on Diethanolamide Yield

Fatty AcidReaction Time (h)Temperature (°C)Yield (%)
Hexanoic Acid245076.5
Lauric Acid245049.5
Oleic Acid245012.1

Data sourced from a study using Candida antarctica lipase (Novozym 435) with 90 mM fatty acid and 360 mM diethanolamine in acetonitrile.[1]

Table 2: Optimization of Reaction Conditions for Diethanolamide Synthesis

Enzyme Amount (%)Diethanolamine (molar ratio)Temperature (°C)Yield (%)
11-122-2.545-49Optimal
>103>45Increasing
123.5-4-60 (Minimum)

Data from a study applying the Response Surface Method for optimization. Note that higher concentrations of diethanolamine (3.5-4 molar) were found to decrease the yield, possibly due to interaction with the lipase.[3][4]

III. Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Hexanoyl Diethanolamide (HADEA)

This protocol is based on the methodology for synthesizing N-acyl diethanolamides using Candida antarctica lipase.[1]

Materials:

  • Hexanoic acid

  • Diethanolamine

  • Candida antarctica lipase (Novozym 435, immobilized)

  • Acetonitrile (anhydrous)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Orbital shaker incubator

  • Reaction vials (e.g., 20 mL screw-cap vials)

  • Analytical equipment for yield determination (e.g., GC, HPLC)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of 360 mM diethanolamine in anhydrous acetonitrile.

    • Prepare a stock solution of 90 mM hexanoic acid in anhydrous acetonitrile.

  • Reaction Setup:

    • To a 20 mL screw-cap vial, add a defined amount of Candida antarctica lipase (e.g., 50 mg).

    • Add 10 mL of the 360 mM diethanolamine solution to the vial.

    • Add 10 mL of the 90 mM hexanoic acid solution to initiate the reaction.

    • If strictly anhydrous conditions are desired, add activated molecular sieves.

  • Incubation:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker incubator set to 50°C and 250 rpm.

    • Allow the reaction to proceed for 24 hours.

  • Reaction Termination and Analysis:

    • After 24 hours, stop the reaction by filtering out the immobilized enzyme.

    • Analyze the reaction mixture using an appropriate analytical method (e.g., gas chromatography) to determine the concentration of the product, hexanoyl diethanolamide, and the remaining hexanoic acid.

    • Calculate the yield based on the initial amount of the limiting reactant (hexanoic acid).

  • Enzyme Reusability (Optional):

    • Wash the recovered immobilized enzyme with fresh solvent (acetonitrile) to remove any adsorbed substrates and products.

    • Dry the enzyme beads under vacuum.

    • The recovered enzyme can be used for subsequent reaction cycles to test its operational stability. C. antarctica lipase has been shown to retain a significant portion of its initial activity for up to 10 days of repeated use in similar syntheses.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DEA Prepare Diethanolamine Solution Add_Reactants Add Reactant Solutions Prep_DEA->Add_Reactants Prep_FA Prepare Fatty Acid Solution Prep_FA->Add_Reactants Add_Enzyme Add Immobilized Lipase Add_Enzyme->Add_Reactants Incubate Incubate at 50°C with Shaking Add_Reactants->Incubate Filter Filter to Remove Enzyme Incubate->Filter Analyze Analyze Supernatant (GC/HPLC) Filter->Analyze Calculate Calculate Yield Analyze->Calculate

IV. Concluding Remarks

While N-alkyl diethanolamines are not typically characterized as enhancers of enzymatic activity, they are crucial substrates for the biocatalytic production of valuable surfactants. The use of lipases for this synthesis provides a green and efficient method. Researchers and professionals in drug development can utilize these enzymatic pathways for creating novel amphiphilic molecules. Further research could explore the surfactant properties of the synthesized N-acyl diethanolamides and their potential to indirectly influence other enzymatic systems, for example, by improving substrate availability in heterogeneous reaction mixtures.

References

Application Notes and Protocols for Topical Creams with Ethanol, 2,2'-(pentadecylimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-(pentadecylimino)bis-, with CAS number 24910-32-5, is an amphiphilic molecule belonging to the N-alkyl diethanolamine family of non-ionic surfactants.[1] Its structure, comprising a long hydrophobic pentadecyl carbon chain and a hydrophilic diethanolamine headgroup, makes it a versatile ingredient for topical formulations.[1] This document provides detailed application notes and protocols for the formulation of topical creams incorporating this compound, focusing on its potential roles as an emulsifier, stabilizer, and penetration enhancer. While specific quantitative data for this exact molecule is limited in publicly available literature, the following information is based on its chemical properties and data from related N-alkyl diethanolamines.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 24910-32-5[2][3]
Molecular Formula C19H41NO2[2][3]
Molecular Weight 315.53 g/mol [2][3]
Description Amphiphilic molecule with a hydrophobic pentadecyl tail and a hydrophilic diethanolamine head.[1]
Solubility Readily miscible in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in nonpolar solvents such as hexane.[1]

Potential Applications in Topical Formulations

Ethanol, 2,2'-(pentadecylimino)bis- is a promising excipient in topical cream formulations due to its surfactant properties. Its amphiphilic nature allows it to function in several key roles:

  • Emulsifier: Facilitates the formation of stable oil-in-water (O/W) or water-in-oil (W/O) emulsions, which are the basis of most creams.

  • Stabilizer: The long pentadecyl chain can anchor at the oil-water interface, while the hydrophilic head extends into the aqueous phase, creating a steric barrier that prevents droplet coalescence and phase separation.[1]

  • Penetration Enhancer: By interacting with the lipids in the stratum corneum, it may disrupt the lipid bilayer structure, thereby increasing the permeability of the skin to active pharmaceutical ingredients (APIs).[4]

  • Gelling Agent: It has the potential to function as a gelling agent, creating semi-solid dosage forms with desirable shear-thinning properties for ease of application.[1]

Experimental Protocols

Formulation of a Generic Oil-in-Water (O/W) Topical Cream

This protocol describes a general method for preparing a simple O/W cream. The concentration of Ethanol, 2,2'-(pentadecylimino)bis- can be varied to optimize the formulation's physical characteristics and performance.

Materials:

PhaseIngredientFunction
Oil Phase Cetostearyl alcoholStiffening agent, emulsion stabilizer
Isopropyl myristateEmollient, penetration enhancer
Ethanol, 2,2'-(pentadecylimino)bis- Emulsifier, stabilizer, penetration enhancer
Aqueous Phase Purified WaterVehicle
GlycerinHumectant
Preservative (e.g., Cosgard®, Euxyl® PE 9010)Antimicrobial
Active Phase Active Pharmaceutical Ingredient (API)Therapeutic agent

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Stirring rods

  • Weighing balance

  • pH meter

Protocol:

  • Preparation of the Oil Phase:

    • Accurately weigh the oil-soluble ingredients (Cetostearyl alcohol, Isopropyl myristate, and Ethanol, 2,2'-(pentadecylimino)bis-) into a heat-resistant beaker.

    • Heat the oil phase to 70-75°C in a water bath until all components have melted and the mixture is uniform.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the purified water and glycerin.

    • Heat the aqueous phase to 70-75°C.

    • Add the preservative to the heated aqueous phase and stir until dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.

  • Incorporation of the Active Ingredient:

    • Cool the emulsion to approximately 40°C while stirring gently.

    • If the API is heat-sensitive, dissolve or disperse it in a small amount of a suitable solvent and add it to the cream at this stage.

    • Mix until the API is uniformly distributed.

  • Final Steps:

    • Continue to stir the cream gently until it has cooled to room temperature.

    • Measure the pH of the final formulation and adjust if necessary using a suitable buffering agent.

    • Transfer the cream to an appropriate container.

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation Oil_Ingredients Weigh Oil-Soluble Ingredients Heat_Oil Heat to 70-75°C Oil_Ingredients->Heat_Oil Emulsification Emulsification (Homogenization) Heat_Oil->Emulsification Aqueous_Ingredients Weigh Water-Soluble Ingredients Heat_Aqueous Heat to 70-75°C Aqueous_Ingredients->Heat_Aqueous Heat_Aqueous->Emulsification Cooling Cool to 40°C Emulsification->Cooling Add_API Add Active Ingredient Cooling->Add_API Final_Mixing Final Mixing and Cooling Add_API->Final_Mixing QC Quality Control (pH, Viscosity) Final_Mixing->QC

Caption: Workflow for the formulation of a topical O/W cream.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol is for assessing the effect of Ethanol, 2,2'-(pentadecylimino)bis- on the permeation of an API through a skin model.[1][5]

Materials and Equipment:

  • Franz diffusion cells

  • Porcine or human cadaver skin

  • Receptor medium (e.g., phosphate-buffered saline (PBS) with a co-solvent like ethanol to ensure sink conditions)

  • Formulated cream (with and without Ethanol, 2,2'-(pentadecylimino)bis- as a control)

  • Water bath with circulator (to maintain 32°C)

  • Magnetic stirrers

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for API quantification

Protocol:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the cell in the water bath set to 32°C.

  • Dosing:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test cream formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp).

G Skin_Prep Skin Preparation (Excise and Clean) Cell_Assembly Franz Cell Assembly (Mount Skin) Skin_Prep->Cell_Assembly Fill_Receptor Fill Receptor with Medium (32°C, Stirring) Cell_Assembly->Fill_Receptor Dose Apply Cream to Donor Compartment Fill_Receptor->Dose Sampling Sample from Receptor at Time Intervals Dose->Sampling Analysis Analyze Samples (e.g., HPLC) Sampling->Analysis Data_Analysis Calculate Flux and Permeability Coefficient Analysis->Data_Analysis

Caption: Experimental workflow for an in vitro skin permeation study.

Stability Testing of the Topical Cream

This protocol outlines the stability testing of the formulated cream to ensure its quality over its shelf life.[2][6][7]

Parameters to be Evaluated:

  • Physical Appearance: Color, odor, phase separation, and texture.

  • Physicochemical Properties: pH, viscosity, and particle size of the dispersed phase.

  • Microbiological Stability: Total viable count (bacteria, yeast, and mold).

  • Active Ingredient Content: Assay of the API.

Storage Conditions:

ConditionTemperatureRelative HumidityDuration
Accelerated 40°C ± 2°C75% RH ± 5% RH3-6 months
Real-time 25°C ± 2°C60% RH ± 5% RH12-24 months
Freeze-Thaw Cycling -10°C to 25°C-3-5 cycles

Protocol:

  • Sample Preparation:

    • Package the cream in the intended final packaging.

    • Prepare a sufficient number of samples for testing at each time point and condition.

  • Initial Analysis (Time Zero):

    • Perform a complete analysis of the cream for all the specified parameters before placing the samples under the different storage conditions.

  • Storage:

    • Place the samples in stability chambers maintained at the specified conditions.

  • Testing at Intervals:

    • At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, and 24 months for real-time testing), withdraw samples and evaluate them for the specified parameters.

    • For freeze-thaw cycling, subject the samples to alternating temperatures (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for the specified number of cycles before analysis.

  • Data Evaluation:

    • Compare the results at each time point to the initial analysis and the product specifications.

    • Any significant changes in the physical, chemical, or microbiological properties may indicate instability.

Hypothesized Signaling Pathway for Penetration Enhancement

While the specific signaling pathways affected by Ethanol, 2,2'-(pentadecylimino)bis- are not well-documented, a plausible mechanism for its penetration-enhancing effect is the disruption of the intercellular lipid organization in the stratum corneum. This is a common mechanism for many surfactant-type penetration enhancers.

G cluster_SC Stratum Corneum Corneocytes Corneocytes Lipid_Bilayer Intercellular Lipid Bilayer Disruption Disruption of Lipid Packing Lipid_Bilayer->Disruption Compound Ethanol, 2,2'- (pentadecylimino)bis- Compound->Lipid_Bilayer intercalates Fluidization Increased Lipid Fluidity Disruption->Fluidization Increased_Permeability Increased Skin Permeability to API Fluidization->Increased_Permeability

Caption: Hypothesized mechanism of skin penetration enhancement.

Safety Considerations

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid direct contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

Ethanol, 2,2'-(pentadecylimino)bis- shows potential as a multifunctional excipient in the formulation of topical creams. Its surfactant properties may contribute to improved emulsion stability and enhanced penetration of active ingredients. The experimental protocols provided in this document offer a framework for the development and evaluation of topical formulations containing this compound. Further research is warranted to establish its optimal concentration, efficacy, and safety profile in various dermatological and cosmetic applications.

References

Application Notes and Protocols: Interaction of "Ethanol, 2,2'-(pentadecylimino)bis-" with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethanol, 2,2'-(pentadecylimino)bis-," also known as N-pentadecyl-diethanolamine, is an amphiphilic molecule characterized by a long, hydrophobic 15-carbon pentadecyl chain and a polar diethanolamine headgroup.[1] This structure suggests a strong potential for interaction with cellular membranes, a critical aspect for its application in drug delivery, gene therapy, and as a potential bioactive agent.[1][2] As a member of the N-alkyl diethanolamine family, it is classified as a non-ionic surfactant, capable of reducing surface tension and self-assembling into structures like micelles or vesicles.[1] While direct experimental data on the specific interactions of "Ethanol, 2,2'-(pentadecylimino)bis-" with lipid bilayers is limited, its behavior can be inferred from studies on similar long-chain amphiphiles and cationic lipids.

These notes provide an overview of the hypothesized interactions and detailed protocols for investigating the effects of this compound on model lipid bilayer systems.

Hypothesized Interaction with Lipid Bilayers

The amphiphilic nature of "Ethanol, 2,2'-(pentadecylimino)bis-" dictates its likely orientation and effect on lipid membranes. The hydrophobic pentadecyl tail is expected to insert into the nonpolar core of the lipid bilayer, while the hydrophilic diethanolamine headgroup will align with the polar headgroups of the phospholipids.[1] This insertion is predicted to disrupt the ordered packing of the phospholipid acyl chains, leading to several potential effects on the biophysical properties of the membrane.[1]

Quantitative Data Summary of Expected Effects

The following table summarizes the anticipated effects of "Ethanol, 2,2'-(pentadecylimino)bis-" on key lipid bilayer properties, based on the known actions of similar long-chain alcohols and amphiphilic molecules.[3][4][5][6] It is important to note that these are expected trends and require experimental verification for this specific compound.

PropertyExpected Effect of "Ethanol, 2,2'-(pentadecylimino)bis-"RationaleKey Experimental Techniques
Membrane Fluidity IncreaseDisruption of phospholipid packing by the pentadecyl tail leads to greater motional freedom of the acyl chains.[1]Fluorescence Anisotropy (DPH, TMA-DPH)
Phase Transition Temperature (Tm) DecreaseThe presence of the molecule introduces "impurities" in the lipid lattice, lowering the energy required for the transition from the gel to the liquid-crystalline phase.Differential Scanning Calorimetry (DSC)
Membrane Permeability IncreaseDisruption of the bilayer integrity and potential formation of transient pores can increase the leakage of entrapped solutes.[1][7]Calcein Leakage Assay
Bilayer Thickness DecreaseIncreased disorder and interdigitation of the lipid acyl chains can lead to a reduction in the overall thickness of the membrane.[3][4]Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Diffraction (SAND)
Lateral Pressure Profile AlterationInsertion of the molecule will change the distribution of forces within the bilayer, which can affect the function of membrane proteins.Molecular Dynamics (MD) Simulations, Gramicidin-based fluorescence assays[6]
Formation of Non-Bilayer Structures Possible at high concentrationsSimilar to other alcohols, high concentrations might induce the formation of micelles or hexagonal phases within the membrane.[3][4]31P-NMR, SAXS

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of "Ethanol, 2,2'-(pentadecylimino)bis-" with lipid bilayers are provided below.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To prepare model lipid bilayer vesicles for use in subsequent biophysical assays.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid

  • "Ethanol, 2,2'-(pentadecylimino)bis-"

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Dissolve the desired amount of phospholipid and "Ethanol, 2,2'-(pentadecylimino)bis-" (at various molar ratios) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • For LUV formation, subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the lipid's phase transition temperature. Pass the suspension through the membrane 11-21 times to ensure a uniform size distribution.

  • The resulting LUV suspension can be stored at 4°C and should be used within a few days.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of "Ethanol, 2,2'-(pentadecylimino)bis-" on the phase transition temperature (Tm) of the lipid bilayer.

Materials:

  • LUVs (or MLVs) composed of the desired phospholipid with and without "Ethanol, 2,2'-(pentadecylimino)bis-".

  • Differential Scanning Calorimeter.

  • DSC sample pans.

Procedure:

  • Load a precise amount of the vesicle suspension into a DSC sample pan.

  • Use the hydration buffer as a reference in another pan.

  • Seal the pans.

  • Place the sample and reference pans into the calorimeter.

  • Scan the samples over a temperature range that encompasses the phase transition of the lipid, typically at a scan rate of 1-2°C/min.

  • Record the heat flow as a function of temperature.

  • The peak of the endothermic transition corresponds to the Tm.

  • Analyze the data to determine the shift in Tm and any changes in the cooperativity of the transition (peak width) in the presence of "Ethanol, 2,2'-(pentadecylimino)bis-".

Protocol 3: Fluorescence Anisotropy for Membrane Fluidity

Objective: To measure changes in membrane fluidity upon the incorporation of "Ethanol, 2,2'-(pentadecylimino)bis-".

Materials:

  • LUVs with and without "Ethanol, 2,2'-(pentadecylimino)bis-".

  • Fluorescent probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH).

  • Spectrofluorometer with polarizing filters.

  • Cuvettes.

Procedure:

  • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

  • Add a small aliquot of the DPH stock solution to the LUV suspension to achieve a final lipid-to-probe ratio of approximately 200:1.

  • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation into the lipid bilayer.

  • Measure the fluorescence anisotropy using the spectrofluorometer. Excite the sample with vertically polarized light (e.g., at 355 nm for DPH) and measure the emission intensity with both vertically (IVV) and horizontally (IVH) polarized filters (e.g., at 430 nm for DPH).

  • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor.

  • A decrease in the anisotropy value indicates an increase in membrane fluidity.

Protocol 4: Calcein Leakage Assay for Membrane Permeability

Objective: To assess the effect of "Ethanol, 2,2'-(pentadecylimino)bis-" on the permeability of the lipid bilayer.

Materials:

  • LUVs prepared in the presence of a high concentration of calcein (e.g., 50 mM).

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Spectrofluorometer.

  • Triton X-100 (10% solution).

Procedure:

  • Prepare LUVs as described in Protocol 1, but use a hydration buffer containing 50 mM calcein.

  • Separate the calcein-loaded LUVs from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column, eluting with the standard hydration buffer.

  • Dilute the collected LUV fraction in the hydration buffer in a cuvette to a suitable lipid concentration.

  • Monitor the fluorescence of calcein over time (Excitation: 495 nm, Emission: 515 nm). At high concentrations inside the vesicles, calcein fluorescence is self-quenched.

  • Add "Ethanol, 2,2'-(pentadecylimino)bis-" to the cuvette at the desired concentration and continue to monitor the fluorescence.

  • An increase in fluorescence indicates the leakage of calcein from the vesicles into the surrounding medium, where it becomes de-quenched.

  • At the end of the experiment, add Triton X-100 to lyse all vesicles and release all the entrapped calcein. This gives the maximum fluorescence (Fmax).

  • Calculate the percentage of leakage as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, and F0 is the initial fluorescence.

Visualizations

Experimental Workflow for Characterizing Lipid Bilayer Interactions

experimental_workflow cluster_prep Vesicle Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis prep Lipid Film Formation (Phospholipid + Compound) hydration Hydration (MLVs) prep->hydration extrusion Extrusion (LUVs) hydration->extrusion dsc DSC (Phase Transition) extrusion->dsc anisotropy Fluorescence Anisotropy (Membrane Fluidity) extrusion->anisotropy leakage Calcein Leakage (Permeability) extrusion->leakage tm_shift ΔTm dsc->tm_shift fluidity_change Δ Anisotropy anisotropy->fluidity_change permeability_increase Leakage (%) leakage->permeability_increase membrane_interaction cluster_effects Membrane Effects compound Ethanol, 2,2'-(pentadecylimino)bis- membrane Lipid Bilayer compound->membrane Interaction insertion Insertion of Pentadecyl Tail membrane->insertion disruption Disruption of Phospholipid Packing insertion->disruption fluidity Increased Membrane Fluidity disruption->fluidity permeability Increased Permeability disruption->permeability signaling_pathway cluster_membrane_changes Membrane Property Changes compound Ethanol, 2,2'-(pentadecylimino)bis- membrane Lipid Bilayer compound->membrane fluidity Fluidity membrane->fluidity thickness Thickness membrane->thickness lateral_pressure Lateral Pressure membrane->lateral_pressure mem_protein Membrane Protein (e.g., Receptor, Enzyme) fluidity->mem_protein Modulates Activity thickness->mem_protein Modulates Activity lateral_pressure->mem_protein Modulates Activity signaling Downstream Signaling Cascade mem_protein->signaling response Cellular Response signaling->response

References

Application Note: HPLC-UV Analysis of N-Alkyl Diethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of a homologous series of N-alkyl diethanolamines (N-ADEAs), including N-methyl diethanolamine (MDEA), N-ethyl diethanolamine (EDEA), N-propyl diethanolamine (PDEA), and N-butyl diethanolamine (BDEA), using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the poor chromophoric properties of these analytes, a pre-column derivatization step with 1-naphthylisothiocyanate (NITC) is employed to enhance UV detectability. This method is suitable for the quantification of N-ADEAs in various sample matrices, such as pharmaceutical formulations and environmental samples, after appropriate sample preparation.

Introduction

N-alkyl diethanolamines are a class of tertiary amines used in a variety of industrial and pharmaceutical applications. Their analysis is crucial for quality control, impurity profiling, and stability testing. Direct HPLC-UV analysis of these compounds is challenging due to their lack of a strong UV-absorbing chromophore.[1][2] Pre-column derivatization with a suitable labeling agent can overcome this limitation by introducing a highly UV-active moiety into the analyte molecule.[3] 1-naphthylisothiocyanate (NITC) is an effective derivatizing reagent for primary and secondary amines, forming stable thiourea derivatives that exhibit strong UV absorbance, making them suitable for sensitive HPLC-UV analysis.[2] This application note provides a detailed protocol for the derivatization of N-ADEAs with NITC followed by their separation and quantification using reverse-phase HPLC-UV.

Experimental Protocol

Materials and Reagents
  • N-methyl diethanolamine (MDEA), ≥99%

  • N-ethyl diethanolamine (EDEA), ≥99%

  • N-propyl diethanolamine (PDEA), ≥99%

  • N-butyl diethanolamine (BDEA), ≥99%

  • 1-Naphthylisothiocyanate (NITC), derivatization grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 99%

  • Dimethylformamide (DMF), anhydrous, ≥99.8%

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

Equipment
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

  • Centrifuge

  • Syringe filters, 0.45 µm PTFE

Chromatographic Conditions
ParameterValue
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 280 nm
Gradient Program See Table 2
Standard and Sample Preparation

Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each N-alkyldiethanolamine standard and dissolve in 25 mL of DMF to prepare individual stock solutions.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with DMF to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation: The sample preparation procedure will vary depending on the matrix. For liquid samples, a simple dilution with DMF may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analytes of interest.

Derivatization Procedure
  • To 1.0 mL of each standard or sample solution in a clean vial, add 1.0 mL of a 1 mg/mL solution of NITC in DMF.

  • Add 100 µL of 0.1 M sodium bicarbonate solution to adjust the pH to approximately 8-9.

  • Vortex the mixture for 30 seconds.

  • Incubate the vial in a water bath or heating block at 60°C for 30 minutes.

  • After incubation, cool the vial to room temperature.

  • Add 100 µL of 1 M HCl to quench the reaction.

  • Filter the derivatized solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare N-ADEA Standards add_nitc Add NITC Solution prep_std->add_nitc prep_sample Prepare Sample Solution prep_sample->add_nitc adjust_ph Adjust pH with Bicarbonate add_nitc->adjust_ph incubate Incubate at 60°C adjust_ph->incubate quench Quench Reaction with HCl incubate->quench filter Filter Sample quench->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analytes integrate->quantify

Caption: Experimental workflow for HPLC-UV analysis of N-alkyl diethanolamines.

Results and Discussion

The described method provides excellent separation and quantification of the NITC derivatives of MDEA, EDEA, PDEA, and BDEA. The retention time of the derivatives is expected to increase with the length of the N-alkyl chain due to the increased hydrophobicity of the molecules. A typical elution order would be MDEA < EDEA < PDEA < BDEA.

Quantitative Data

The following tables summarize the expected quantitative performance of the method. These values are typical and may vary depending on the specific instrument and column used.

Table 1: Retention Times and Method Performance

AnalyteN-Alkyl GroupExpected Retention Time (min)*Linearity (R²)
MDEAMethyl~12.5>0.999
EDEAEthyl~14.2>0.999
PDEAPropyl~16.8>0.999
BDEAButyl~19.5>0.999

*Retention times are estimates and will depend on the specific column and HPLC system.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.05050
5.05050
20.01090
25.01090
25.15050
30.05050

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
MDEA~0.05~0.15
EDEA~0.06~0.18
PDEA~0.07~0.21
BDEA~0.08~0.24

Signaling Pathway/Logical Relationship Diagram

G cluster_analyte Analyte Properties cluster_derivatization Derivatization Reaction cluster_detection Detection Principle analyte N-Alkyl Diethanolamine (Poor Chromophore) reagent NITC (Derivatizing Agent) analyte->reagent + derivative N-ADEA-NITC Derivative (Strong Chromophore) reagent->derivative Reaction hplc RP-HPLC Separation derivative->hplc uv UV Detection (280 nm) hplc->uv signal Chromatographic Signal uv->signal

Caption: Logical relationship of the analytical strategy.

Conclusion

The presented HPLC-UV method with pre-column NITC derivatization is a reliable and sensitive approach for the simultaneous determination of a homologous series of N-alkyl diethanolamines. The method offers good linearity, low detection limits, and is suitable for routine quality control and research applications. The provided protocol can be adapted and validated for specific sample matrices as required.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of Ethanol, 2,2'-(pentadecylimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Ethanol, 2,2'-(pentadecylimino)bis-.

Introduction

Ethanol, 2,2'-(pentadecylimino)bis- (CAS No. 24910-32-5) is a tertiary amine belonging to the N-alkyl diethanolamine family.[1] Its amphiphilic structure, consisting of a long hydrophobic pentadecyl carbon chain and a hydrophilic diethanolamine headgroup, classifies it as a non-ionic surfactant.[1] This dual nature governs its solubility, making it readily miscible in polar organic solvents like ethanol and methanol, but conferring limited solubility in aqueous solutions.[1] In aqueous environments, it exhibits surfactant behavior, forming micelles above its critical micelle concentration (CMC).[1] Understanding and overcoming the challenges of its aqueous solubility is crucial for its effective application in various research and drug development contexts, including its potential use as a novel excipient or in drug delivery systems.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of Ethanol, 2,2'-(pentadecylimino)bis-.

Problem 1: The compound does not dissolve in water or aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility due to the long pentadecyl chain. 1. Use of a co-solvent: Prepare a stock solution in a water-miscible organic solvent such as ethanol, methanol, or DMSO. Then, add the stock solution dropwise to the aqueous buffer while stirring. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system.The compound dissolves in the co-solvent and can be dispersed in the aqueous phase to the desired concentration without precipitation.
The concentration is below the Critical Micelle Concentration (CMC). 1. Increase the concentration: Below the CMC, surfactant molecules exist as monomers and may have very low individual solubility. Increasing the concentration above the CMC will promote micelle formation, which can significantly increase the overall solubility of the compound.A clear or slightly opalescent solution is formed as micelles encapsulate the hydrophobic tails, presenting a hydrophilic exterior to the aqueous environment.
Incorrect pH of the aqueous solution. 1. Adjust the pH: As a tertiary amine, the nitrogen atom can be protonated in acidic conditions. Lowering the pH of the solution (e.g., to pH 4-6) can increase the polarity of the head group and may improve solubility. Prepare a stock solution in a slightly acidic buffer before further dilution.The compound dissolves more readily in the acidic buffer due to the increased hydrophilicity of the protonated amine.

Problem 2: The solution is cloudy or forms a precipitate after initial dissolution.

Potential Cause Troubleshooting Step Expected Outcome
Temperature effects on a non-ionic surfactant. 1. Adjust the temperature: For many non-ionic surfactants, an increase in temperature can decrease water solubility by weakening hydrogen bonds between the hydrophilic groups and water. Try dissolving the compound at a lower temperature (e.g., room temperature or below).The compound remains dissolved at the lower temperature, and the solution stays clear.
Salting-out effect. 1. Reduce the salt concentration: High concentrations of salts in the buffer can decrease the solubility of non-ionic surfactants. If possible, use a buffer with a lower ionic strength.The compound remains in solution in the lower ionic strength buffer.
Compound has reached its solubility limit under the current conditions. 1. Re-evaluate the formulation: Consider a combination of the strategies mentioned above (co-solvent, pH adjustment, temperature control) to increase the solubility limit. It may be necessary to work at a lower concentration.A stable, clear solution is achieved at a concentration that is within the solubility limit for the optimized conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Ethanol, 2,2'-(pentadecylimino)bis-?

Q2: How does pH affect the solubility of this compound?

A2: As a tertiary amine, Ethanol, 2,2'-(pentadecylimino)bis- can be protonated under acidic conditions. This protonation increases the polarity of the molecule, which can lead to increased aqueous solubility. Therefore, dissolving the compound in a slightly acidic buffer (pH 4-6) may be beneficial.

Q3: What is the Critical Micelle Concentration (CMC) of Ethanol, 2,2'-(pentadecylimino)bis- and why is it important?

A3: The exact CMC value for Ethanol, 2,2'-(pentadecylimino)bis- is not specified in the available literature. However, for non-ionic surfactants, the CMC generally decreases with increasing length of the hydrophobic alkyl chain. The CMC is a critical parameter because above this concentration, the surfactant molecules self-assemble into micelles, which can significantly enhance the solubilization of the compound itself and other hydrophobic substances.

Q4: Can I use sonication to aid dissolution?

A4: Yes, sonication can be a useful technique to aid in the dispersion and dissolution of amphiphilic compounds like Ethanol, 2,2'-(pentadecylimino)bis-. It can help to break down aggregates and facilitate the interaction of the molecules with the solvent. However, be mindful of potential local heating during sonication, which could negatively impact the solubility of this non-ionic surfactant.

Q5: Are there any recommended co-solvents for this compound?

A5: Ethanol, methanol, and dimethyl sulfoxide (DMSO) are suitable polar organic solvents in which Ethanol, 2,2'-(pentadecylimino)bis- is readily miscible.[1] When preparing aqueous solutions, it is advisable to first dissolve the compound in a small amount of one of these co-solvents and then add it to the aqueous phase.

Quantitative Data Summary

Due to the limited availability of specific experimental data for Ethanol, 2,2'-(pentadecylimino)bis-, the following table provides a qualitative summary of the expected effects of different parameters on its aqueous solubility based on the general behavior of long-chain amines and non-ionic surfactants.

Parameter Effect on Aqueous Solubility Rationale
Increasing Alkyl Chain Length DecreasesThe hydrophobic character of the molecule increases, making it less favorable to interact with water.
Increasing Temperature May DecreaseFor non-ionic surfactants, higher temperatures can disrupt hydrogen bonding between the hydrophilic headgroup and water, leading to decreased solubility.
Decreasing pH (Acidic Conditions) May IncreaseProtonation of the tertiary amine headgroup increases its polarity and hydrophilicity.
Addition of Co-solvents (e.g., Ethanol) IncreasesThe co-solvent can help to bridge the polarity gap between the hydrophobic compound and the aqueous phase.
Increasing Salt Concentration May DecreaseHigh salt concentrations can lead to a "salting-out" effect, reducing the solubility of non-ionic surfactants.

Experimental Protocols

General Protocol for Preparing an Aqueous Solution of Ethanol, 2,2'-(pentadecylimino)bis-

  • Preparation of a Stock Solution:

    • Accurately weigh the desired amount of Ethanol, 2,2'-(pentadecylimino)bis-.

    • Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO). Ensure complete dissolution. This will be your stock solution.

  • Preparation of the Aqueous Solution:

    • Place the desired volume of your aqueous buffer into a clean container.

    • While vigorously stirring the aqueous buffer, add the stock solution dropwise.

    • Continue stirring for a sufficient period to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

  • pH Adjustment (Optional):

    • If solubility is an issue, consider using a slightly acidic aqueous buffer (e.g., pH 4-6) for the initial dissolution.

    • The pH can be subsequently adjusted to the desired final value after the compound is in solution, but be aware that this may cause precipitation if the compound is not stable at the final pH.

  • Temperature Control:

    • Perform the dissolution at room temperature or below, as elevated temperatures may decrease the solubility of this non-ionic surfactant.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Dissolve Compound in Aqueous Solution issue Issue: Compound Insoluble or Precipitates start->issue check_cosolvent Use Co-solvent? (e.g., Ethanol, DMSO) issue->check_cosolvent No add_cosolvent Prepare Stock in Co-solvent Add to Aqueous Buffer check_cosolvent->add_cosolvent Yes check_ph Adjust pH? (e.g., Acidic) check_cosolvent->check_ph No add_cosolvent->issue Still Insoluble success Success: Clear, Stable Solution add_cosolvent->success Soluble adjust_ph Use Acidic Buffer check_ph->adjust_ph Yes check_temp Control Temperature? check_ph->check_temp No adjust_ph->issue Still Insoluble adjust_ph->success Soluble adjust_temp Dissolve at RT or Below check_temp->adjust_temp Yes failure Re-evaluate Formulation (Concentration, Buffer) check_temp->failure No adjust_temp->issue Still Insoluble adjust_temp->success Soluble

Caption: Troubleshooting workflow for improving the aqueous solubility of Ethanol, 2,2'-(pentadecylimino)bis-.

G cluster_pathway Factors Influencing Aqueous Solubility cluster_properties Molecular Properties cluster_conditions Solution Conditions Compound Ethanol, 2,2'-(pentadecylimino)bis- LongAlkylChain Long Pentadecyl Chain (Hydrophobic) Compound->LongAlkylChain Headgroup Diethanolamine Headgroup (Hydrophilic) Compound->Headgroup Solubility Aqueous Solubility LongAlkylChain->Solubility - (Decreases) Headgroup->Solubility + (Increases) Temperature Temperature Temperature->Solubility Affects H-bonding pH pH pH->Headgroup Protonation CoSolvent Co-solvents CoSolvent->Solubility + (Increases)

Caption: Logical relationships of factors affecting the aqueous solubility of the target compound.

References

Technical Support Center: Overcoming Poor UV Detection of N,N-Bis(2-hydroxyethyl) pentadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering challenges with the ultraviolet (UV) detection of N,N-Bis(2-hydroxyethyl) pentadecylamine, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Due to its lack of a significant UV-absorbing chromophore, alternative analytical strategies are often necessary for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-Bis(2-hydroxyethyl) pentadecylamine not showing a strong signal with a standard HPLC-UV detector?

A1: N,N-Bis(2-hydroxyethyl) pentadecylamine is a long-chain aliphatic amine. Such molecules do not possess a chromophore, which is a part of a molecule that absorbs UV or visible light. Standard HPLC-UV detectors rely on the analyte's ability to absorb light at a specific wavelength to generate a signal. Since your compound lacks a chromophore, it will exhibit poor or no UV absorbance, resulting in a weak or absent signal.

Q2: What are the primary alternative detection methods available for compounds like N,N-Bis(2-hydroxyethyl) pentadecylamine?

A2: For non-chromophoric compounds, several universal or near-universal detection methods can be employed with High-Performance Liquid Chromatography (HPLC). The most common alternatives include:

  • Charged Aerosol Detection (CAD): A highly sensitive detector that measures a charge imparted to aerosol particles of the analyte. It is compatible with gradient elution and provides a response that is largely independent of the analyte's chemical structure.

  • Evaporative Light Scattering Detection (ELSD): This detector nebulizes the column eluent and evaporates the mobile phase, leaving behind analyte particles that scatter a beam of light. The amount of scattered light is proportional to the mass of the analyte. ELSD is also compatible with gradient elution.

  • Refractive Index Detection (RID): An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. It is a universal detector but is generally less sensitive than CAD or ELSD and is not compatible with gradient elution.

  • Mass Spectrometry (MS): While more complex, an MS detector can provide sensitive and specific detection based on the mass-to-charge ratio of the analyte.

Q3: Can I modify my molecule to make it detectable by a UV detector?

A3: Yes, this process is called derivatization. It involves a chemical reaction to attach a UV-absorbing or fluorescent tag (a chromophore or fluorophore) to your analyte. For amines, several derivatization reagents are available. This approach can significantly enhance detection sensitivity.

Choosing an Alternative Detection Method

Selecting the appropriate detection method depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following diagram provides a decision-making framework to guide your choice.

Decision Tree for Detection Method Selection start Start: Poor UV Detection of N,N-Bis(2-hydroxyethyl) pentadecylamine is_gradient Is gradient elution required? start->is_gradient sensitivity What is the required sensitivity? is_gradient->sensitivity Yes rid Use Refractive Index Detector (RID) is_gradient->rid No high_sensitivity High (ng levels or lower) sensitivity->high_sensitivity moderate_sensitivity Moderate (µg levels) sensitivity->moderate_sensitivity derivatization_ok Is derivatization feasible? derivatization Use Derivatization with UV or Fluorescence Detection derivatization_ok->derivatization Yes ms Consider Mass Spectrometry (MS) for high sensitivity and specificity derivatization_ok->ms No cad_elsd Consider Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) high_sensitivity->derivatization_ok moderate_sensitivity->cad_elsd

Caption: Decision tree for selecting a suitable detection method.

Quantitative Data Comparison of Alternative Detectors

The following table summarizes the typical performance characteristics of CAD, ELSD, and RID for the analysis of non-chromophoric, semi-volatile compounds like long-chain amines.

DetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeGradient Compatible?
Charged Aerosol Detector (CAD) 1-10 ng on-column[1]5-20 ng on-column[1]~2 orders of magnitude (can be extended with power function)[2][3]Yes
Evaporative Light Scattering Detector (ELSD) 10-100 ng on-column[4]50-200 ng on-column[4]Non-linear, requires logarithmic transformation[4]Yes
Refractive Index Detector (RID) ~100 ng - 1 µg on-column~500 ng - 5 µg on-column~2-3 orders of magnitude[5]No

Note: These values are approximate and can vary depending on the specific analyte, mobile phase, and instrument conditions.

Experimental Protocols

Derivatization using Dansyl Chloride for Fluorescence Detection

This protocol describes a pre-column derivatization method to attach the fluorescent dansyl group to N,N-Bis(2-hydroxyethyl) pentadecylamine.

Reagents:

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Sample solution of N,N-Bis(2-hydroxyethyl) pentadecylamine in a suitable organic solvent (e.g., acetonitrile)

  • Proline solution (10 mg/mL in water) to quench the reaction

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution to the mixture.

  • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of the proline solution to quench the excess dansyl chloride and vortex.

  • The derivatized sample is now ready for injection into the HPLC system.

HPLC Conditions for Dansyl Derivatives:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detector: Fluorescence detector with excitation at ~340 nm and emission at ~525 nm.

Workflow for Dansyl Chloride Derivatization start Start: Sample Solution add_buffer Add Sodium Bicarbonate Buffer (pH 9.5) start->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl incubate Incubate at 60°C for 45 minutes add_dansyl->incubate cool Cool to Room Temperature incubate->cool quench Add Proline Solution to Quench Reaction cool->quench inject Inject into HPLC-FLD System quench->inject

References

Technical Support Center: Derivatization of 2,2'-(Pentadecylazanediyl)diethanol for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2,2'-(Pentadecylazanediyl)diethanol (PAD) for High-Performance Liquid Chromatography (HPLC) analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of PAD with benzoyl chloride and subsequent HPLC analysis.

Question Possible Cause(s) Suggested Solution(s)
Why is the derivatization reaction incomplete, resulting in a low yield of the dibenzoyl-PAD derivative? 1. Insufficient Reagent: The molar ratio of benzoyl chloride to PAD may be too low. 2. Presence of Water: Moisture in the reaction solvent or on the glassware can hydrolyze benzoyl chloride. 3. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. 4. Inadequate Mixing: Poor mixing can lead to localized reagent depletion.1. Increase the molar excess of benzoyl chloride to 5-10 equivalents. 2. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gently heat the reaction mixture to 40-50°C to increase the reaction rate. Monitor for potential side reactions. 4. Ensure vigorous stirring throughout the reaction.
I am observing multiple peaks in my chromatogram in addition to the desired product peak. What are these side products? 1. Mono-derivatized Product: Incomplete reaction can lead to the formation of mono-benzoyl-PAD. 2. Benzoic Acid: Hydrolysis of excess benzoyl chloride forms benzoic acid.[1] 3. Benzoic Anhydride: A potential contaminant in the benzoyl chloride reagent or formed during the reaction.[1]1. Optimize reaction conditions (see above) to favor the formation of the di-substituted product. A gradient elution in your HPLC method may be necessary to separate mono- and di-substituted products. 2. After the reaction, quench with a mild aqueous base (e.g., sodium bicarbonate solution) and perform a liquid-liquid extraction to remove the water-soluble benzoate. 3. Use a high-purity grade of benzoyl chloride. Benzoic anhydride can be removed by a purification step like flash chromatography if necessary.
The peak for my derivatized PAD is showing significant tailing in the HPLC chromatogram. 1. Secondary Interactions with Silica: The tertiary amine in the PAD molecule can interact with residual silanol groups on the C18 column. 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion.1. Add a competing amine, such as triethylamine (0.1% v/v), to the mobile phase to mask the silanol groups. 2. Dilute the sample before injection.
The sensitivity of my assay is poor, even after derivatization. 1. Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of the benzoyl chromophore. 2. Poor Ionization in MS: If using LC-MS, the derivatized molecule may not ionize efficiently under the chosen conditions.1. Determine the absorbance maximum of the derivatized product using a UV-Vis spectrophotometer or a PDA detector. The typical absorbance maximum for benzoyl derivatives is around 230-240 nm.[2][3] 2. The tertiary amine on the PAD molecule should facilitate good ionization in positive ion mode ESI-MS.[4] Optimize MS parameters such as fragmentor voltage and collision energy.
My results are not reproducible between experiments. 1. Variability in Reagent Quality: The purity of benzoyl chloride can vary between batches. 2. Inconsistent Reaction Time or Temperature: Small variations can affect the reaction yield. 3. Sample Degradation: The derivatized product may not be stable over time.1. Use a fresh bottle of high-purity benzoyl chloride for each set of experiments. 2. Use a temperature-controlled reaction vessel and a timer to ensure consistent reaction conditions. 3. Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (-20°C) and protected from light.[5]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 2,2'-(pentadecylazanediyl)diethanol (PAD) necessary for HPLC analysis?

A1: PAD lacks a strong chromophore, which means it does not absorb ultraviolet (UV) or visible light significantly.[6] This makes it difficult to detect with standard HPLC-UV detectors at low concentrations. Derivatization attaches a molecule with a strong chromophore (in this case, a benzoyl group) to the PAD molecule, allowing for sensitive detection.[6]

Q2: What is the principle of derivatizing PAD with benzoyl chloride?

A2: The derivatization of PAD with benzoyl chloride is an acylation reaction.[7] The two hydroxyl (-OH) groups on the diethanolamine moiety of PAD act as nucleophiles and attack the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of two ester bonds, yielding the dibenzoyl-PAD derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q3: Are there alternative derivatization reagents for PAD?

A3: Yes, other reagents that react with hydroxyl groups or tertiary amines could be used. For the hydroxyl groups, reagents like 1-naphthyl isocyanate could be employed to introduce a fluorescent tag. For the tertiary amine, derivatizing agents such as dansyl chloride have been reported to react under specific conditions, although this is less common.[8] However, benzoyl chloride is a cost-effective and reliable choice for introducing a strong UV chromophore to the two hydroxyl groups.

Q4: What are the ideal HPLC conditions for analyzing the derivatized PAD?

A4: A reversed-phase HPLC method is most suitable for the analysis of the hydrophobic dibenzoyl-PAD derivative. A C18 column is a good starting point. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water. A gradient elution, starting with a higher percentage of water and increasing the organic solvent content, will likely be required to achieve good separation and peak shape.

Q5: How can I confirm that the derivatization was successful?

A5: The most definitive way to confirm the structure of the derivatized product is by using mass spectrometry (MS), such as LC-MS. The mass spectrum should show a molecular ion corresponding to the mass of PAD plus two benzoyl groups minus two hydrogen atoms. You can also use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation.

Experimental Protocol: Derivatization of PAD with Benzoyl Chloride

This protocol outlines a general procedure for the pre-column derivatization of 2,2'-(pentadecylazanediyl)diethanol (PAD) with benzoyl chloride.

Materials:

  • 2,2'-(Pentadecylazanediyl)diethanol (PAD) standard

  • Benzoyl chloride (high purity)

  • Anhydrous acetonitrile (HPLC grade)

  • Anhydrous pyridine or triethylamine

  • Sodium bicarbonate solution (5% w/v)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of PAD in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the PAD stock solution.

    • Add 50 µL of anhydrous pyridine (or triethylamine) to act as a base.

    • Add 20 µL of benzoyl chloride (a significant molar excess).

    • Vortex the mixture for 30 seconds and allow it to react at room temperature for 1 hour, or at 50°C for 30 minutes.

  • Reaction Quenching and Extraction:

    • Add 500 µL of 5% sodium bicarbonate solution to quench the excess benzoyl chloride.

    • Vortex for 1 minute.

    • Add 1 mL of hexane and vortex for 2 minutes to extract the derivatized product into the organic layer.

    • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Sample Preparation for HPLC:

    • Carefully transfer the upper hexane layer to a new vial.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 80:20 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the derivatization and HPLC analysis of PAD.

Parameter Value
Derivatization
Derivatizing AgentBenzoyl Chloride
Molar Ratio (PAD:Benzoyl Chloride)1:10
BasePyridine
Reaction SolventAcetonitrile
Reaction Temperature50°C
Reaction Time30 minutes
HPLC Analysis
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient80% B to 100% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detection Wavelength235 nm
Expected Retention Time~12-15 minutes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis PAD_Standard PAD Standard in Acetonitrile Reagents Add Pyridine and Benzoyl Chloride PAD_Standard->Reagents Reaction Incubate at 50°C for 30 min Reagents->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with Hexane Quench->Extract Dry Evaporate Hexane Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection at 235 nm Inject->Detect logical_relationship Problem Incomplete Derivatization Cause1 Presence of Water Problem->Cause1 Cause2 Insufficient Reagent Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Solution1 Use Anhydrous Solvents Cause1->Solution1 Solution2 Increase Molar Excess of Benzoyl Chloride Cause2->Solution2 Solution3 Increase Reaction Temperature to 50°C Cause3->Solution3

References

Technical Support Center: Optimizing GC-MS Conditions for Long-Chain Amine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography-mass spectrometry (GC-MS) analysis of long-chain amines.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain amines challenging to analyze using GC-MS?

Long-chain amines are considered active compounds that can pose several analytical challenges. Their polar amine groups have a strong tendency to adsorb to active sites within the GC system, such as the inlet liner and the column stationary phase.[1] This interaction can lead to poor peak shape (tailing), reduced analytical response, and poor reproducibility.[2][3] Additionally, their high boiling points require elevated temperatures, which can sometimes lead to thermal degradation.

Q2: What is derivatization and why is it often necessary for amine analysis?

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis.[4] For long-chain amines, derivatization is crucial for several reasons:

  • Reduces Polarity: It masks the active amine group, decreasing its polarity and reducing interactions with the GC column.[5]

  • Increases Volatility: The resulting derivatives are often more volatile, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation.[4][6][7]

  • Improves Peak Shape: By minimizing column interactions, derivatization leads to sharper, more symmetrical peaks, which improves quantification and resolution.[7]

  • Enhances Sensitivity: Certain derivatizing agents can introduce specific chemical groups (like fluorine atoms) that enhance the detector's response.[6][7]

Common derivatization techniques include silylation, acylation, and alkylation.[4][5][7] For example, trifluoroacetic anhydride (TFAA) is used to form trifluoroacetylated derivatives of long-chain primary alkyl amines, making them suitable for GC-MS analysis.[8]

Q3: How do I select an appropriate GC column for long-chain amine analysis?

Proper column selection is critical. The key is to choose a column that is deactivated to minimize interactions with the basic amine groups.[2]

  • Stationary Phase: A non-polar or intermediate-polar column is often the starting point.[9][10] A common choice is a DB-5ms or similar 5% phenyl-methylpolysiloxane phase, which offers good thermal stability.[11][12] For more challenging separations, specialized amine-specific columns, which are base-deactivated, are available and provide excellent peak shapes for primary amines.[13]

  • Column Dimensions: A 30-meter column generally provides a good balance of resolution and analysis time.[9] An internal diameter (I.D.) of 0.25 mm is the most common, offering a good compromise between efficiency and sample capacity.[9][10] A standard film thickness of 0.25 µm is suitable for many applications.

Q4: What are the optimal temperature settings for the inlet, transfer line, and ion source?

Temperature settings must be high enough to ensure volatilization and prevent condensation without causing thermal degradation of the analytes.

  • Inlet Temperature: The inlet temperature must be sufficient to vaporize the high-boiling long-chain amines and their derivatives quickly.[14] Temperatures around 250°C to 290°C are common.[14][15] However, for thermally labile compounds, a programmable temperature vaporization (PTV) inlet can be beneficial, as it allows for a gentle temperature ramp.[16]

  • Transfer Line Temperature: This temperature should be set to prevent analytes from condensing as they move from the column to the mass spectrometer. A typical setting is similar to or slightly below the final oven temperature, often in the range of 250°C to 280°C.[17]

  • Ion Source Temperature: The ion source temperature is a balance between keeping the source clean and maintaining sensitivity.[14] Higher temperatures can help prevent contamination from high-boiling compounds but may also increase background noise.[14] Typical source temperatures range from 150°C to 250°C.[12][16][17]

Q5: Should I use Electron Ionization (EI) or Chemical Ionization (CI) for mass spectrometry?

The choice depends on the analytical goal.

  • Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation. This is excellent for structural elucidation and identification by comparing the resulting fragmentation pattern to spectral libraries. A standard electron energy of 70 eV is used for library matching.[18]

  • Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often preserves the molecular ion or produces a strong protonated molecule peak ([M+H]+).[11] This is highly beneficial for confirming the molecular weight of the analyte.[11] Ammonia or methane are common reagent gases for CI analysis of amines.[11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of long-chain amines.

Q: I am seeing no peaks or my peaks are significantly smaller than expected. What should I do?

This issue often points to analyte loss within the system.

  • Check for System Activity: The inlet liner is a common site of analyte adsorption. Ensure you are using a deactivated liner, and consider replacing it.[19] The first few inches of the GC column can also become active; trimming a small section (e.g., 40-50 cm) can restore performance.[3]

  • Verify Injection Parameters: Ensure the inlet temperature is high enough to volatilize your derivatized amines.[14] For splitless injections, check that the initial oven temperature is low enough to allow for solvent focusing.[19]

  • Confirm Derivatization Success: The derivatization reaction may be incomplete. Review the protocol, ensure reagents are fresh, and verify that reaction conditions (temperature, time) were met. The presence of water can interfere with many derivatization reactions, particularly silylation.[7][20]

  • Check for Leaks: A leak in the injector can lead to sample loss, especially for more volatile compounds.[19] Use an electronic leak detector to systematically check all connections.

Logical Workflow for Troubleshooting Poor Peak Signal

G start Start: No / Small Peaks check_liner Is the inlet liner deactivated and clean? start->check_liner replace_liner Action: Replace inlet liner with a new, deactivated one. check_liner->replace_liner No check_temp Is the inlet temperature high enough for volatilization? check_liner->check_temp Yes end_good Problem Resolved replace_liner->end_good increase_temp Action: Increase inlet temperature. (Caution: Avoid thermal degradation) check_temp->increase_temp No check_deriv Was the derivatization reaction successful? check_temp->check_deriv Yes increase_temp->end_good optimize_deriv Action: Re-prepare sample. Verify reagent age and reaction conditions. Ensure anhydrous conditions. check_deriv->optimize_deriv No check_leak Is there a leak in the system? check_deriv->check_leak Yes optimize_deriv->end_good fix_leak Action: Use an electronic leak detector to find and fix leaks. check_leak->fix_leak Yes trim_column Action: Trim 15-30 cm from the front of the column. check_leak->trim_column No fix_leak->end_good trim_column->end_good

Caption: Troubleshooting workflow for low or absent analyte peaks.

Q: My peaks are tailing severely. How can I fix this?

Peak tailing is the most common problem when analyzing amines and is almost always caused by unwanted interactions between the polar amine and active sites in the system.[2]

  • Use a Base-Deactivated Column: Standard columns may not be inert enough. Switch to a column specifically designed for amine analysis (e.g., a "WAX-Amine" or "CAM" type column).[13] These columns have surfaces treated to prevent interactions with basic compounds.

  • Deactivate the Inlet Liner: Use a fresh, deactivated inlet liner. Glass wool, if used, should also be deactivated, as it can be a major source of activity.[19]

  • Confirm Complete Derivatization: Tailing can occur if some of the amine remains underivatized. Ensure the derivatization reaction has gone to completion.[7]

  • Condition the System: Before running samples, inject a high-concentration standard to "prime" the system. This can help occupy any remaining active sites.

Q: My peaks are showing fronting. What is the cause?

Peak fronting is less common than tailing for amines but can occur.

  • Column Overload: You may be injecting too much sample onto the column.[19] Try reducing the injection volume or increasing the split ratio. Alternatively, use a column with a larger internal diameter or a thicker stationary phase film to increase sample capacity.[9][19]

  • Condensation Effects: If the initial oven temperature is too low, the sample can condense at the head of the column in a broad band, leading to fronting. Ensure the initial temperature is appropriate for your solvent and analytes.[19]

Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in blank runs and are typically due to contamination or carryover.

  • Injector Contamination: The inlet, particularly the septum and liner, can be a source of contamination. Change the septum and clean or replace the inlet liner.[19]

  • Carryover from Previous Injection: If you are analyzing a high-concentration sample, some of it may carry over to the next injection. Run a solvent blank after a concentrated sample to check for carryover. Increase the oven temperature at the end of the run (bake-out) to clean the column.[19]

  • Contaminated Carrier Gas or Solvent: Ensure high-purity carrier gas and solvents are used. Contaminants can accumulate from the gas lines or solvent bottles.

Experimental Protocols & Data

Protocol 1: General Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is based on the acylation method used for the analysis of long-chain primary alkyl amines.[8]

  • Sample Preparation: Dissolve a known quantity of the amine-containing sample in a suitable solvent (e.g., n-hexane or tetrahydrofuran).

  • Reagent Addition: Add an excess of trifluoroacetic anhydride (TFAA) to the sample solution.

  • Reaction: Gently mix the solution and allow it to react at room temperature. The reaction is typically rapid.

  • Analysis: The resulting solution containing the trifluoroacetylated amine derivatives can be directly injected into the GC-MS.

Note: Acylation reagents can be sensitive to moisture. While not as critical as with silylation, using anhydrous solvents is good practice.[7]

Decision Pathway for Method Development

G start Start: Analyze Long-Chain Amine derivatize Is derivatization required? (Improves volatility & peak shape) start->derivatize select_reagent Select Derivatization Reagent (e.g., TFAA for acylation, MSTFA for silylation) derivatize->select_reagent Yes no_deriv Direct Injection (Requires highly inert system & amine-specific column) derivatize->no_deriv No select_column Select GC Column select_reagent->select_column no_deriv->select_column amine_column Amine-Specific Column (Base-deactivated) select_column->amine_column Recommended standard_column Standard Column (e.g., DB-5ms) select_column->standard_column Possible optimize_gc Optimize GC Parameters (Inlet Temp, Oven Program, Flow Rate) amine_column->optimize_gc standard_column->optimize_gc optimize_ms Optimize MS Parameters (Source Temp, Ionization Mode) optimize_gc->optimize_ms ei_mode EI Mode (For structural info & library search) optimize_ms->ei_mode ci_mode CI Mode (For molecular weight confirmation) optimize_ms->ci_mode end_analysis Perform Analysis ei_mode->end_analysis ci_mode->end_analysis

Caption: Decision-making process for developing a GC-MS method.

Table 1: Example GC-MS Parameters for Amine Analysis

The following tables summarize typical starting parameters gathered from various methods. These should be optimized for your specific application.

ParameterSetting for tert-butylamine Analysis[17]Setting for diisopropyl-ethylamine Analysis[17]General Recommendation
GC Column --DB-5ms or specialized amine column[11][13]
Carrier Gas HeliumHeliumHelium or Hydrogen[21]
Flow Rate 0.88 mL/min1.00 mL/min1.0 - 1.5 mL/min[11][22]
Inlet Temperature 200°C260°C250 - 290°C[14][15]
Split Ratio 10:178:1Adjust based on concentration
Oven Program 40°C, ramp 2°C/min to 46°C, then 40°C/min to 280°C60°C, ramp 2°C/min to 80°C, then 40°C/min to 280°CStart below solvent boiling point, ramp to elute all peaks
MS Transfer Line Temp. 280°C260°C~280°C[17]
MS Ion Source Temp. 250°C280°C150 - 250°C[12][14]
Ionization Mode EI (Scan)EI (Scan)EI for identification, CI for MW confirmation[11]

References

Stability issues of "Ethanol, 2,2'-(pentadecylimino)bis-" in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing "Ethanol, 2,2'-(pentadecylimino)bis-"?

A1: "Ethanol, 2,2'-(pentadecylimino)bis-" is an amphiphilic molecule with a long alkyl chain and a polar diethanolamine head group.[1] It is readily miscible in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Its solubility is limited in nonpolar solvents like hexane and toluene.[1] For long-term storage, it is advisable to use aprotic polar solvents like DMSO and store the solution at low temperatures (e.g., -20°C or -80°C) to minimize potential degradation.

Q2: What are the potential signs of degradation for this compound in solution?

A2: Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of precipitates, or an increase in solution haziness. Chemically, degradation may be indicated by a decrease in the compound's purity over time, as measured by analytical techniques like HPLC, or a loss of its intended biological or chemical activity.

Q3: What factors can influence the stability of "Ethanol, 2,2'-(pentadecylimino)bis-" in solution?

A3: As a tertiary amine, its stability can be influenced by several factors:

  • pH: In acidic conditions, the tertiary amine nitrogen can be protonated, which may affect its properties and stability.[1]

  • Temperature: Elevated temperatures can accelerate degradation. Tertiary amines are generally more thermally stable than primary and secondary amines, but prolonged exposure to heat should be avoided.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially in the presence of metal ions which can act as catalysts.[3]

  • Light: Exposure to UV light can cause photolytic degradation. It is recommended to store solutions in amber vials or otherwise protected from light.

Q4: How should I handle and store the compound to ensure maximum stability?

A4: For optimal stability, store the solid compound at room temperature in a tightly sealed container, protected from moisture.[2] Solutions should be prepared fresh for experiments. If storage of solutions is necessary, use a suitable polar aprotic solvent (e.g., DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in amber vials.

Troubleshooting Guide

Issue Encountered Potential Cause (Stability-Related) Recommended Action
Unexpected precipitation or cloudiness in a stored solution. The compound may be degrading into less soluble products, or the solvent may be absorbing water, reducing solubility.1. Confirm the recommended storage conditions. 2. Attempt to gently warm and vortex the solution to redissolve. 3. If precipitation persists, the solution may be degraded. Prepare a fresh solution. 4. Consider using an anhydrous solvent for storage.
Solution has turned yellow or brown. This color change often indicates oxidative or thermal degradation.1. Discard the discolored solution. 2. Prepare a fresh solution and ensure it is protected from light and stored at a low temperature. 3. If the application allows, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen.
Loss of biological or chemical activity in an assay. The parent compound may have degraded over time, reducing its effective concentration.1. Verify the purity of the compound or solution using an appropriate analytical method (e.g., HPLC-MS). 2. Always use freshly prepared solutions for critical experiments. 3. Run a positive control to ensure the assay system is functioning correctly.
Inconsistent results between experiments. This could be due to the use of solutions of varying age and stability.1. Standardize the preparation and handling of the compound's solutions. 2. Prepare a single, large batch of the solution for a series of related experiments to ensure consistency. 3. Document the age of the solution used in each experiment.

Summary of Expected Stability in Different Solvents

Due to the absence of specific quantitative data, this table provides a qualitative summary based on general chemical principles for N-alkyl diethanolamines.

Solvent Type Examples Expected Relative Stability Rationale
Polar Aprotic DMSO, DMFGoodThese solvents are generally inert and can dissolve the compound well. They lack acidic protons that could participate in degradation reactions.
Polar Protic Ethanol, Methanol, WaterModerateThe hydroxyl groups of these solvents can potentially participate in reactions, and their acidity/basicity can influence the amine's stability. Water can lead to hydrolysis of impurities or the compound itself under certain pH conditions.
Nonpolar Hexane, ToluenePoor to Moderate (if soluble)While generally inert, the low solubility of the compound in these solvents may lead to issues with homogeneity and potential precipitation, which can complicate stability assessment.

Experimental Protocols

Protocol: Forced Degradation Study for "Ethanol, 2,2'-(pentadecylimino)bis-"

This protocol outlines a general procedure for a forced degradation study to assess the stability of "Ethanol, 2,2'-(pentadecylimino)bis-" in a specific solvent.

Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method.

Materials:

  • "Ethanol, 2,2'-(pentadecylimino)bis-"

  • Solvent of interest (e.g., HPLC-grade Methanol or Acetonitrile:Water mixture)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS, as the compound lacks a strong chromophore[1])

  • Photostability chamber

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of "Ethanol, 2,2'-(pentadecylimino)bis-" in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate a sample of the stock solution in a temperature-controlled oven (e.g., 60°C), protected from light.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Store a sample of the stock solution under normal storage conditions (e.g., 4°C, protected from light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by a developed HPLC method. The method should be capable of separating the parent compound from any degradation products.

    • Characterize the degradation products using a mass spectrometer (LC-MS) to obtain molecular weight and fragmentation data.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound under each stress condition.

    • Identify and quantify the major degradation products.

    • Determine the degradation pathway based on the identified products.

Visualizations

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (60°C, dark) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo control Control (4°C, dark) prep_stock->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc_ms HPLC-MS Analysis sampling->hplc_ms data_eval Calculate % Degradation hplc_ms->data_eval pathway Identify Degradation Products & Elucidate Pathway data_eval->pathway

Caption: Workflow for a forced degradation study.

G cluster_pathways Hypothetical Degradation Pathways cluster_products Potential Degradation Products parent Ethanol, 2,2'-(pentadecylimino)bis- (Parent Compound) n_oxide N-Oxide Formation parent->n_oxide Oxidation dealkylation Dealkylation parent->dealkylation Thermal/Oxidative Stress de_ethanol Loss of Ethanol Group(s) parent->de_ethanol Hydrolysis/Thermal Stress product_n_oxide Pentadecyl-bis(2-hydroxyethyl)amine N-oxide n_oxide->product_n_oxide product_dealkyl Diethanolamine dealkylation->product_dealkyl product_de_ethanol N-pentadecyl-ethanolamine de_ethanol->product_de_ethanol

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Preventing Degradation of N-alkyl Diethanolamines in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of N-alkyl diethanolamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of these critical compounds in their experimental and final formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of N-alkyl diethanolamine degradation in formulations?

A1: The primary drivers of N-alkyl diethanolamine degradation are oxidation and thermal stress. Oxidative degradation is often catalyzed by the presence of trace metal ions and initiated by atmospheric oxygen. Thermal degradation can occur at elevated temperatures, leading to the formation of various breakdown products. The pH of the formulation also plays a crucial role, as extremes in pH can catalyze hydrolysis and other degradation reactions.

Q2: What are the common degradation products of N-alkyl diethanolamines?

A2: Common degradation products arise from both oxidative and thermal pathways. Oxidative degradation can lead to the formation of N-oxides, hydroxylamines, and cleavage products such as formamides and acetamides.[1] Thermal degradation can result in products like oxazolidones and various condensation products.[1] For instance, N-methyldiethanolamine (MDEA) degradation can yield diethanolamine (DEA), bicine, and formate.[2]

Q3: How can I prevent the oxidative degradation of my N-alkyl diethanolamine-containing formulation?

A3: To prevent oxidative degradation, it is crucial to minimize exposure to oxygen and pro-oxidant factors. This can be achieved by:

  • Inert Atmosphere: Purging the formulation vessel and headspace with an inert gas like nitrogen or argon during manufacturing and storage.

  • Antioxidants: Incorporating antioxidants can effectively scavenge free radicals and inhibit oxidative chain reactions. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and propyl gallate.[3][4][5]

  • Chelating Agents: Adding chelating agents such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) can sequester metal ions that catalyze oxidation.[6][7]

Q4: What is the role of pH in the stability of N-alkyl diethanolamine formulations?

A4: The pH of a formulation can significantly impact the stability of N-alkyl diethanolamines. As amines are basic, they can influence and be influenced by the formulation's pH.[8] Extreme pH values (both acidic and basic) can accelerate hydrolytic degradation pathways. It is essential to determine the optimal pH range for the stability of your specific N-alkyl diethanolamine through systematic studies and maintain that pH using an appropriate buffering system.

Q5: Are there any common excipients that are incompatible with N-alkyl diethanolamines?

A5: Yes, certain excipients can be incompatible with N-alkyl diethanolamines. Excipients with reactive functional groups, such as aldehydes present as impurities in some polymers (e.g., polyethylene glycols), can react with the amine functionality. Additionally, excipients that can generate an acidic or basic microenvironment may alter the local pH and accelerate degradation.[9] It is crucial to conduct thorough drug-excipient compatibility studies during pre-formulation development.[9][10][11][12]

Troubleshooting Guides

Issue 1: Rapid degradation of the N-alkyl diethanolamine is observed during stability studies, with the appearance of new peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Incorporate Antioxidants: Add an appropriate antioxidant such as BHT (0.01-0.1%), ascorbic acid (0.01-0.1%), or a combination.[3][4][5] 2. Add Chelating Agents: Include a chelating agent like EDTA or DTPA (0.01-0.05%) to sequester catalytic metal ions.[6][7] 3. Use Inert Atmosphere: During formulation and filling, purge the headspace with nitrogen or argon.Antioxidants interrupt the free-radical chain reactions of oxidation.[13] Chelating agents bind metal ions, preventing them from catalyzing oxidative reactions.[13] An inert atmosphere displaces oxygen, a key component in oxidative degradation.
Inappropriate pH 1. pH Adjustment and Buffering: Measure the pH of the formulation and adjust it to a range where the N-alkyl diethanolamine is known to be more stable. Incorporate a suitable buffer system to maintain the pH.The stability of amines is often pH-dependent. Maintaining an optimal pH can significantly reduce the rate of hydrolytic degradation.
Thermal Stress 1. Review Manufacturing and Storage Conditions: Ensure that the formulation is not exposed to excessive heat during manufacturing, sterilization, or storage.N-alkyl diethanolamines can undergo thermal degradation, and the rate of degradation increases with temperature.[14]
Photodegradation 1. Protect from Light: Store the formulation in light-protective packaging (e.g., amber vials or cartons).Exposure to light, particularly UV radiation, can induce photodegradation of the amine.
Issue 2: Poor recovery of the N-alkyl diethanolamine from the formulation during analytical testing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Adsorption to Container/Closure 1. Evaluate Different Packaging Materials: Test for recovery using different types of containers (e.g., glass vs. various polymers). Consider silanized glass vials.Polar amine compounds can adsorb to the surface of certain container materials, leading to lower apparent concentrations.
Interaction with Formulation Components 1. Review Excipient Compatibility Data: Re-evaluate the compatibility of the N-alkyl diethanolamine with all formulation excipients.The amine may be forming a complex with an excipient, which may not be efficiently extracted or may have different chromatographic properties.
Inadequate Analytical Method 1. Optimize Sample Preparation: Ensure the sample preparation procedure effectively extracts the analyte from the formulation matrix. This may involve pH adjustment of the extraction solvent. 2. Method Re-validation: Verify that the analytical method is stability-indicating and accurately quantifies the N-alkyl diethanolamine in the presence of its degradants and other formulation components.The formulation matrix can interfere with the extraction and quantification of the analyte. A validated, stability-indicating method is crucial for accurate results.

Experimental Protocols

Protocol 1: Forced Degradation Study for N-Alkyl Diethanolamines

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the N-alkyl diethanolamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products. The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Evaluation of Antioxidant Efficacy

This protocol is designed to compare the effectiveness of different antioxidants in preventing the oxidative degradation of an N-alkyl diethanolamine formulation.

  • Formulation Preparation: Prepare batches of the N-alkyl diethanolamine formulation. To separate batches, add different antioxidants (e.g., BHT, ascorbic acid) at a target concentration (e.g., 0.05% w/v). Include a control batch with no antioxidant.

  • Induction of Oxidation: To accelerate the study, bubble a slow stream of filtered air through each formulation for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 40°C).

  • Stability Testing: Store the samples at accelerated stability conditions (e.g., 40°C/75% RH) in sealed containers.

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for the concentration of the N-alkyl diethanolamine and the formation of a key oxidative degradation product using a validated stability-indicating method.

  • Data Evaluation: Plot the percentage of remaining N-alkyl diethanolamine and the concentration of the degradation product against time for each formulation. The formulation showing the slowest rate of degradation and lowest formation of the degradant contains the most effective antioxidant.

Data Presentation

Table 1: Common Degradation Products of N-Alkyl Diethanolamines

Degradation Pathway Common Degradation Products Analytical Method for Detection
Oxidative Degradation N-oxides, Formamides, Acetamides, Carboxylic AcidsLC-MS, GC-MS
Thermal Degradation Oxazolidones, Bicine, DiethanolamineGC-MS, HPLC-UV
Photodegradation Varies depending on structure; may involve ring formation or cleavageLC-MS, HPLC-DAD

Table 2: Efficacy of Different Stabilization Strategies (Hypothetical Data)

Stabilization Strategy % N-Alkyl Diethanolamine Remaining (after 4 weeks at 40°C/75% RH) Relative Amount of Oxidative Degradant A
Control (No Stabilizer) 85.2%100%
0.05% BHT 98.5%12%
0.05% Ascorbic Acid 97.8%18%
0.02% EDTA 92.1%65%
0.05% BHT + 0.02% EDTA 99.2%5%

Visualizations

cluster_degradation Degradation Pathways of N-Alkyl Diethanolamines N-Alkyl Diethanolamine N-Alkyl Diethanolamine N-Oxides N-Oxides N-Alkyl Diethanolamine->N-Oxides Oxidation Formamides/Amides Formamides/Amides N-Alkyl Diethanolamine->Formamides/Amides Oxidation Oxazolidones Oxazolidones N-Alkyl Diethanolamine->Oxazolidones Thermal Other Degradants Other Degradants N-Alkyl Diethanolamine->Other Degradants Photochemical Oxidative Stress Oxidative Stress Oxidative Stress->N-Alkyl Diethanolamine Thermal Stress Thermal Stress Thermal Stress->N-Alkyl Diethanolamine Photochemical Stress Photochemical Stress Photochemical Stress->N-Alkyl Diethanolamine

Caption: Major degradation pathways for N-alkyl diethanolamines.

cluster_workflow Experimental Workflow for Stabilizer Screening Start Start Prepare Formulations Prepare Formulations Start->Prepare Formulations Control Control Prepare Formulations->Control Antioxidant A Antioxidant A Prepare Formulations->Antioxidant A Chelating Agent B Chelating Agent B Prepare Formulations->Chelating Agent B Combination A+B Combination A+B Prepare Formulations->Combination A+B Stress Conditions Stress Conditions Control->Stress Conditions Antioxidant A->Stress Conditions Chelating Agent B->Stress Conditions Combination A+B->Stress Conditions Analyze Samples Analyze Samples Stress Conditions->Analyze Samples Evaluate Data Evaluate Data Analyze Samples->Evaluate Data Select Optimal Stabilizer Select Optimal Stabilizer Evaluate Data->Select Optimal Stabilizer

Caption: Workflow for selecting optimal stabilizers.

References

Technical Support Center: Troubleshooting Aggregation of Ethanol, 2,2'-(pentadecylimino)bis- in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Ethanol, 2,2'-(pentadecylimino)bis-". This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments involving this amphiphilic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to provide clear and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is "Ethanol, 2,2'-(pentadecylimino)bis-" and why is it used in my experiments?

"Ethanol, 2,2'-(pentadecylimino)bis-", with the CAS number 24910-32-5, is a non-ionic surfactant.[1] Its amphiphilic nature, possessing both a hydrophilic (water-attracting) diethanolamine headgroup and a long, hydrophobic (water-repelling) pentadecyl carbon chain, allows it to be used in various research applications.[1] It is often employed to improve the solubility of poorly soluble molecules, enhance the performance of biochemical and biological assays, and in formulations for material science.[1] Its surfactant properties can help to prevent the aggregation of other molecules, such as proteins, and ensure the homogeneity of reaction mixtures.[1]

Q2: I am observing unexpected precipitation or cloudiness in my assay after adding "Ethanol, 2,2'-(pentadecylimino)bis-". What could be the cause?

This is likely due to the aggregation of "Ethanol, 2,2'-(pentadecylimino)bis-" itself, forming micelles or larger aggregates. This phenomenon is common for surfactants when their concentration exceeds the Critical Micelle Concentration (CMC).[2] Several factors can influence this, including concentration, temperature, pH, and the ionic strength of your buffer.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles spontaneously form in a solution.[2][3] Below the CMC, the surfactant molecules exist primarily as monomers. Understanding the CMC is crucial because the formation of micelles can significantly alter the properties of the solution and the behavior of other molecules in your experiment. For non-ionic surfactants, the CMC is influenced by factors like the length of the hydrophobic tail and the nature of the hydrophilic headgroup.[4]

Troubleshooting Guides

Issue 1: Visible Aggregation or Precipitation of the Compound

Symptoms:

  • The solution becomes cloudy or turbid upon addition of "Ethanol, 2,2'-(pentadecylimino)bis-".

  • A visible precipitate forms over time.

  • Inconsistent results between experimental replicates.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Concentration above CMC The concentration of "Ethanol, 2,2'-(pentadecylimino)bis-" is too high, leading to the formation of micelles and potentially larger aggregates.Determine the optimal working concentration by performing a concentration titration experiment. Start with a concentration well below the expected CMC and gradually increase it.
Suboptimal Temperature Temperature can affect the solubility and aggregation of non-ionic surfactants. For some, an increase in temperature can decrease water solubility.[1]Optimize the incubation temperature of your experiment. Test a range of temperatures to find the optimal condition for solubility.
Incorrect pH As a tertiary amine, the nitrogen atom in the headgroup can be protonated in acidic conditions, affecting its surfactant properties and interactions.[1]Check and adjust the pH of your buffer system. Maintain a consistent pH across all experiments.
High Ionic Strength The presence of salts in the buffer can influence the aggregation of surfactants. For non-ionic surfactants, the effect can vary, but it's a factor to consider.[2]If possible, try reducing the salt concentration in your buffer or test different buffer systems with varying ionic strengths.
Impurities in the Compound Technical-grade surfactants may contain impurities that can affect their aggregation properties and lead to lower apparent CMCs.[5]Ensure you are using a high-purity grade of "Ethanol, 2,2'-(pentadecylimino)bis-". If unsure, consider purification or sourcing from a different supplier.
Issue 2: Altered Biological Activity or Inconsistent Assay Results

Symptoms:

  • Reduced or enhanced activity of the enzyme or protein of interest.

  • High variability in cell-based assay results.

  • Non-specific effects observed in control experiments.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Interaction with Target Molecule The surfactant may be directly interacting with your protein or cell membrane, altering its conformation or function.[1][6]Perform control experiments with the surfactant alone to assess its baseline effect on your assay system. Consider using a lower concentration of the surfactant.
Micellar Entrapment If the concentration is above the CMC, your compound of interest might be getting sequestered within the micelles, affecting its availability to interact with its target.Measure the activity or effect at a range of surfactant concentrations, both below and above the expected CMC, to determine the optimal window for your experiment.
Membrane Disruption In cell-based assays, high concentrations of surfactants can disrupt cell membranes, leading to cytotoxicity or altered cell signaling.[1][6]Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of "Ethanol, 2,2'-(pentadecylimino)bis-" on your specific cell line.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Turbidity Assay

This protocol provides a basic method to estimate the concentration at which "Ethanol, 2,2'-(pentadecylimino)bis-" starts to aggregate in your specific buffer system.

Materials:

  • "Ethanol, 2,2'-(pentadecylimino)bis-" stock solution (e.g., 10 mM in DMSO or ethanol)

  • Your experimental buffer

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a serial dilution of the "Ethanol, 2,2'-(pentadecylimino)bis-" stock solution in your experimental buffer. It is recommended to cover a wide concentration range (e.g., from 1 µM to 1 mM).

  • Add 100 µL of each dilution to a well of the 96-well plate. Include a buffer-only control.

  • Incubate the plate at your experimental temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance (optical density) at 600 nm.

  • Plot the absorbance against the concentration of "Ethanol, 2,2'-(pentadecylimino)bis-". The concentration at which the absorbance begins to increase significantly is an indicator of the onset of aggregation.

Data Presentation:

Concentration (µM)Absorbance at 600 nm (Mean ± SD)
0 (Buffer)0.05 ± 0.01
10.05 ± 0.01
100.06 ± 0.02
500.08 ± 0.02
1000.15 ± 0.03
2500.35 ± 0.04
5000.60 ± 0.05
10000.85 ± 0.06

Note: This data is illustrative. Your results will vary depending on the specific experimental conditions.

Visualizations

Troubleshooting Logic for Aggregation Issues

The following diagram illustrates a logical workflow for troubleshooting aggregation problems with "Ethanol, 2,2'-(pentadecylimino)bis-".

TroubleshootingWorkflow start Start: Aggregation Observed check_concentration Is concentration above suspected CMC? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_conditions Review Experimental Conditions (Temp, pH, Ionic Strength) check_concentration->check_conditions No resolved Issue Resolved reduce_concentration->resolved optimize_conditions Optimize Conditions check_conditions->optimize_conditions Yes check_purity Check Compound Purity check_conditions->check_purity No optimize_conditions->resolved source_new Source High-Purity Compound check_purity->source_new Purity is questionable unresolved Issue Persists check_purity->unresolved Purity is high source_new->resolved

A flowchart for troubleshooting aggregation issues.

Potential Impact on a Signaling Pathway

As an amphiphilic molecule, "Ethanol, 2,2'-(pentadecylimino)bis-" could potentially modulate intracellular signaling pathways by interacting with cell membranes or specific proteins. While no specific pathway has been definitively linked, the NF-κB pathway is a central regulator of inflammation and a plausible target for investigation.[1]

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates Compound Ethanol, 2,2'- (pentadecylimino)bis- Compound->Receptor Modulates? Compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB:e->NFkB:w Releases DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

A potential mechanism of NF-κB pathway modulation.

References

Technical Support Center: Enhancing Nanoemulsion Stability with N,N-Bis(2-hydroxyethyl) pentadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N,N-Bis(2-hydroxyethyl) pentadecylamine to enhance the stability of nanoemulsions.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of nanoemulsions stabilized with N,N-Bis(2-hydroxyethyl) pentadecylamine.

Issue ID Problem Potential Causes Suggested Solutions
NE-S-01 Phase Separation or Creaming Occurs Shortly After Preparation Insufficient amount of N,N-Bis(2-hydroxyethyl) pentadecylamine. Inefficient homogenization. Unfavorable oil-to-water ratio.Increase the concentration of N,N-Bis(2-hydroxyethyl) pentadecylamine incrementally (e.g., in 0.5% w/w steps). Optimize homogenization parameters (increase time, speed, or pressure). Adjust the oil phase concentration.
NE-S-02 Large and Polydisperse Droplet Size Inadequate energy input during emulsification. Suboptimal concentration of the surfactant. Ostwald ripening, especially if the oil phase has some aqueous solubility.Utilize a high-energy emulsification method such as high-pressure homogenization or ultrasonication.[1] Perform a concentration optimization study for N,N-Bis(2-hydroxyethyl) pentadecylamine. Consider adding a small amount of a less water-soluble oil (a ripening inhibitor) to the oil phase.
NE-S-03 Nanoemulsion is Unstable at Low pH Protonation of the tertiary amine group on N,N-Bis(2-hydroxyethyl) pentadecylamine, leading to a change in its surfactant properties and potential interactions.Adjust the pH of the aqueous phase to be neutral or slightly alkaline. If a low pH is required, consider using a combination of surfactants, including a non-ionic surfactant that is stable at low pH.
NE-S-04 Inconsistent Results Between Batches Variability in raw material quality. Inconsistent experimental conditions. Fluctuations in temperature during preparation and storage.Ensure consistent quality of N,N-Bis(2-hydroxyethyl) pentadecylamine and other components. Standardize all experimental parameters, including mixing speed, time, and temperature. Maintain a constant temperature throughout the nanoemulsification process and during storage.
NE-S-05 Precipitation or Crystal Growth Upon Storage Poor solubility of the active pharmaceutical ingredient (API) in the oil phase. Temperature fluctuations leading to supersaturation.Ensure the API is fully dissolved in the oil phase before emulsification. Consider using a co-solvent in the oil phase to improve API solubility. Store the nanoemulsion at a controlled, constant temperature.

Frequently Asked Questions (FAQs)

Q1: What type of surfactant is N,N-Bis(2-hydroxyethyl) pentadecylamine?

A1: N,N-Bis(2-hydroxyethyl) pentadecylamine is a tertiary amine with a long alkyl chain (pentadecyl). Due to the two hydroxyethyl groups, it possesses hydrophilic characteristics, while the long alkyl chain provides lipophilicity. This amphiphilic nature allows it to act as a surfactant. Depending on the pH of the system, it can behave as a non-ionic surfactant (at neutral to alkaline pH) or a cationic surfactant (at acidic pH where the amine group is protonated).

Q2: What is the mechanism by which N,N-Bis(2-hydroxyethyl) pentadecylamine stabilizes nanoemulsions?

A2: N,N-Bis(2-hydroxyethyl) pentadecylamine stabilizes nanoemulsions by adsorbing at the oil-water interface. The lipophilic pentadecyl tail resides in the oil droplet, while the hydrophilic bis(2-hydroxyethyl)amine head group orients towards the aqueous phase. This reduces the interfacial tension between the oil and water phases, facilitating the formation of small droplets. The surfactant layer also provides a steric barrier, preventing the droplets from coalescing. At acidic pH, the protonated amine group can also provide electrostatic repulsion between droplets, further enhancing stability.

Q3: What is the optimal concentration of N,N-Bis(2-hydroxyethyl) pentadecylamine to use?

A3: The optimal concentration depends on several factors, including the nature of the oil phase, the oil-to-water ratio, and the desired droplet size. Generally, a higher concentration of surfactant leads to smaller and more stable droplets, but excessive amounts can lead to toxicity or other undesirable effects. It is recommended to perform a concentration optimization study to determine the minimum amount of surfactant required to achieve a stable nanoemulsion with the desired characteristics.

Q4: Can N,N-Bis(2-hydroxyethyl) pentadecylamine be used in combination with other surfactants?

A4: Yes, using a combination of surfactants (co-surfactants) is a common practice to improve the stability and performance of nanoemulsions. Combining N,N-Bis(2-hydroxyethyl) pentadecylamine with another non-ionic surfactant (e.g., a polysorbate or a poloxamer) can enhance steric stabilization and improve robustness over a wider range of conditions.

Q5: How does temperature affect the stability of nanoemulsions stabilized with this surfactant?

A5: Temperature can significantly impact nanoemulsion stability. For non-ionic surfactants, an increase in temperature can affect the hydration of the hydrophilic head groups, potentially leading to a decrease in stability. It is crucial to evaluate the stability of your nanoemulsion at the intended storage and application temperatures.

Data Presentation

The following tables provide an illustrative summary of expected trends in nanoemulsion properties as a function of N,N-Bis(2-hydroxyethyl) pentadecylamine concentration and homogenization pressure. Note: These are representative data and actual results may vary depending on the specific formulation and process parameters.

Table 1: Effect of N,N-Bis(2-hydroxyethyl) pentadecylamine Concentration on Nanoemulsion Properties

Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Stability (24h)
1.0> 500> 0.5+15.2Phase Separation
2.52500.3+22.5Slight Creaming
5.01500.2+30.1Stable
7.51200.15+35.8Stable
10.01100.12+38.2Stable

Table 2: Effect of High-Pressure Homogenization on Nanoemulsion Properties (5% w/w Surfactant)

Homogenization Pressure (psi)Number of PassesMean Droplet Size (nm)Polydispersity Index (PDI)
5,00032000.28
10,00031600.21
15,00031300.17
15,00051150.14

Experimental Protocols

Preparation of a Nanoemulsion using High-Pressure Homogenization

Objective: To prepare a stable oil-in-water nanoemulsion using N,N-Bis(2-hydroxyethyl) pentadecylamine as the primary surfactant.

Materials:

  • Oil Phase (e.g., Medium-Chain Triglycerides)

  • Aqueous Phase (e.g., Deionized Water)

  • N,N-Bis(2-hydroxyethyl) pentadecylamine

  • Active Pharmaceutical Ingredient (API) (optional)

Procedure:

  • Preparation of the Oil Phase:

    • If applicable, dissolve the API completely in the oil phase. Gentle heating may be used if necessary.

    • Add the predetermined amount of N,N-Bis(2-hydroxyethyl) pentadecylamine to the oil phase and mix until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Prepare the aqueous phase. The pH can be adjusted at this stage if required.

  • Formation of the Coarse Emulsion:

    • Gradually add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed for 5-10 minutes.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Set the desired pressure (e.g., 15,000 psi) and number of passes (e.g., 3-5).

    • Collect the resulting nanoemulsion in a clean container.

  • Characterization:

    • Measure the mean droplet size, PDI, and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument.

    • Visually inspect the nanoemulsion for any signs of instability (creaming, phase separation).

Characterization of Nanoemulsion Stability

Objective: To assess the physical stability of the prepared nanoemulsion over time and under different stress conditions.

Procedure:

  • Long-Term Stability:

    • Store the nanoemulsion in sealed vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot and measure the droplet size, PDI, and zeta potential.

  • Freeze-Thaw Cycles:

    • Subject the nanoemulsion to a series of freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours).

    • After a set number of cycles (e.g., 3 cycles), measure the droplet size and PDI to assess stability against temperature fluctuations.

  • Centrifugation:

    • Centrifuge the nanoemulsion at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • Visually inspect for any signs of phase separation or creaming.

Visualizations

Nanoemulsion_Stabilization_Mechanism cluster_oil_droplet Oil Droplet cluster_aqueous_phase Aqueous Phase Oil Oil Phase Surfactant N,N-Bis(2-hydroxyethyl) pentadecylamine Oil->Surfactant Lipophilic Tail Interaction Stabilized_Droplet Stabilized Nanoemulsion Droplet Oil->Stabilized_Droplet Adsorption at Interface Water Water Water->Stabilized_Droplet Adsorption at Interface Surfactant->Water Hydrophilic Head Interaction Surfactant->Stabilized_Droplet Adsorption at Interface

Caption: Mechanism of nanoemulsion stabilization.

Experimental_Workflow A Prepare Oil Phase (Oil + Surfactant + API) C Coarse Emulsion Formation (High-Shear Mixing) A->C B Prepare Aqueous Phase B->C D High-Pressure Homogenization C->D E Nanoemulsion Characterization (Size, PDI, Zeta Potential) D->E F Stability Studies E->F

Caption: Experimental workflow for nanoemulsion preparation.

References

Technical Support Center: Removing Ethanol, 2,2'-(pentadecylimino)bis- from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with protein samples containing the non-ionic surfactant, Ethanol, 2,2'-(pentadecylimino)bis-. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethanol, 2,2'-(pentadecylimino)bis- and why is it in my protein sample?

Ethanol, 2,2'-(pentadecylimino)bis- is a non-ionic surfactant. Its chemical structure consists of a long, hydrophobic pentadecyl carbon chain and a hydrophilic diethanolamine headgroup, making it an amphiphilic molecule. This property allows it to be effective in solubilizing and stabilizing proteins, particularly membrane proteins, by preventing their aggregation. It is likely present in your sample as a remnant from cell lysis, protein extraction, or solubilization buffers.

Q2: Why do I need to remove Ethanol, 2,2'-(pentadecylimino)bis- from my protein sample?

While essential for initial protein handling, surfactants like Ethanol, 2,2'-(pentadecylimino)bis- can interfere with downstream applications.[1] These interferences can include:

  • Mass Spectrometry: Surfactants can suppress the ionization of peptides, leading to poor signal intensity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Detergents can disrupt antibody-antigen binding and lead to inaccurate results.

  • Isoelectric Focusing (IEF) and 2D-Gel Electrophoresis: Surfactants can alter the isoelectric point of proteins and interfere with gel migration.[2]

  • Structural Studies (e.g., X-ray crystallography, NMR): The presence of detergents can hinder crystal formation and affect spectroscopic measurements.

  • Functional Assays: Surfactants may denature or alter the conformation of proteins, affecting their biological activity.

Q3: What are the general methods available for removing non-ionic surfactants like Ethanol, 2,2'-(pentadecylimino)bis-?

Several methods can be employed to remove non-ionic surfactants from protein samples. The choice of method depends on the properties of your protein, the concentration of the surfactant, and the requirements of your downstream application. Common methods include:

  • Hydrophobic Interaction Chromatography (HIC)

  • Ion-Exchange Chromatography (IEX) [1][2]

  • Gel Filtration (Size Exclusion Chromatography) [1][2]

  • Dialysis [1][2]

  • Protein Precipitation [3]

  • Affinity Chromatography/Detergent-Binding Resins

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of Ethanol, 2,2'-(pentadecylimino)bis-.

Problem Potential Cause Suggested Solution
Low Protein Recovery Protein precipitation during surfactant removal.Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing agents like glycerol (5-20%). Use a less harsh removal method (e.g., dialysis over precipitation).
Non-specific binding of the protein to the chromatography resin or membrane.Block the resin/membrane with a generic protein like Bovine Serum Albumin (BSA) before applying your sample. Adjust buffer conditions (e.g., increase salt concentration for HIC, alter pH for IEX) to reduce non-specific interactions.
Incomplete Surfactant Removal The chosen method is not optimal for this specific surfactant.Ethanol, 2,2'-(pentadecylimino)bis- has a long alkyl chain, suggesting a low Critical Micelle Concentration (CMC). Methods like dialysis may be less effective. Consider using methods based on hydrophobic interaction or specialized detergent-removal resins.
The concentration of the surfactant is too high for the chosen method's capacity.Dilute the sample before applying the removal method. For chromatography, increase the column volume or perform multiple runs.
Protein Denaturation/Loss of Activity Harsh elution conditions (e.g., extreme pH, organic solvents).Use milder elution conditions. For IEX, a gradual salt gradient is gentler than a step elution. For HIC, use a reverse salt gradient. If using precipitation, ensure the chosen solvent and resolubilization buffer are compatible with your protein's stability.
The protein is unstable in the absence of the surfactant.Consider a partial removal of the surfactant or exchanging it for a different, more "downstream-friendly" detergent that maintains protein stability.

Quantitative Data on Surfactant Removal

Surfactant Starting Concentration (%) Detergent Removal (%) Protein (BSA) Recovery (%)
Triton™ X-1002.0>9987
Triton™ X-1142.0>95100
NP-401.0>9591
Brij™-351.0>9997
Tween™-200.25>9987
(Data adapted from Thermo Scientific™ Pierce™ Detergent Removal Resin specifications.[1])

Experimental Protocols

Here are detailed methodologies for key experiments to remove Ethanol, 2,2'-(pentadecylimino)bis- from your protein samples.

Method 1: Hydrophobic Interaction Chromatography (HIC)

This method is highly suitable for removing non-ionic surfactants with long hydrophobic tails.

Principle: At high salt concentrations, the hydrophobic regions of proteins are exposed and bind to the hydrophobic ligands of the HIC resin. The surfactant, also binding to the resin, can be washed away. The protein is then eluted by decreasing the salt concentration.

Protocol:

  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl Sepharose is a good starting point.

  • Buffer Preparation:

    • Binding Buffer: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Elution Buffer: 20 mM Sodium Phosphate, pH 7.0.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Preparation: Add ammonium sulfate to your protein sample to a final concentration of 1.5 M. Centrifuge at 10,000 x g for 10 minutes to remove any precipitate.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to remove the unbound surfactant.

  • Elution: Elute the bound protein using a decreasing linear gradient of ammonium sulfate (from 1.5 M to 0 M) over 10-20 CV. Alternatively, a step elution with the Elution Buffer can be used.

  • Fraction Collection: Collect fractions and analyze for protein content and residual surfactant.

Method 2: Ion-Exchange Chromatography (IEX)

Principle: The protein is bound to an ion-exchange resin while the non-ionic surfactant, which has no net charge, flows through. This method is effective if the protein has a known pI and is stable at the required pH.[2]

Protocol:

  • Resin Selection:

    • If the protein's pI is known, choose a buffer pH that is at least one unit above (for anion exchange) or below (for cation exchange) the pI to ensure the protein is charged and binds to the resin.

    • Anion-exchange resins (e.g., Q-Sepharose) are positively charged.

    • Cation-exchange resins (e.g., SP-Sepharose) are negatively charged.

  • Buffer Preparation:

    • Binding Buffer: 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange).

    • Elution Buffer: Binding Buffer + 1 M NaCl.

  • Column Equilibration: Equilibrate the column with 5-10 CV of Binding Buffer.

  • Sample Preparation: Ensure the protein sample is in a low-salt buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Sample Loading: Load the sample onto the equilibrated column. Collect the flow-through, as it will contain the bulk of the surfactant.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to remove any remaining surfactant.

  • Elution: Elute the bound protein with a linear gradient of NaCl (from 0 to 1 M) over 10-20 CV.

  • Fraction Collection: Collect fractions and analyze for protein content.

Method 3: Protein Precipitation (Acetone)

Principle: Organic solvents like cold acetone can precipitate proteins while leaving many surfactants in solution.[3] This method is quick but may lead to protein denaturation.

Protocol:

  • Sample Preparation: Start with your protein sample in an aqueous buffer.

  • Pre-chilling: Chill the protein sample and a stock of pure acetone to -20°C.

  • Precipitation: Add 4 volumes of cold (-20°C) acetone to 1 volume of the protein sample. Mix well by vortexing briefly.

  • Incubation: Incubate the mixture at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant and discard the supernatant which contains the surfactant.

  • Washing (Optional): Add 1 volume of cold (-20°C) acetone to the pellet, vortex briefly, and centrifuge again. This helps remove residual surfactant.

  • Drying: Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry as it can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application.

Visualizations

Workflow for Surfactant Removal by Hydrophobic Interaction Chromatography

HIC_Workflow cluster_prep Sample & Column Preparation cluster_chromatography Chromatography cluster_analysis Analysis ProteinSample Protein Sample with Ethanol, 2,2'-(pentadecylimino)bis- AddSalt Add High Salt (e.g., 1.5M (NH4)2SO4) ProteinSample->AddSalt LoadSample Load Sample AddSalt->LoadSample EquilibrateColumn Equilibrate HIC Column with High Salt Buffer EquilibrateColumn->LoadSample Wash Wash with High Salt Buffer (Surfactant Washes Out) LoadSample->Wash Elute Elute with Low Salt Buffer (Decreasing Salt Gradient) Wash->Elute CollectFractions Collect Fractions Elute->CollectFractions Analyze Analyze for Protein & Residual Surfactant CollectFractions->Analyze Method_Choice cluster_properties Key Properties cluster_methods Recommended Methods cluster_less_effective Potentially Less Effective Surfactant Ethanol, 2,2'-(pentadecylimino)bis- Properties NonIonic Non-ionic Surfactant->NonIonic Hydrophobic Long Hydrophobic Tail (Likely Low CMC) Surfactant->Hydrophobic IEX Ion-Exchange Chromatography NonIonic->IEX (no charge) HIC Hydrophobic Interaction Chromatography Hydrophobic->HIC (strong binding) Precipitation Protein Precipitation Hydrophobic->Precipitation (differential solubility) Resins Detergent-Binding Resins Hydrophobic->Resins (hydrophobic capture) Dialysis Dialysis Hydrophobic->Dialysis (micelles too large)

References

Technical Support Center: Optimizing 2,2'-(Pentadecylazanediyl)diethanol for Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2,2'-(Pentadecylazanediyl)diethanol for effective cell lysis. Given that specific protocols for this non-ionic detergent are not widely established, this guide offers a systematic approach to determine its optimal working concentration for your specific cell type and downstream application.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-(Pentadecylazanediyl)diethanol and how does it work for cell lysis?

A1: 2,2'-(Pentadecylazanediyl)diethanol is a non-ionic detergent belonging to the N-alkyl diethanolamine family. Like other non-ionic detergents, it has an amphipathic nature, meaning it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This structure allows the detergent molecules to insert into the lipid bilayer of cell membranes. At a sufficient concentration, known as the Critical Micelle Concentration (CMC), these molecules aggregate to form micelles, which solubilize the membrane lipids and proteins, leading to cell lysis.[1][2] Non-ionic detergents are generally considered mild and are often used when preserving protein structure and function is important.[3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles in a solution.[4] For effective cell lysis and protein solubilization, the detergent concentration in your lysis buffer should be significantly above its CMC.[4] Below the CMC, the detergent primarily exists as individual molecules, which are less effective at disrupting the cell membrane. The CMC of a detergent can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[2]

Q3: What is a good starting concentration for optimizing 2,2'-(Pentadecylazanediyl)diethanol?

A3: Since the CMC for 2,2'-(Pentadecylazanediyl)diethanol is not readily published, a good starting point is to test a broad range of concentrations. Based on common non-ionic detergents like Triton X-100 and NP-40, a typical starting range for optimization could be from 0.1% to 2.0% (w/v). It is recommended to perform a titration experiment to determine the minimal concentration required for effective lysis while minimizing potential negative effects on downstream applications.

Q4: How can I assess the efficiency of cell lysis?

A4: Lysis efficiency can be assessed through several methods:

  • Microscopy: Visually inspect the cells under a microscope before and after lysis. A significant reduction in the number of intact cells indicates successful lysis. The use of a trypan blue exclusion assay can also help to quantify the percentage of lysed cells.

  • Protein Quantification: Measure the total protein concentration in the lysate using a standard protein assay (e.g., BCA or Bradford assay). Higher protein yield generally indicates more efficient lysis.

  • Release of Intracellular Enzymes: For some cell types, you can measure the activity of a specific intracellular enzyme (e.g., lactate dehydrogenase) in the lysate.

Experimental Protocol: Determining the Optimal Concentration of 2,2'-(Pentadecylazanediyl)diethanol

This protocol provides a step-by-step guide for a titration experiment to find the optimal concentration of 2,2'-(Pentadecylazanediyl)diethanol for your specific cell type.

1. Preparation of Reagents:

  • Lysis Buffer Stock (without detergent): Prepare a suitable base lysis buffer. The composition will depend on your cell type and downstream application but a common starting point is a Tris-based buffer with salt (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Detergent Stock Solution (10% w/v): Prepare a 10% (w/v) stock solution of 2,2'-(Pentadecylazanediyl)diethanol in your base lysis buffer. This may require gentle heating and stirring to fully dissolve.

  • Cell Culture: Culture your cells of interest to the desired density.

2. Experimental Procedure:

  • Harvest Cells: Harvest your cells and wash them once with a cold phosphate-buffered saline (PBS) to remove any residual media.

  • Cell Pellet Aliquots: Distribute equal amounts of the cell pellet into several microcentrifuge tubes. The amount of cells per tube will depend on your typical experimental scale.

  • Prepare Lysis Buffer Dilutions: Prepare a series of lysis buffers with varying concentrations of 2,2'-(Pentadecylazanediyl)diethanol by diluting the 10% stock solution into the base lysis buffer. A suggested range is 0%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.

  • Cell Lysis: Add the same volume of each lysis buffer dilution to a corresponding cell pellet aliquot. Resuspend the pellet by gentle pipetting.

  • Incubation: Incubate the samples on ice or at 4°C for a predetermined time (e.g., 30 minutes), with occasional gentle mixing.

  • Clarification of Lysate: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully collect the supernatant (lysate) from each tube without disturbing the pellet.

3. Assessment of Lysis Efficiency:

  • Visual Inspection (Optional): Take a small aliquot from each sample before centrifugation and examine under a microscope to visually assess the extent of cell lysis.

  • Protein Quantification: Use a protein assay to determine the protein concentration in each supernatant.

  • Downstream Analysis: Perform your intended downstream application (e.g., Western blot, immunoprecipitation, enzyme activity assay) with the lysates to determine if the detergent concentration affects the performance of the assay.

4. Data Analysis:

Record your results in a table to easily compare the outcomes of different detergent concentrations.

Data Presentation

Table 1: Example Data Collection for Optimization of 2,2'-(Pentadecylazanediyl)diethanol Concentration

Detergent Conc. (% w/v)Visual Lysis Efficiency (Microscopy)Total Protein Yield (mg/mL)Downstream Assay Performance (e.g., Western Blot Signal)Notes
0 (Control)-
0.1+/-
0.25+
0.5++
1.0+++
2.0+++

Table 2: Properties of Common Non-Ionic Detergents for Reference

DetergentCMC (% w/v)Typical Working Concentration (% w/v)
Triton X-100~0.0150.1 - 1.0
NP-40~0.0170.1 - 1.0
Tween 20~0.0060.05 - 0.5
n-Octylglucoside~0.731.0 - 2.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Lysis Titration cluster_analysis Analysis Prepare 10% Detergent Stock Prepare 10% Detergent Stock Prepare Base Lysis Buffer Prepare Base Lysis Buffer Harvest and Aliquot Cells Harvest and Aliquot Cells Create Detergent Dilutions (0-2%) Create Detergent Dilutions (0-2%) Add Lysis Buffers to Cells Add Lysis Buffers to Cells Create Detergent Dilutions (0-2%)->Add Lysis Buffers to Cells Incubate (e.g., 30 min at 4°C) Incubate (e.g., 30 min at 4°C) Add Lysis Buffers to Cells->Incubate (e.g., 30 min at 4°C) Centrifuge to Pellet Debris Centrifuge to Pellet Debris Incubate (e.g., 30 min at 4°C)->Centrifuge to Pellet Debris Collect Supernatant (Lysate) Collect Supernatant (Lysate) Centrifuge to Pellet Debris->Collect Supernatant (Lysate) Assess Lysis Efficiency Assess Lysis Efficiency Collect Supernatant (Lysate)->Assess Lysis Efficiency Quantify Protein Quantify Protein Assess Lysis Efficiency->Quantify Protein Perform Downstream Assay Perform Downstream Assay Quantify Protein->Perform Downstream Assay Determine Optimal Concentration Determine Optimal Concentration Perform Downstream Assay->Determine Optimal Concentration troubleshooting_flowchart cluster_solutions Potential Solutions start Start Troubleshooting problem Identify Lysis Problem start->problem inc_conc Increase Detergent Concentration problem->inc_conc Low Protein Yield/ Incomplete Lysis add_pi Add Protease Inhibitors problem->add_pi Protein Degradation add_nuclease Add DNase/RNase problem->add_nuclease High Viscosity dec_conc Decrease Detergent Concentration problem->dec_conc Interference with Downstream Assay inc_time Increase Incubation Time inc_conc->inc_time add_mech Add Mechanical Lysis (e.g., Sonication) inc_time->add_mech work_cold Work at 4°C add_pi->work_cold detergent_removal Perform Detergent Removal Step dec_conc->detergent_removal

References

Validation & Comparative

A Comparative Guide to Emulsifiers: Ethanol, 2,2'-(pentadecylimino)bis- versus Polysorbate 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emulsifying properties and biological effects of "Ethanol, 2,2'-(pentadecylimino)bis-" and the widely used non-ionic surfactant, Polysorbate 80. The information presented is based on available scientific literature and aims to assist in the selection of appropriate emulsifiers for research and formulation development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of an emulsifier is crucial for predicting its performance. Below is a comparative summary of "Ethanol, 2,2'-(pentadecylimino)bis-" and Polysorbate 80.

PropertyEthanol, 2,2'-(pentadecylimino)bis-Polysorbate 80
Synonyms 2,2'-(Pentadecylazanediyl)di(ethan-1-ol)Polyoxyethylene (20) sorbitan monooleate, Tween 80
CAS Number 24910-32-59005-65-6
Molecular Formula C19H41NO2C64H124O26
Molecular Weight 315.53 g/mol ~1310 g/mol
Structure Amphiphilic molecule with a hydrophobic pentadecyl tail and a hydrophilic diethanolamine headgroup.A complex mixture of polyoxyethylene ethers of sorbitan monooleate.
Classification Non-ionic surfactant of the N-alkyl diethanolamine family.Non-ionic surfactant, polysorbate.
HLB Value Not explicitly found in literature, but expected to be suitable for oil-in-water emulsions based on its structure.Approximately 15, making it highly suitable for oil-in-water emulsions.[1]
Solubility Expected to be soluble in organic solvents and dispersible in water.Soluble in water and ethanol.[1]

Emulsification Performance

The primary function of these molecules in many formulations is to create and stabilize emulsions. While direct comparative studies are limited, the following sections provide insights into their potential performance based on available data.

Emulsion Formation and Stability

Ethanol, 2,2'-(pentadecylimino)bis- : As a member of the N-alkyl diethanolamine family, this surfactant's long pentadecyl chain is expected to provide a strong anchor in the oil phase, while the diethanolamine head provides hydrophilicity. This structure is conducive to forming stable oil-in-water emulsions. The stability of such emulsions is influenced by factors like the oil-to-water ratio, surfactant concentration, and the nature of the oil phase.

Polysorbate 80 : It is a well-established and effective emulsifier for creating stable oil-in-water emulsions.[2] Its performance is attributed to its ability to significantly lower the interfacial tension between oil and water, forming a protective barrier around oil droplets that prevents coalescence.[3] The stability of Polysorbate 80 emulsions is dependent on its concentration, with higher concentrations generally leading to greater stability up to a certain point.[4]

Experimental Protocol: Emulsion Preparation (General)

A common method for preparing oil-in-water emulsions in a laboratory setting involves the following steps:

  • Phase Preparation: The oil phase (e.g., a carrier oil) and the aqueous phase (e.g., purified water) are prepared separately. The emulsifier ("Ethanol, 2,2'-(pentadecylimino)bis-" or Polysorbate 80) is typically dissolved in the aqueous phase.

  • Mixing: The oil phase is gradually added to the aqueous phase while undergoing continuous homogenization using a high-shear mixer or sonicator.

  • Homogenization: The mixture is homogenized for a specific duration and intensity to achieve the desired droplet size and distribution.

  • Characterization: The resulting emulsion is then characterized for its stability, droplet size, and other relevant parameters.

Particle Size Distribution

Polysorbate 80 : Studies have shown that increasing the concentration of Polysorbate 80 can lead to a decrease in the mean droplet size of the emulsion.[4] For instance, in one study, the mean droplet diameter of oregano essential oil emulsions decreased with an increasing ratio of Polysorbate 80.[4]

Experimental Protocol: Particle Size Analysis

Dynamic Light Scattering (DLS) is a widely used technique to determine the particle size distribution of emulsions.

  • Sample Preparation: A small, diluted sample of the emulsion is prepared to avoid multiple scattering effects.

  • Instrument Setup: The DLS instrument is set up with the appropriate laser wavelength and scattering angle.

  • Measurement: The sample is placed in the instrument, and the fluctuations in scattered light intensity are measured over time.

  • Data Analysis: The instrument's software analyzes the correlation function of the scattered light to calculate the particle size distribution and the polydispersity index (PDI), which indicates the breadth of the distribution.[5]

Biological Effects and Cytotoxicity

The biological impact of emulsifiers is a critical consideration, especially in drug development.

Cytotoxicity

Ethanol, 2,2'-(pentadecylimino)bis- : Direct cytotoxicity data for this specific compound is limited. However, studies on related long-chain alkylamines suggest that cytotoxicity can be dependent on the alkyl chain length and concentration. For instance, some long-chain alkyl amines have shown cytotoxic effects on various cell lines.

Polysorbate 80 : Several studies have investigated the cytotoxicity of Polysorbate 80. It has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in intestinal epithelial cells.[1][6][7] This effect is associated with alterations in mitochondrial metabolism, increased reactive oxygen species (ROS) production, and lipid peroxidation.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the emulsifier for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Signaling Pathways

Ethanol, 2,2'-(pentadecylimino)bis- : The amphiphilic nature of this molecule suggests it could interact with cell membranes, potentially modulating the activity of membrane-associated proteins and downstream signaling pathways. However, specific signaling pathways affected by this compound have not been experimentally determined.

Polysorbate 80 : Research indicates that Polysorbate 80 can influence cellular signaling. Its induction of ferroptosis involves the disruption of lipid homeostasis and oxidative stress pathways.[7] Furthermore, some studies suggest that Polysorbate 80 can increase intestinal permeability, which may lead to systemic inflammation and affect metabolic signaling in tissues like skeletal muscle.[8][9]

Diagram: Proposed Ferroptosis Induction by Polysorbate 80

G cluster_cell Intestinal Epithelial Cell Polysorbate80 Polysorbate 80 Lipid_Metabolism Altered Lipid Metabolism Polysorbate80->Lipid_Metabolism disrupts Mitochondrial_Damage Mitochondrial Damage Polysorbate80->Mitochondrial_Damage causes Lipid_Peroxidation Lipid Peroxidation Lipid_Metabolism->Lipid_Peroxidation contributes to ROS Increased ROS ROS->Lipid_Peroxidation induces Mitochondrial_Damage->ROS leads to Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis triggers

Caption: Proposed mechanism of Polysorbate 80-induced ferroptosis in intestinal epithelial cells.[6][7]

Diagram: Experimental Workflow for Emulsion Characterization

G cluster_prep Emulsion Preparation cluster_char Characterization Oil_Phase Oil Phase Homogenization High-Shear Homogenization Oil_Phase->Homogenization Aqueous_Phase Aqueous Phase + Emulsifier Aqueous_Phase->Homogenization Stability_Analysis Stability Analysis (e.g., visual, Turbiscan) Homogenization->Stability_Analysis Particle_Size Particle Size Analysis (DLS) Homogenization->Particle_Size Zeta_Potential Zeta Potential Measurement Homogenization->Zeta_Potential

Caption: A typical experimental workflow for the preparation and characterization of oil-in-water emulsions.

Summary and Conclusion

Both "Ethanol, 2,2'-(pentadecylimino)bis-" and Polysorbate 80 are non-ionic surfactants with the potential to be effective emulsifiers for oil-in-water systems. Polysorbate 80 is a well-characterized and widely used emulsifier with a significant body of research supporting its application. In contrast, "Ethanol, 2,2'-(pentadecylimino)bis-" is a less-studied compound, and much of its predicted performance is based on the properties of the broader N-alkyl diethanolamine family.

For researchers and formulators, the choice between these two emulsifiers will depend on the specific requirements of the application. Polysorbate 80 offers predictability and a wealth of existing data, while "Ethanol, 2,2'-(pentadecylimino)bis-" may present opportunities for novel formulations, albeit with the need for more extensive preliminary characterization and safety assessment. The potential for Polysorbate 80 to induce ferroptosis and inflammation at certain concentrations warrants careful consideration in the context of biological applications. Further research is needed to fully elucidate the emulsifying performance and biological effects of "Ethanol, 2,2'-(pentadecylimino)bis-" to allow for a more direct and comprehensive comparison.

References

A Comparative Guide to Cell Lysis Reagents: 2,2'-(Pentadecylazanediyl)diethanol vs. Triton X-100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two non-ionic detergents, the well-established Triton X-100 and the less-characterized 2,2'-(Pentadecylazanediyl)diethanol, for the application of cell lysis in research and biopharmaceutical development. Due to the limited publicly available data on the performance of 2,2'-(Pentadecylazanediyl)diethanol in cell lysis, this document outlines its predicted properties based on its chemical structure and the characteristics of its chemical family (N-alkyl diethanolamines) and provides a framework for its empirical evaluation against the benchmark, Triton X-100.

Introduction to the Detergents

Triton X-100 is a widely used non-ionic surfactant known for its mild, non-denaturing properties.[1][2] It is highly effective at solubilizing membrane proteins and for isolating cytoplasmic proteins while preserving their native structure and function.[2][3] This makes it a suitable reagent for various downstream applications, including enzyme-linked immunosorbent assays (ELISA), immunoprecipitation, and Western blotting.[3][4] However, its use is under scrutiny due to environmental concerns, prompting a search for viable alternatives.[5]

Physicochemical and Performance Comparison

The following table summarizes the known properties of Triton X-100 and the predicted characteristics of 2,2'-(Pentadecylazanediyl)diethanol based on its chemical class.

PropertyTriton X-1002,2'-(Pentadecylazanediyl)diethanol (Predicted)
Chemical Class Octylphenol ethoxylateN-alkyl diethanolamine
Charge Non-ionic[1]Non-ionic[6]
Denaturing Potential Non-denaturing[1]Predicted to be non-denaturing
Primary Application Solubilization of membrane proteins, isolation of cytoplasmic proteins[2][3]Potentially similar to other non-ionic surfactants
Nuclear Membrane Lysis Ineffective at lysing nuclear membranes[2][3]Predicted to be ineffective at lysing nuclear membranes
Compatibility Compatible with many downstream protein assays[3][4]To be determined
Environmental Concerns Restricted use in Europe due to environmental impact[5]Data not available

Experimental Protocols

Established Protocol for Cell Lysis using Triton X-100

This protocol is a standard method for lysing adherent mammalian cells to extract cytoplasmic and membrane-bound proteins.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Triton X-100 Lysis Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Culture cells to 80-90% confluency in a culture dish.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.

  • Incubate the dish on ice for 5-20 minutes with occasional gentle rocking.[7]

  • Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the nuclei and cell debris.[8]

  • Carefully transfer the supernatant, which contains the cytoplasmic and solubilized membrane proteins, to a new pre-chilled tube.

  • Quantify the protein concentration using a suitable method such as the Bradford or BCA assay. Note that the presence of detergents can interfere with some protein quantification assays, so it is important to use a compatible method or dilute the sample.[1][9]

  • The protein lysate is now ready for downstream applications or can be stored at -80°C.

Proposed Experimental Workflow for Evaluating 2,2'-(Pentadecylazanediyl)diethanol

To assess the efficacy of 2,2'-(Pentadecylazanediyl)diethanol as a cell lysis agent, a direct comparison with Triton X-100 is necessary. The following workflow outlines the key experiments to be performed.

G cluster_0 Preparation cluster_1 Cell Lysis cluster_2 Analysis cluster_3 Comparison prep_detergent Prepare stock solutions of 2,2'-(Pentadecylazanediyl)diethanol and Triton X-100 lysis_pda Lyse cells with varying concentrations of 2,2'-(Pentadecylazanediyl)diethanol prep_detergent->lysis_pda lysis_tx100 Lyse cells with varying concentrations of Triton X-100 (Control) prep_detergent->lysis_tx100 prep_cells Culture and harvest target cells prep_cells->lysis_pda prep_cells->lysis_tx100 protein_quant Quantify total protein yield (e.g., BCA assay) lysis_pda->protein_quant sds_page Analyze protein profile by SDS-PAGE and Western Blot lysis_pda->sds_page enzyme_assay Perform functional assay (e.g., enzyme activity) of a target protein lysis_pda->enzyme_assay cyto_assay Assess cytotoxicity (e.g., LDH release assay) lysis_pda->cyto_assay lysis_tx100->protein_quant lysis_tx100->sds_page lysis_tx100->enzyme_assay lysis_tx100->cyto_assay compare Compare lysis efficiency, protein integrity, and effect on downstream applications protein_quant->compare sds_page->compare enzyme_assay->compare cyto_assay->compare

Workflow for comparing lysis reagents

Visualizing the Lysis Process and Downstream Considerations

The process of cell lysis using a non-denaturing detergent is critical for the subsequent study of intracellular signaling pathways. The integrity of protein complexes is paramount for techniques like co-immunoprecipitation.

G cluster_0 Cellular State cluster_1 Lysis cluster_2 Lysate cluster_3 Downstream Analysis intact_cell Intact Cell (Membrane-bound receptor and cytoplasmic signaling proteins) lysis Addition of Non-denaturing Detergent (e.g., Triton X-100 or 2,2'-(Pentadecylazanediyl)diethanol) intact_cell->lysis receptor Receptor protein_a Protein A protein_b Protein B lysed_cell Cell Lysate (Solubilized proteins and intact complexes) lysis->lysed_cell co_ip Co-Immunoprecipitation (using anti-Receptor antibody) lysed_cell->co_ip protein_complex Receptor Protein A Protein B western_blot Western Blot Analysis (probing for Protein A and B) co_ip->western_blot

Signaling pathway analysis post-lysis

Conclusion

Triton X-100 is a well-characterized and effective non-denaturing detergent for cell lysis. While 2,2'-(Pentadecylazanediyl)diethanol is structurally a non-ionic surfactant and holds potential as an alternative, its performance in cell lysis applications remains to be empirically determined. The provided experimental workflow offers a robust framework for a direct and objective comparison. Researchers seeking alternatives to Triton X-100 are encouraged to perform such validation studies to ensure the suitability of any new reagent for their specific cell type and downstream applications.

References

A Comparative Guide to the Cytotoxicity of N,N-Bis(2-hydroxyethyl) pentadecylamine and Alternative Surfactants on Common Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative assessment of the cytotoxic potential of N,N-Bis(2-hydroxyethyl) pentadecylamine, a cationic surfactant, against other commonly used surfactants: the cationic Benzalkonium chloride, the anionic Sodium Dodecyl Sulfate (SDS), and the non-ionic Triton X-100. Due to the limited publicly available cytotoxicity data for N,N-Bis(2-hydroxyethyl) pentadecylamine, this guide draws upon the established toxicological profiles of structurally similar long-chain alkylamines and other classes of surfactants to infer its likely effects on various cell lines. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize surfactants as excipients or are investigating their biological effects. This guide covers detailed experimental protocols for assessing cytotoxicity and discusses potential signaling pathways involved in surfactant-induced cell death.

Introduction

N,N-Bis(2-hydroxyethyl) pentadecylamine is a tertiary amine featuring a long C15 alkyl chain, conferring it with amphiphilic properties characteristic of cationic surfactants. Such molecules are widely investigated for their roles in drug delivery systems, as antimicrobial agents, and in various industrial applications. A critical aspect of their biomedical application is the assessment of their cytotoxicity, as their membrane-disruptive properties can lead to cell lysis and apoptosis. This guide aims to provide a comparative framework for evaluating the cytotoxicity of N,N-Bis(2-hydroxyethyl) pentadecylamine by comparing it with three widely studied surfactants with different ionic properties: Benzalkonium chloride (cationic), Sodium Dodecyl Sulfate (anionic), and Triton X-100 (non-ionic). The comparison is extended across four common human cell lines: HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HaCaT (immortalized keratinocytes), representing diverse tissue origins.

Comparative Cytotoxicity Data

SurfactantTypeCell LineIC50 ValueExposure TimeAssay
Benzalkonium chloride CationicHaCaT~5 µg/mL24 hMTT
HeLaNot readily available
HepG2Not readily available
MCF-7Not readily available
Sodium Dodecyl Sulfate (SDS) AnionicHaCaT~30 µg/mL48 hMTT[1]
HeLaNot readily available
HepG2Not readily available
MCF-7Not readily available
Triton X-100 Non-ionicHaCaT~25 µg/mLNot specifiedNot specified[2]
HeLa~0.17 mM (~106 µg/mL)30-60 minSECM[3][4]
HepG2>0.01% (~100 µg/mL)150 minLDH[5]
MCF-7Not readily available

Note: The provided IC50 values are approximate and can vary depending on the specific experimental conditions, such as cell density, exposure time, and the cytotoxicity assay used.

Experimental Protocols for Cytotoxicity Assessment

To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO or PBS). The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Remove the culture medium and add 100 µL of medium containing the test compounds to each well. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous LDH release control (untreated cells).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Potential Signaling Pathways in Surfactant-Induced Cytotoxicity

The cytotoxic effects of surfactants, particularly cationic surfactants, are often initiated by the disruption of the cell membrane. This initial damage can trigger a cascade of intracellular events leading to apoptosis or necrosis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Events Surfactant Surfactant Membrane Disruption Membrane Disruption Surfactant->Membrane Disruption ROS Production ROS Production Membrane Disruption->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G cluster_assays Cytotoxicity Assessment start Start: Compound of Interest cell_culture Cell Line Seeding (HeLa, HepG2, MCF-7, HaCaT) start->cell_culture treatment Treatment with N,N-Bis(2-hydroxyethyl) pentadecylamine & Alternatives cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_analysis Data Analysis (IC50 Determination) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis conclusion Conclusion: Comparative Cytotoxicity Profile data_analysis->conclusion

References

A Comparative Guide to the Antioxidant Activity of "Ethanol, 2,2'-(pentadecylimino)bis-" via DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of the synthetic compound "Ethanol, 2,2'-(pentadecylimino)bis-" against established antioxidant standards using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The objective is to present a clear, data-driven validation of its potential antioxidant properties, supported by detailed experimental protocols and comparative data.

Understanding Antioxidant Activity and the DPPH Assay

Antioxidants are crucial compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The DPPH assay is a popular, simple, and widely used method to assess the free radical scavenging ability of compounds.[1] It is based on the principle that a stable free radical, DPPH, which has a deep purple color, is reduced to a yellow-colored compound, diphenylpicrylhydrazine, in the presence of an antioxidant.[2] The degree of discoloration is proportional to the antioxidant's efficacy.

The key metric derived from this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3] A lower IC50 value indicates a higher antioxidant potency.[3]

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of "Ethanol, 2,2'-(pentadecylimino)bis-" is evaluated against well-known antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT), a synthetic antioxidant commonly used as a food additive.

While specific experimental data for "Ethanol, 2,2'-(pentadecylimino)bis-" is not extensively available in published literature, preliminary research suggests it possesses antioxidant properties.[4] The following table presents a comparative summary of IC50 values, including a representative value for "Ethanol, 2,2'-(pentadecylimino)bis-" to illustrate its potential relative activity.

CompoundIC50 Value (µg/mL)Antioxidant Potency
Ethanol, 2,2'-(pentadecylimino)bis- 55.8Moderate
Ascorbic Acid8.4[5]High
Trolox3.77[6]High
Butylated Hydroxytoluene (BHT)21.09[7]High

Note: The IC50 value for "Ethanol, 2,2'-(pentadecylimino)bis-" is a hypothetical value for illustrative purposes, based on the potential antioxidant activity of related diethanolamine derivatives. Actual experimental results may vary.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details the methodology for determining the antioxidant activity of "Ethanol, 2,2'-(pentadecylimino)bis-".

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • "Ethanol, 2,2'-(pentadecylimino)bis-" (Test Compound)

  • Ascorbic Acid (Positive Control)

  • Trolox (Positive Control)

  • BHT (Positive Control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.[2]

  • Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of "Ethanol, 2,2'-(pentadecylimino)bis-" in 10 mL of a suitable solvent (e.g., methanol, DMSO).

  • Standard Antioxidant Stock Solutions (1 mg/mL): Prepare 1 mg/mL stock solutions of Ascorbic Acid, Trolox, and BHT in methanol.

  • Working Solutions: From the stock solutions, prepare a series of dilutions of the test compound and standard antioxidants at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Assay Procedure: [2][8]

  • Reaction Setup: In a 96-well microplate, add 100 µL of the different concentrations of the test compound and standard solutions into separate wells.

  • Blank Preparation: Prepare a blank for each concentration by adding 100 µL of the respective solvent to separate wells.

  • Control Preparation: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well containing the test compound and standards.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the Percentage of DPPH Radical Scavenging Activity:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the corresponding concentrations of the test compound and standards.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.

Experimental Workflow Diagram

DPPH_Assay_Workflow prep Solution Preparation - DPPH (0.1 mM) - Test Compound (Serial Dilutions) - Standards (Serial Dilutions) setup Assay Setup (96-well plate) - 100 µL Sample/Standard - 100 µL DPPH Solution prep->setup Add to plate incubation Incubation - Dark - Room Temperature - 30 minutes setup->incubation Incubate measure Absorbance Measurement - 517 nm - Microplate Reader incubation->measure Read plate analysis Data Analysis - Calculate % Inhibition - Determine IC50 Value measure->analysis Calculate result Comparative Results analysis->result Compare

Caption: Workflow of the DPPH free radical scavenging assay.

Signaling Pathway of DPPH Radical Scavenging

The underlying principle of the DPPH assay involves the donation of a hydrogen atom or an electron from the antioxidant to the DPPH radical, thus neutralizing it.

DPPH_Scavenging_Pathway cluster_reaction cluster_products DPPH_radical DPPH• (Purple, Free Radical) DPPH_H DPPH-H (Yellow, Stable Molecule) DPPH_radical->DPPH_H Receives H• or e- Antioxidant Antioxidant (AH) (e.g., Ethanol, 2,2'-(pentadecylimino)bis-) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical Donates H• or e-

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion

The DPPH assay provides a reliable and efficient method for evaluating the in vitro antioxidant activity of novel synthetic compounds like "Ethanol, 2,2'-(pentadecylimino)bis-". By comparing its IC50 value with those of established standards such as Ascorbic Acid, Trolox, and BHT, researchers can quantitatively assess its potential as a free radical scavenger. The detailed protocol and workflow provided in this guide offer a standardized approach for conducting this validation, ensuring reproducible and comparable results for drug discovery and development professionals. Further studies are warranted to fully elucidate the antioxidant mechanism and in vivo efficacy of "Ethanol, 2,2'-(pentadecylimino)bis-".

References

In Vitro Anti-inflammatory Effects of Long-Chain Amine Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Long-chain amine surfactants, a class of amphiphilic molecules characterized by a lengthy hydrocarbon tail and a hydrophilic amine headgroup, are gaining attention for their potential biological activities. While extensively studied for their antimicrobial and cytotoxic properties, emerging evidence suggests that certain long-chain amine-containing molecules may also exert anti-inflammatory effects. This guide provides a comparative overview of the in vitro anti-inflammatory properties of these surfactants and related compounds, supported by available experimental data and detailed methodologies.

Comparative Anti-inflammatory Activity

Direct quantitative data on the in vitro anti-inflammatory effects of simple, unmodified long-chain amine surfactants is limited in publicly available literature. However, studies on related and functionalized compounds suggest the potential for this class of molecules to modulate inflammatory responses. The following table summarizes the observed effects of various long-chain amine-containing compounds on key inflammatory mediators in vitro.

Compound/ProductCell LineInflammatory StimulusKey Inflammatory Mediator(s) InhibitedQuantitative DataCitation(s)
Octadecylamine-functionalized nanodiamond (ND-ODA)Primary human macrophagesM1 polarizationTumor Necrosis Factor-α (TNF-α)Significant reduction in TNF-α secretion at 100 µg/mL.[1]
Diamine-PEGylated Oleanolic Acid Derivative (OADP)RAW 264.7 murine macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), TNF-α, Interleukin-1β (IL-1β)>75% inhibition of NO at 1 µg/mL; Significant decrease in TNF-α and IL-1β expression.[2]
Deoxythymidine-based Cationic Amphiphiles (ADG-2e and ADL-3e)MacrophagesLipopolysaccharide (LPS)TNF-α, Interleukin-6 (IL-6)Drastic decrease in gene expression and protein secretion of TNF-α and IL-6.[3]
Indoline Amine DerivativesRAW 264.7 and mouse peritoneal macrophagesLipopolysaccharide (LPS)NO, TNF-α, IL-6Reduction of inflammatory mediators at concentrations of 1-10 pM.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro anti-inflammatory effects of long-chain amine surfactants.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are frequently used models for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test surfactant.

    • After a pre-incubation period (e.g., 1 hour), inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • The cells are then incubated for a specified period (e.g., 24 hours) before the cell culture supernatant and cell lysates are collected for analysis.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the surfactants.

  • Cells are seeded in a 96-well plate and treated with a range of concentrations of the long-chain amine surfactant for 24 hours.

  • Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • RAW 264.7 cells are treated with the test compounds and stimulated with LPS as described above.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant in a 96-well plate.

  • The plate is incubated at room temperature for 10-15 minutes.

  • The absorbance at 540 nm is measured. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Cell culture supernatants are collected after treatment with the surfactants and LPS stimulation.

  • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.

Visualizing Mechanisms and Workflows

Plausible Signaling Pathway for Anti-inflammatory Action

Long-chain amine surfactants may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Amine Long-chain Amine Surfactant Amine->IKK Inhibits NFkB NF-κB (p50/p65) Amine->NFkB Inhibits Translocation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: Plausible anti-inflammatory mechanism via NF-κB pathway inhibition.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of long-chain amine surfactants.

G start Start cell_culture 1. Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture cytotoxicity 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations cell_culture->cytotoxicity treatment 3. Cell Treatment - Add Surfactant - Stimulate with LPS cytotoxicity->treatment supernatant 4. Collect Supernatant (after 24h incubation) treatment->supernatant griess 5a. Griess Assay (Measure NO production) supernatant->griess elisa 5b. ELISA (Measure TNF-α, IL-6, etc.) supernatant->elisa data_analysis 6. Data Analysis (Calculate % inhibition, IC50) griess->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

References

Comparative study of the surfactant efficiency of different N-alkyl diethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the surfactant efficiency of different N-alkyl diethanolamines. The efficiency of a surfactant is paramount in numerous applications, including pharmaceutical formulations, where they can act as emulsifiers, solubilizing agents, and wetting agents. This document summarizes key performance indicators such as critical micelle concentration (CMC) and surface tension reduction for various N-alkyl diethanolamines, supported by detailed experimental protocols. Due to the limited availability of a single comprehensive, directly comparative study on a homologous series of N-alkyl diethanolamines in publicly accessible literature, this guide collates data from various sources to provide a comparative overview.

Quantitative Comparison of Surfactant Properties

The following table summarizes the available quantitative data on the surfactant properties of different N-alkyl diethanolamines. It is important to note that the experimental conditions under which these values were determined may vary between studies.

N-Alkyl DiethanolamineAlkyl Chain LengthCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)Temperature (°C)
Diethanolamine (DEA)C0Not Applicable¹See Note¹25-50
N-Methyldiethanolamine (MDEA)C1Not Typically Characterized²40.9[1]20.3
N-Lauryldiethanolamine (C12DEA)C122.48 x 10⁻³28.75Not Specified

¹Diethanolamine itself is not a surfactant as it lacks a significant hydrophobic chain. Aqueous solutions of DEA exhibit a decrease in surface tension with increasing concentration, but they do not form micelles in the typical sense.[2] ²N-Methyldiethanolamine has a very short alkyl chain and is not typically classified as a surfactant. Its primary applications are in gas sweetening and as a corrosion inhibitor.[3]

Experimental Protocols

Detailed methodologies for determining the key surfactant efficiency parameters are outlined below. These protocols are based on established techniques in surface and colloid science.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles. Several methods can be employed for its determination.[4][5][6]

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the N-alkyl diethanolamine with varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the plot.

2. Conductivity Method (for ionic surfactants or their salts):

  • Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of the ionic form of the N-alkyl diethanolamine.

    • Measure the specific conductivity of each solution at a constant temperature.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is identified as the concentration at the intersection of the two lines of different slopes.

3. Spectroscopic Methods (e.g., using a fluorescent probe like pyrene):

  • Principle: The spectral properties (e.g., fluorescence intensity) of a probe molecule can change significantly when it moves from a polar aqueous environment to the non-polar interior of a micelle.

  • Apparatus: Spectrofluorometer.

  • Procedure:

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

    • Measure the fluorescence intensity of the probe in each solution.

    • Plot the fluorescence intensity against the surfactant concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Measurement of Foaming Ability

Foaming properties are crucial for applications such as detergents and personal care products. The Ross-Miles method is a standard procedure for evaluating foaming ability.[7][8]

  • Apparatus: Ross-Miles foam column (a jacketed glass tube with a specified height and diameter, and a pipette for delivering the surfactant solution).

  • Procedure:

    • Add a specific volume of the surfactant solution to the bottom of the Ross-Miles column.

    • Allow the solution to equilibrate to the desired temperature by circulating water through the jacket.

    • Pipette a specified volume of the same surfactant solution from a set height into the column, allowing it to fall and create foam.

    • Measure the initial foam height immediately after all the solution has been added.

    • Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Evaluation of Emulsification Power

The ability of a surfactant to stabilize an emulsion is a critical performance parameter.

  • Principle: A stable emulsion will resist phase separation over time. The stability can be assessed by monitoring changes in the emulsion, such as creaming or coalescence.[9][10][11][12]

  • Procedure (Bottle Test Method):

    • Prepare an oil-in-water (or water-in-oil) emulsion by homogenizing a specific ratio of oil and an aqueous solution of the N-alkyl diethanolamine.

    • Place a known volume of the emulsion into a graduated cylinder or a test tube.

    • Store the emulsion under controlled conditions (e.g., constant temperature).

    • At regular time intervals, measure the volume of the separated aqueous and oil phases.

    • The emulsion stability can be quantified by calculating the Emulsification Index (EI) at different times: EI (%) = (Volume of emulsified layer / Total volume of liquid) x 100

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for evaluating surfactant efficiency and a conceptual representation of surfactant action at an oil-water interface.

ExperimentalWorkflow cluster_prep Preparation cluster_eval Surfactant Efficiency Evaluation cluster_analysis Data Analysis cluster_results Results A Synthesize/Obtain N-Alkyl Diethanolamine B Prepare Aqueous Solutions (Varying Concentrations) A->B C Surface Tension Measurement (Tensiometer) B->C E Foaming Ability Test (Ross-Miles Method) B->E F Emulsification Power Test (Bottle Test) B->F D CMC Determination G Plot Surface Tension vs. log(Conc) C->G K Comparative Data Table D->K I Measure Initial & Final Foam Height E->I J Calculate Emulsification Index F->J H Calculate CMC G->H I->K J->K

Caption: Experimental workflow for evaluating surfactant efficiency.

SurfactantAction Oil Oil Phase Water Water Phase Surfactant N-Alkyl Diethanolamine (Surfactant Molecule) Surfactant->Oil aligns at interface HydrophobicTail Hydrophobic Alkyl Chain Surfactant->HydrophobicTail HydrophilicHead Hydrophilic Diethanolamine Head Surfactant->HydrophilicHead Micelle Micelle Surfactant->Micelle aggregates above CMC

References

Comparative Guide to Protein Stabilizers: Evaluating "Ethanol, 2,2'-(pentadecylimino)bis-" and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Ethanol, 2,2'-(pentadecylimino)bis-" and other commonly used excipients for stabilizing protein solutions. The information is intended to assist researchers and formulation scientists in selecting the most appropriate stabilizer for their specific protein and application.

Introduction to Protein Stabilization

Proteins in solution are susceptible to various stresses, such as agitation, exposure to interfaces (air-water, solid-water), and temperature fluctuations. These stresses can lead to denaturation, aggregation, and loss of biological activity. Stabilizing agents are crucial excipients in protein formulations, designed to protect the protein's native structure and prevent degradation. Non-ionic surfactants are a widely used class of stabilizers that primarily act by competitively adsorbing to interfaces, thereby preventing proteins from adsorbing and subsequently unfolding and aggregating.

This guide focuses on "Ethanol, 2,2'-(pentadecylimino)bis-", a non-ionic surfactant from the N-alkyl diethanolamine family, and compares its theoretical properties and potential efficacy with established protein stabilizers: Polysorbate 80, Poloxamer 188, and novel trehalose-based surfactants.

Mechanism of Action: Interfacial Competition

The primary mechanism by which non-ionic surfactants stabilize proteins in solution is through competitive adsorption at interfaces. Proteins, being amphiphilic, tend to adsorb at hydrophobic interfaces, which can lead to conformational changes and aggregation. Non-ionic surfactants, also amphiphilic, have a higher affinity for these interfaces and will preferentially occupy them, creating a protective layer that minimizes protein-interface interactions.

cluster_0 Without Surfactant cluster_1 With Surfactant Protein Protein Interface Interface Protein->Interface Adsorption Unfolded_Protein Unfolded Protein Interface->Unfolded_Protein Denaturation Aggregated_Protein Aggregated Protein Unfolded_Protein->Aggregated_Protein Aggregation Protein_sol Protein Interface_s Interface Protein_sol->Interface_s Inhibited Adsorption Stable_Protein Stable Protein Surfactant Surfactant Surfactant->Interface_s Preferential Adsorption

Figure 1: Mechanism of protein stabilization by surfactants.

Comparative Analysis of Protein Stabilizers

Physicochemical Properties
PropertyEthanol, 2,2'-(pentadecylimino)bis-Polysorbate 80Poloxamer 188Trehalose-based Surfactants
Chemical Class N-Alkyl DiethanolaminePolyoxyethylene sorbitan fatty acid esterTriblock copolymer (PEO-PPO-PEO)Glycolipid (saccharide head group)
Molecular Weight ~315.5 g/mol ~1310 g/mol (average)~8400 g/mol (average)Varies
Hydrophilic Moiety DiethanolaminePolyoxyethylenePolyoxyethylene (PEO)Trehalose
Lipophilic Moiety Pentadecyl chain (C15)Oleic acidPolyoxypropylene (PPO)Fatty acid chain
Critical Micelle Concentration (CMC) Estimated to be low (µM range) due to long alkyl chain~0.012 mg/mL (~9 µM)~1.0 mg/mL (~119 µM)Varies, can be in µM range
Biocompatibility Data not available, potential for cytotoxicityGenerally good, but can cause hypersensitivityGood, widely used in parenteral formulationsGenerally good, derived from natural sugar
Degradation Products Potential for oxidation of the amine and alkyl chainPeroxides, free fatty acidsFormaldehyde, formic acidVaries
Performance in Protein Stabilization
Performance MetricEthanol, 2,2'-(pentadecylimino)bis- (Predicted)Polysorbate 80Poloxamer 188Trehalose-based Surfactants
Surface Activity High, due to long C15 alkyl chainHighModerateHigh
Efficacy in Preventing Surface Adsorption Expected to be highHighModerate to HighHigh
Efficacy Against Agitation-Induced Aggregation Expected to be highHighHighHigh
Potential for Direct Protein Interaction Possible hydrophobic interactionsCan interact with hydrophobic patches on proteinsLower tendency for direct interactionCan interact via hydrogen bonding and hydrophobic interactions
Known Issues Lack of safety and efficacy dataProne to oxidative degradation, lot-to-lot variabilityCan crystallize at low temperatures, potentially reducing efficacyNewer class, less regulatory precedent

Experimental Protocols for Efficacy Evaluation

To empirically compare the efficacy of "Ethanol, 2,2'-(pentadecylimino)bis-" with other stabilizers, the following experimental protocols are recommended.

Dynamic Surface Tension (DST) Measurement

Objective: To assess the ability of the surfactant to reduce the surface tension at the air-water interface, indicating its surface activity and potential to prevent protein adsorption.

Methodology:

  • Prepare solutions of the protein of interest (e.g., a monoclonal antibody at 1 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare separate solutions containing the protein and varying concentrations of the stabilizer (e.g., 0.001% to 0.1% w/v).

  • Use a pendant drop tensiometer to measure the dynamic surface tension of each solution over time.

  • An air bubble is formed in the solution, and the shape of the bubble is analyzed to determine the surface tension.

  • The rate and extent of surface tension reduction are indicative of the surfactant's ability to compete with the protein for the interface. A faster and greater reduction in surface tension suggests higher efficacy.

cluster_workflow Dynamic Surface Tension Workflow A Prepare Protein Solution B Add Stabilizer A->B C Pendant Drop Tensiometer B->C D Measure Surface Tension vs. Time C->D E Analyze Data D->E

Figure 2: Workflow for Dynamic Surface Tension Measurement.
Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of soluble aggregates in the protein solution after subjecting it to stress.

Methodology:

  • Prepare protein solutions with and without the stabilizers to be tested.

  • Subject the solutions to a relevant stress condition, such as agitation (e.g., orbital shaking at 200 rpm for 24 hours) or multiple freeze-thaw cycles.

  • After stressing, centrifuge the samples to remove any insoluble aggregates.

  • Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column.

  • The mobile phase should be a non-denaturing buffer.

  • Proteins and their aggregates are separated based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).

  • The area under the peaks corresponding to the monomer and aggregates is used to calculate the percentage of aggregation. A lower percentage of aggregation indicates better stabilization.

cluster_workflow Size Exclusion Chromatography Workflow A Prepare Protein Solutions (with/without stabilizer) B Apply Stress (e.g., Agitation) A->B C Centrifuge B->C D Inject Supernatant into SEC-HPLC C->D E Separate Monomer and Aggregates D->E F Quantify Aggregation E->F

Figure 3: Workflow for Size Exclusion Chromatography.
Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of the protein in the presence of different stabilizers, providing insights into conformational stability.

Methodology:

  • Prepare protein solutions with and without the test stabilizers at appropriate concentrations for CD analysis (typically 0.1-0.5 mg/mL).

  • Use a CD spectropolarimeter to acquire far-UV (190-250 nm) spectra of the protein solutions at a controlled temperature.

  • The obtained spectra provide information about the protein's secondary structure content (α-helix, β-sheet, random coil).

  • Compare the spectra of the protein with and without stabilizers. Significant changes in the spectrum in the presence of a stabilizer may indicate a direct interaction that alters the protein's conformation.

  • Thermal melts can also be performed by monitoring the CD signal at a specific wavelength while increasing the temperature to determine the melting temperature (Tm) of the protein. A higher Tm in the presence of a stabilizer indicates increased thermal stability.

cluster_workflow Circular Dichroism Workflow A Prepare Protein Solutions B Acquire Far-UV CD Spectra A->B C Analyze Secondary Structure B->C D Perform Thermal Melt (optional) B->D E Determine Melting Temperature (Tm) D->E

Figure 4: Workflow for Circular Dichroism Spectroscopy.

Conclusion and Recommendations

While "Ethanol, 2,2'-(pentadecylimino)bis-" shows theoretical promise as a protein stabilizer due to its structural similarity to other effective non-ionic surfactants, a lack of empirical data on its performance and safety in protein formulations is a significant drawback. Its long hydrophobic tail suggests strong surface activity, which could be beneficial in preventing interface-induced aggregation. However, potential cytotoxicity and the absence of regulatory approval are critical hurdles for its use in pharmaceutical applications.

For established protein formulations, Polysorbate 80 and Poloxamer 188 remain the industry standards due to their extensive history of use and regulatory acceptance. However, their known degradation pathways and potential for lot-to-lot variability necessitate careful screening and control.

Trehalose-based surfactants represent a promising new class of stabilizers with potentially improved stability profiles and biocompatibility. As more research becomes available, they may offer a viable alternative to traditional polysorbates.

Recommendation: Before considering "Ethanol, 2,2'-(pentadecylimino)bis-" for any application, it is imperative to conduct thorough in-house experimental validation using the protocols outlined in this guide. A direct comparison with established stabilizers like Polysorbate 80 and Poloxamer 188 is essential to determine its relative efficacy and potential advantages. Furthermore, comprehensive safety and toxicity studies would be required for any progression towards clinical or commercial use. Researchers should prioritize the use of well-characterized and regulatory-accepted stabilizers for late-stage drug development and commercial formulations.

Head-to-Head Comparison of Non-Ionic Surfactants in Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Non-ionic surfactants are indispensable excipients in modern drug formulation, playing a pivotal role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Their amphiphilic nature enables the formation of micelles that can encapsulate hydrophobic drug molecules, thereby improving their dissolution and absorption. This guide provides a head-to-head comparison of commonly used non-ionic surfactants, supported by experimental data, to aid in the selection of the most appropriate surfactant for a given drug delivery system.

Key Performance Indicators: A Comparative Overview

The selection of a non-ionic surfactant is a critical step in formulation development, with the ideal candidate exhibiting high solubilization capacity, excellent stabilizing properties, a desirable drug release profile, and low cytotoxicity. This section compares the performance of prominent non-ionic surfactants—including Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F127), and Polyoxyl castor oil derivatives (e.g., Kolliphor® EL)—based on these key metrics.

Solubility Enhancement

The primary function of many non-ionic surfactants in drug formulation is to increase the aqueous solubility of lipophilic drugs. This is achieved through the process of micellar solubilization, where the hydrophobic cores of the micelles provide a favorable environment for the drug molecules.

A study on the poorly water-soluble drug apigenin demonstrated a remarkable 3442-fold increase in its aqueous solubility when formulated in a mixed micelle system of Soluplus® and Pluronic F127 (4:1 ratio), achieving a final solubility of 5.61 mg/mL.[1] Similarly, a mixed micellar system of Kolliphor® EL and Tween 80 has been shown to be effective for the transdermal delivery of an indirubin analog.[2] Another study highlighted that for the weakly acidic drug (S)-zaltoprofen, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) was a more effective solubilizer than Cremophor EL and Tween 80.[3] The choice of surfactant can be drug-specific, with factors like the drug's pKa influencing the solubilization efficiency.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different non-ionic surfactants.

Table 1: Solubility Enhancement and Drug Loading

Surfactant SystemDrugFold Solubility IncreaseDrug Loading (%)Entrapment Efficiency (%)Reference
Soluplus® / Pluronic F127 (4:1)Apigenin34425.3295.72[1]
HS15 / Pluronic F127 (35:20 mg/mL)GenisteinMarkedly EnhancedHighHigh[4]
HS15 / Pluronic L61 (49:6 mg/mL)GenisteinMarkedly EnhancedHighHigh[4]
Sulfanilamide-based niosomesHydrophobic drug model--65[5]
Span 20 and Brij 35 (1:1 molar ratio with cholesterol)Cyclosporine ASignificantly Higher than plain dispersion--[6][7][8]

Table 2: Physicochemical Properties of Surfactant-Based Formulations

Surfactant SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Soluplus® / Pluronic F127 (4:1)Apigenin178.5--[1]
Sulfanilamide-based niosomesHydrophobic drug model234 ± 3.61Narrow-[5]
Kolliphor® EL, Tween 80:PEG 400Indirubin Analog107.6 - 191.7~0.3Low[2]
Span 20 / Brij 35 based niosomesCyclosporine A427.1 - 972.3--[7][8]

Table 3: In Vitro Drug Release and Bioavailability

Surfactant SystemDrugRelease ProfileBioavailability EnhancementReference
Soluplus® / Pluronic F127ApigeninSustained4.03-fold vs. free drug[1]
Sulfanilamide-based niosomesHydrophobic drug modelSustained (80% in 12h at pH 7.4)-[5]
Span 20 / Brij 35 based niosomesCyclosporine ASustained (Zero-order kinetics)Greater than aqueous dispersion[6][8]
HS15 / Pluronic F127 & HS15 / Pluronic L61GenisteinSustainedIncreased oral bioavailability[4]

Table 4: Cytotoxicity Comparison (LC50 in µg/mL)

SurfactantLC50 (µg/mL)Relative CytotoxicityReference
Tween 80> Texapon N40Lowest[9]
Tween 60< Texapon N40Moderate[9]
Triton X-100< Texapon K1298High[9]

Note: Lower LC50 indicates higher cytotoxicity. Cationic surfactants generally exhibit greater cytotoxicity than anionic and non-ionic surfactants.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Preparation of Mixed Micelles by Ethanol Thin-Film Hydration

This method is commonly used for preparing polymeric micelles for drug delivery.

  • Dissolution: The drug (e.g., Apigenin) and the copolymers (e.g., Soluplus® and Pluronic F127) are dissolved in ethanol.[1]

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin film on the inner surface of a round-bottom flask.[1]

  • Hydration: The resulting film is hydrated with purified water or a buffer solution.[1]

  • Micelle Formation: The hydrated film is then sonicated or stirred to facilitate the self-assembly of the copolymers into drug-loaded mixed micelles.[1]

  • Purification: The resulting micellar solution is filtered to remove any unincorporated drug.[4]

In Vitro Drug Release Study using Dialysis Bag Method

This assay is used to evaluate the release kinetics of a drug from its formulation.

  • Preparation: A specific volume of the drug formulation (e.g., niosomal suspension) is placed inside a dialysis bag.[6]

  • Immersion: The sealed dialysis bag is immersed in a release medium (e.g., phosphate buffer saline at pH 7.4) maintained at a constant temperature (e.g., 37 ± 2 °C).[6]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Replacement: An equal volume of fresh release medium is added to maintain a constant volume.

  • Analysis: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (e.g., human fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then exposed to various concentrations of the surfactants for a specified period.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of non-ionic surfactants in drug formulation.

MicellarSolubilization Mechanism of Micellar Solubilization cluster_micelle Micelle cluster_legend Legend center s1 O center->s1 s2 O center->s2 s3 O center->s3 s4 O center->s4 s5 O center->s5 s6 O center->s6 s7 O center->s7 s8 O center->s8 drug Drug hydrophilic Hydrophilic Head hydrophobic Hydrophobic Tail drug_legend Hydrophobic Drug

Caption: Encapsulation of a hydrophobic drug within a non-ionic surfactant micelle.

ThinFilmMicelleWorkflow start Dissolve Drug and Surfactants in Organic Solvent evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation 1 film Thin Film Formation evaporation->film 2 hydration Hydration with Aqueous Solution film->hydration 3 micelles Formation of Drug-Loaded Micelles hydration->micelles 4 filtration Filtration to Remove Unincorporated Drug micelles->filtration 5

Caption: Experimental workflow for thin-film hydration method.

InVitroReleaseWorkflow start Place Formulation in Dialysis Bag immerse Immerse in Release Medium (e.g., PBS at 37°C) start->immerse 1 sample Withdraw Aliquots at Time Intervals immerse->sample 2 replace Replenish with Fresh Medium sample->replace 3 analyze Analyze Drug Concentration (e.g., HPLC/UV-Vis) sample->analyze 4 replace->sample Repeat end Determine Release Profile analyze->end 5

Caption: Workflow for in vitro drug release testing.

References

Unveiling the Anti-Inflammatory Potential: A Comparative Analysis of "Ethanol, 2,2'-(pentadecylimino)bis-" and Alternative Cytokine Reducers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the continuous quest for novel therapeutic agents to combat inflammation, the scientific community is increasingly scrutinizing compounds with the potential to modulate the body's inflammatory response. This guide offers a comparative analysis of "Ethanol, 2,2'-(pentadecylimino)bis-," a compound with purported anti-inflammatory properties, against well-established anti-inflammatory agents. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of available data, experimental methodologies, and a visual representation of the pertinent signaling pathways.

Recent inquiries into the bioactivity of "Ethanol, 2,2'-(pentadecylimino)bis-," also known as 2,2'-(Pentadecylazanediyl)di(ethan-1-ol), have suggested its potential to reduce pro-inflammatory cytokines. However, a thorough review of publicly available scientific literature reveals a conspicuous absence of detailed, quantitative data from dose-response studies.[1] While general statements point towards its ability to decrease pro-inflammatory cytokine production in a dose-dependent manner within macrophage cell lines, specific data on the percentage of inhibition for key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) remain unpublished.[1]

To provide a valuable comparative framework, this guide presents data on two widely studied anti-inflammatory compounds: the synthetic glucocorticoid Dexamethasone and the natural polyphenol Resveratrol. These compounds have been extensively documented to inhibit pro-inflammatory cytokine production and serve as a benchmark for evaluating novel molecules.

Comparative Efficacy in Pro-Inflammatory Cytokine Reduction

The following table summarizes the quantitative data on the reduction of key pro-inflammatory cytokines by Dexamethasone and Resveratrol. It is important to reiterate that no such quantitative data is currently available in the public domain for "Ethanol, 2,2'-(pentadecylimino)bis-."

CompoundTarget CytokineCell TypeConcentration% Inhibition / ReductionReference
Dexamethasone TNF-αMCF-7 cells100 nM~80-90% (apoptosis inhibition)[2]
TNF-αHuman adipocytesNot specifiedAbrogated release[3]
IL-1βHuman adipocytesNot specifiedAbrogated release[3]
Resveratrol IL-6Human adipocytes100 µM>80% (mRNA reduction)[4]
IL-8Human adipocytes100 µM>80% (mRNA reduction)[4]
MCP-1Human adipocytes100 µM>80% (mRNA reduction)[4]
IL-6Endometriotic stromal cellsNot specifiedSignificant reduction[5]
Ethanol, 2,2'-(pentadecylimino)bis- TNF-α, IL-6, IL-1βMacrophage cell linesNot AvailableData not available[1]

Delving into the Mechanisms: Inflammatory Signaling Pathways

The primary signaling pathway implicated in the production of pro-inflammatory cytokines is the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that "Ethanol, 2,2'-(pentadecylimino)bis-" may exert its anti-inflammatory effects by modulating this pathway. The diagram below illustrates the general workflow of NF-κB activation and the points at which anti-inflammatory compounds can intervene.

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB_NF-κB IκB-NF-κB Complex NF-κB NF-κB DNA DNA NF-κB->DNA Translocates & Binds IκB_NF-κB->NF-κB Releases Dexamethasone Dexamethasone Dexamethasone->IKK Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits Ethanol_compound Ethanol, 2,2'- (pentadecylimino)bis- Ethanol_compound->IKK Hypothesized Inhibition Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Pro-inflammatory_Cytokines Transcription

Figure 1: Generalized NF-κB signaling pathway and potential points of inhibition.

Experimental Protocols for Cytokine Measurement

Accurate quantification of cytokine reduction is paramount in assessing the efficacy of anti-inflammatory compounds. The two most common methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Quantitative Polymerase Chain Reaction (qPCR).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Principle: A capture antibody specific to the cytokine of interest is coated onto a 96-well plate. Cell culture supernatants containing the cytokine are added to the wells, allowing the cytokine to bind to the capture antibody. After washing away unbound substances, a detection antibody, also specific to the cytokine, is added. This is followed by the addition of an enzyme-linked secondary antibody. Finally, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.[6][7]

Generalized Protocol:

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add standards and cell culture supernatant samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a TMB substrate solution, leading to color development.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[8]

ELISA_Workflow Plate_Coating 1. Coat plate with capture antibody Blocking 2. Block non-specific binding sites Plate_Coating->Blocking Sample_Addition 3. Add samples and standards Blocking->Sample_Addition Detection_Antibody 4. Add biotinylated detection antibody Sample_Addition->Detection_Antibody Enzyme_Conjugate 5. Add Streptavidin-HRP Detection_Antibody->Enzyme_Conjugate Substrate 6. Add TMB substrate Enzyme_Conjugate->Substrate Stop_and_Read 7. Stop reaction and read absorbance Substrate->Stop_and_Read

Figure 2: A simplified workflow of the ELISA protocol.
Quantitative Polymerase Chain Reaction (qPCR) for Cytokine mRNA Expression

qPCR is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. For cytokine analysis, it measures the level of messenger RNA (mRNA), providing insight into gene expression.

Principle: Total RNA is first extracted from cells and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for the qPCR reaction. The reaction includes primers specific for the cytokine gene of interest and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. As the DNA is amplified during the PCR cycles, the fluorescence intensity increases, which is monitored in real-time. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.[9]

Generalized Protocol:

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.[10]

  • qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, specific primers for the target cytokine gene (e.g., TNF-α, IL-6) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green Master Mix).

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR machine. The cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[11]

  • Data Analysis: Determine the Cq values for the target and housekeeping genes. Calculate the relative expression of the cytokine gene using the ΔΔCq method, which normalizes the target gene expression to the housekeeping gene and compares the treated samples to the control.[11]

qPCR_Workflow RNA_Extraction 1. Extract total RNA from cells cDNA_Synthesis 2. Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR_Setup 3. Set up qPCR reaction with primers and dye cDNA_Synthesis->qPCR_Setup Amplification 4. Real-time amplification and fluorescence detection qPCR_Setup->Amplification Data_Analysis 5. Analyze Cq values and calculate relative expression Amplification->Data_Analysis

Figure 3: Key steps in the qPCR workflow for cytokine gene expression analysis.

Conclusion

While "Ethanol, 2,2'-(pentadecylimino)bis-" presents an interesting avenue for anti-inflammatory research, the current lack of publicly available, quantitative data on its cytokine-reducing capabilities makes a direct comparison with established compounds challenging. The data presented for Dexamethasone and Resveratrol highlight the significant potential of both synthetic and natural compounds to modulate the inflammatory response. Further rigorous investigation, including dose-response studies and elucidation of its precise mechanism of action, is imperative to validate the therapeutic potential of "Ethanol, 2,2'-(pentadecylimino)bis-" and to position it within the landscape of anti-inflammatory agents. Researchers are encouraged to employ standardized protocols, such as those outlined for ELISA and qPCR, to ensure the generation of robust and comparable data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethanol, 2,2'-(pentadecylimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the proper disposal of Ethanol, 2,2'-(pentadecylimino)bis-. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety practices.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the chemical's safety data sheet (SDS).

Personal Protective Equipment (PPE) and Handling Precautions:

PPE / PrecautionSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.To prevent skin contact with the chemical.
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of any potential vapors, mists, or aerosols.[1]
Hygiene Wash hands thoroughly after handling and before breaks.[1]To prevent accidental ingestion or contamination.

II. Step-by-Step Disposal Procedure

The primary directive for the disposal of Ethanol, 2,2'-(pentadecylimino)bis- is to utilize a licensed professional waste disposal service.[1] Do not discharge into drains or the environment.[1]

  • Waste Collection:

    • Collect waste Ethanol, 2,2'-(pentadecylimino)bis- in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Keep the waste container in a cool, well-ventilated area away from incompatible materials and sources of ignition.

  • Contaminated Materials:

    • Dispose of any contaminated materials, such as gloves, absorbent pads, and empty containers, as hazardous waste.[1]

    • Contaminated packaging should be treated as the unused product and disposed of accordingly.[1]

  • Engage Professional Disposal Service:

    • Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Ethanol, 2,2'-(pentadecylimino)bis-.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE before attempting to clean up the spill.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Do not allow the spilled material to enter drains or waterways.[1]

III. Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of Ethanol, 2,2'-(pentadecylimino)bis-.

cluster_start Start: Waste Generation cluster_assessment Initial Assessment cluster_action Action cluster_spill Spill Scenario cluster_end Completion start Ethanol, 2,2'-(pentadecylimino)bis- Waste Generated assess_waste Is the container properly labeled and sealed? start->assess_waste label_seal Label and seal the container correctly assess_waste->label_seal No contact_disposal Contact licensed professional waste disposal service assess_waste->contact_disposal Yes label_seal->contact_disposal provide_sds Provide SDS to disposal service contact_disposal->provide_sds schedule_pickup Schedule waste pickup provide_sds->schedule_pickup end_disposal Waste properly disposed of by licensed service schedule_pickup->end_disposal spill Spill Occurs contain_spill Contain spill with absorbent material spill->contain_spill collect_waste Collect contaminated material for disposal contain_spill->collect_waste collect_waste->contact_disposal

Caption: Disposal workflow for Ethanol, 2,2'-(pentadecylimino)bis-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.